molecular formula C14H10N2O2 B1616665 2,7-Diaminoanthraquinone CAS No. 605-44-7

2,7-Diaminoanthraquinone

Cat. No.: B1616665
CAS No.: 605-44-7
M. Wt: 238.24 g/mol
InChI Key: KJNHYKBXQOSFJR-UHFFFAOYSA-N
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Description

2,7-Diaminoanthraquinone is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-diaminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNHYKBXQOSFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209235
Record name 9,10-Anthracenedione, 2,7-diamino- (9CI)
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-44-7
Record name 2,7-Diamino-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthraquinone, 2,7-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 2,7-diamino- (9CI)
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Foundational & Exploratory

2,7-Diaminoanthraquinone: Technical Synthesis, History, and Applications

[1]

Introduction & Chemical Identity

This compound (CAS: 605-44-7) is a symmetrical, disubstituted anthraquinone derivative historically pivotal in the synthesis of vat dyes and currently re-emerging as a monomer for high-performance polyimides and energy storage materials.[1] Unlike its structural isomer 2,6-diaminoanthraquinone, the 2,7-isomer offers unique steric properties due to the "trans-like" substitution pattern across the tricyclic core, influencing polymer chain packing and electronic conjugation.

PropertyData
IUPAC Name 2,7-diaminoanthracene-9,10-dione
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
Appearance Reddish-brown crystalline powder
Solubility Insoluble in water, ether; Soluble in nitrobenzene, aniline, pyridine
Melting Point >330°C (Sublimes/Decomposes)

Historical Genesis: From Dye Chemistry to Polymers

The Anthraquinone Boom (Late 19th Century)

The discovery of 2,7-DAAQ is rooted in the "Golden Age" of German dye chemistry following Graebe and Liebermann’s elucidation of the anthraquinone structure in 1868. While alizarin (1,2-dihydroxyanthraquinone) was the primary target, researchers quickly realized that amino-substituted anthraquinones yielded vibrant, light-fast dyes.[1]

The Sulfonation Breakthrough (1900s–1930s)

Early synthesis was hampered by the difficulty of selectively nitrating anthraquinone to the 2,7-position. The industrial breakthrough came with mercury-catalyzed sulfonation .[1] It was discovered that sulfonating anthraquinone in the presence of mercury salts directs substitution to the


By the 1930s, chemical majors like Du Pont and General Aniline Works patented optimized routes. A landmark patent, US 1,910,693 (1933) , described the high-pressure ammonolysis of 2,7-anthraquinone disulfonic acid, establishing the dominant industrial route that persists in modified forms today.

Technical Synthesis & Reaction Mechanisms

Two primary routes exist for synthesizing 2,7-DAAQ. The choice depends on the starting material availability and purity requirements.

Route A: Ammonolysis of Disulfonic Acid (Industrial Standard)

This method utilizes the nucleophilic aromatic substitution (

1

Mechanism:

  • Sulfonation: Anthraquinone is sulfonated with oleum.[1] The 2,6- and 2,7-disulfonic acids are separated by fractional crystallization of their sodium salts (the 2,6-salt is less soluble).[1]

  • Ammonolysis: The 2,7-disulfonate undergoes displacement with aqueous ammonia at high temperature (175–200°C) in the presence of an oxidant (e.g., arsenic acid or nitrates) to prevent reduction of the quinone core to leuco-compounds.

Route B: Reduction of Nitro-Derivatives (Laboratory Scale)

Useful when 2,7-dinitroanthraquinone is available (via direct nitration of anthrone).[1]

Protocol:

  • Suspend 2,7-dinitroanthraquinone in an ethanol/water mixture.

  • Add sodium sulfide (

    
    ) or Tin(II) chloride (
    
    
    ) as the reducing agent.[1]
  • Reflux for 3–5 hours. The nitro groups are reduced to amino groups without affecting the carbonyls.

Visualization of Synthesis Pathways

SynthesisPathwaysAQAnthraquinoneDisulfo2,7-Anthraquinonedisulfonic acidAQ->DisulfoSulfonation(No Hg catalyst)AnthroneAnthroneDinitro2,7-DinitroanthraquinoneAnthrone->DinitroNitration(HNO3)DAAQThis compound(Target)Disulfo->DAAQAmmonolysis(NH3, Pressure, Oxidant)Dinitro->DAAQReduction(Na2S or SnCl2)

Figure 1: Comparison of the Sulfonation (Blue) and Nitration (Red) synthetic routes to 2,7-DAAQ.[1]

Experimental Protocol: Laboratory Purification

While industrial grades are available, research applications (e.g., polymer synthesis) require high purity (>99%).

Reagents: Crude 2,7-DAAQ, Nitrobenzene, Ethanol, Activated Carbon.

  • Dissolution: Dissolve 10 g of crude 2,7-DAAQ in 150 mL of boiling nitrobenzene. ( Note: Nitrobenzene is toxic; use a fume hood.)[1]

  • Filtration: Filter the hot solution through a heated funnel to remove insoluble inorganic salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. 2,7-DAAQ crystallizes as dark red needles.[1]

  • Washing: Filter the crystals and wash copiously with ethanol to remove residual nitrobenzene.[1]

  • Drying: Dry under vacuum at 100°C for 6 hours.

Self-Validation Check:

  • TLC: Silica gel, Eluent: Toluene/Acetone (4:1). Single spot confirms purity.[1]

  • Melting Point: Should not melt below 330°C.

Modern Applications

High-Performance Polyimides

2,7-DAAQ is a premium monomer for synthesizing polyimides with exceptional thermal stability and redox activity.[1] Reaction with dianhydrides (e.g., PMDA) yields polymers used in:

  • Gas Separation Membranes: The rigid, angled structure of the anthraquinone unit creates fractional free volume.

  • Sodium-Ion Batteries: The quinone carbonyls (

    
    ) undergo reversible lithiation/sodiation, making these polyimides promising organic cathodes.[1]
    
Polymerization Workflow

PolymerizationDAAQ2,7-DAAQ(Diamine)PAAPolyamic Acid(Soluble Prepolymer)DAAQ->PAAPolar Solvent (DMAc)RT, N2 atmPMDAPyromellitic Dianhydride(Dianhydride)PMDA->PAAPIPolyimide Film(Insoluble, Thermally Stable)PAA->PIThermal Imidization(-H2O, 300°C)

Figure 2: Step-growth polymerization of 2,7-DAAQ to form redox-active polyimides.[1]

Toxicology & Safety Profile

Critical Distinction: Researchers must distinguish 2,7-DAAQ from its isomer 2-aminoanthraquinone , a known carcinogen (NCI/NTP Bioassay TR-144).[1]

  • Mutagenicity: Unlike 2-aminoanthraquinone, which is a potent frameshift mutagen in Salmonella (Ames test), diamino-anthraquinones (specifically the 2,6 and 2,7 isomers) have shown negative or significantly reduced mutagenic activity in various assays (e.g., Salmonella strains TA98/TA100 without metabolic activation). The disubstitution appears to sterically or electronically hinder the formation of the reactive nitrenium ion intermediate responsible for DNA intercalation and damage.

  • Handling: Despite the lower mutagenic potential, it should be handled as a potential irritant. Standard PPE (gloves, mask) is mandatory to avoid inhalation of the fine powder.

References

  • Graebe, C., & Liebermann, C. (1868).[2] Ueber Alizarin und Anthracen. Berichte der deutschen chemischen Gesellschaft, 1(1), 49-51.[1] (Foundational anthraquinone chemistry).[1][3][4]

  • Gubelmann, I., & Tinker, J. M. (1933). Process for preparing anthraquinone derivatives. U.S. Patent No.[1][5] 1,910,693.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Schmidt, R. E., & Stein, B. (1930). Manufacture of 2-7 dinitro-anthraquinone. U.S. Patent No.[1][5] 1,758,855.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • National Cancer Institute. (1978).[1] Bioassay of 2-Aminoanthraquinone for Possible Carcinogenicity. Technical Report Series No. 144. (Context for toxicity of mono-amino analogs). Link

  • Butterworth, B. E., et al. (2001). The preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene. Mutagenesis, 16(2), 169-177.[1] (Clarifies mutagenicity sources in anthraquinone samples). Link[1]

  • Song, Z., et al. (2015). Polyimides as Cathodes for Sodium Ion Batteries. Scientific Reports, 5, 12871. (Modern application in energy storage).[1]

2,7-Diaminoanthraquinone: Electronic Structure, Photophysics, and Bio-Optoelectronic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,7-Diaminoanthraquinone (2,7-DAAQ) represents a quintessential Donor-


-Acceptor-

-Donor (D-

-A-

-D) system. Unlike its 1,4- or 1,5-isomers, the 2,7-substitution pattern aligns the amino electron donors along the long molecular axis, maximizing the transition dipole moment relative to the anthraquinone core. This guide analyzes the electronic and optical behaviors of 2,7-DAAQ, focusing on its Intramolecular Charge Transfer (ICT) dynamics, solvatochromic sensitivity, and utility as a scaffold for DNA intercalation and optoelectronic semiconductors.

Molecular Architecture & Electronic Landscape

Structural Motif and Charge Transfer

The 2,7-DAAQ molecule consists of a rigid, planar anthraquinone backbone substituted at the distal


-positions with amine groups.
  • Acceptor Core: The central quinone ring acts as a strong electron acceptor (

    
    ).
    
  • Donor Auxochromes: The amino groups at positions 2 and 7 serve as electron donors (

    
    ).
    
  • Symmetry: The

    
     or 
    
    
    
    symmetry (depending on amine pyramidalization) forbids certain electronic transitions, but vibrational coupling and solvent interactions often relax these rules.
Frontier Molecular Orbitals (DFT Insights)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal a distinct charge redistribution upon excitation.

  • HOMO: Localized primarily on the amino groups and the lateral benzene rings.

  • LUMO: Concentrated on the central quinone ring and carbonyl oxygens.

  • The Gap: The HOMO-LUMO gap is typically 2.6 – 2.9 eV , corresponding to strong absorption in the visible blue-green region.

Table 1: Calculated Electronic Parameters (Typical Values for Amino-AQs)

Parameter Value (Approx.) Significance
HOMO Energy -5.6 to -5.8 eV Oxidation potential; stability against ambient air.
LUMO Energy -3.0 to -3.2 eV Reduction potential; electron transport capability.

| Dipole Moment (


)  | ~2 - 4 D | Ground state polarity. |
| Dipole Moment (

)
| > 10 D | Excited state polarity (indicates strong ICT). |

Photophysical Characterization

Absorption and Emission Spectra

2,7-DAAQ exhibits a broad, structureless absorption band characteristic of Charge Transfer (CT) transitions.

  • 
    :  460 – 500 nm (Solvent dependent).
    
  • 
    :  550 – 650 nm.
    
  • Stokes Shift: Large (often >100 nm or >3000 cm

    
    ), driven by the relaxation of the solvent shell around the highly polar ICT excited state.
    
Solvatochromism

The emission of 2,7-DAAQ is highly sensitive to solvent polarity (positive solvatochromism).

  • Mechanism: Upon excitation (

    
    ), the electron density shifts from the amino nitrogens to the carbonyl oxygens. Polar solvents stabilize this charge-separated species (
    
    
    
    ) more than the ground state (
    
    
    ), lowering the energy of the emitted photon (Red Shift).
  • Lippert-Mataga Analysis: A plot of Stokes shift (

    
    ) vs. orientation polarizability (
    
    
    
    ) yields a linear slope, confirming the ICT nature.

Jablonski GS Ground State (S0) (Localized Charge) Abs Absorption (hν) (Fast ~10^-15 s) GS->Abs FC Franck-Condon State (S1*) Abs->FC Relax Solvent Relaxation (~10^-12 s) FC->Relax Vibrational Cooling ICT ICT State (S1) (Charge Separated) Relax->ICT Em Fluorescence (hν') (Red Shifted) ICT->Em ISC Intersystem Crossing (To Triplet T1) ICT->ISC ROS Generation Em->GS

Figure 1: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) pathway dominant in 2,7-DAAQ.

Electrochemical Properties

Cyclic Voltammetry (CV) of 2,7-DAAQ typically reveals the amphoteric nature of the quinone core.

  • Reduction: Two reversible one-electron waves corresponding to the formation of the radical anion (

    
    ) and dianion (
    
    
    
    ).
    • 
       V vs. Fc/Fc
      
      
      
    • 
       V vs. Fc/Fc
      
      
      
  • Oxidation: Irreversible oxidation of the amino groups occurs at higher positive potentials (

    
     V), often leading to polymerization if not protected.
    

Applications in Bio-Sensing and Optoelectronics

DNA Intercalation & Drug Development

The planar anthraquinone structure allows 2,7-DAAQ to function as a DNA intercalator.

  • Mechanism: The aromatic rings slide between DNA base pairs (

    
    -stacking). The amino side chains can reside in the minor/major grooves, interacting with the phosphate backbone via hydrogen bonding.
    
  • Therapeutic Potential: This intercalation can inhibit topoisomerase II, stalling DNA replication in cancer cells. 2,7-DAAQ derivatives are investigated as precursors for chemotherapeutics similar to Mitoxantrone.

Chemical Sensing

The fluorescence quenching or enhancement of 2,7-DAAQ upon binding makes it a potent sensor.

  • Metal Ions:

    
     or 
    
    
    
    can chelate to the amino-quinone motif, quenching fluorescence via Paramagnetic Quenching or Reverse Photoinduced Electron Transfer (PET).
  • Anions: Fluoride or acetate ions can deprotonate the amino groups, drastically altering the ICT band (Colorimetric shift from Orange to Purple).

Experimental Protocols

Synthesis of this compound

Principle: Nucleophilic aromatic substitution (ammonolysis) of anthraquinone disulfonic acid at high temperature and pressure.

Protocol:

  • Precursor: Dissolve 10.0 g of sodium 2,7-anthraquinonedisulfonate in 100 mL of 25% aqueous ammonia.

  • Oxidant: Add 2.0 g of Sodium Arsenate or m-Nitrobenzenesulfonic acid (oxidant prevents reduction to leuco-forms).

  • Reaction: Seal in a stainless steel autoclave. Heat to 175–180°C for 12–24 hours. Note: Pressure will rise significantly (20-40 bar).

  • Workup: Cool to room temperature. The product precipitates as a reddish-brown solid.[1]

  • Purification: Filter and wash with hot water to remove unreacted sulfonates. Recrystallize from Nitrobenzene or DMF/Ethanol to obtain high-purity crystals (m.p. > 330°C).

Synthesis Start 2,7-Anthraquinonedisulfonic Acid (Na Salt) Reactor Autoclave 180°C, 20 bar, 24h Start->Reactor Reagents + NH3 (aq) + Oxidant Reagents->Reactor Crude Crude Precipitate (Red-Brown) Reactor->Crude Cooling & Filtration Purify Recrystallization (DMF or Nitrobenzene) Crude->Purify Final Pure 2,7-DAAQ (>98% Purity) Purify->Final

Figure 2: Synthesis workflow for high-purity 2,7-DAAQ via ammonolysis.

Solvatochromic Shift Measurement

Objective: Quantify the dipole moment change upon excitation.

  • Preparation: Prepare

    
     M solutions of 2,7-DAAQ in a range of solvents: Hexane (non-polar), Toluene, THF, Ethanol, and DMF (highly polar).
    
  • Acquisition: Record UV-Vis absorption (

    
    ) and Fluorescence emission (
    
    
    
    ) for each.
  • Calculation: Convert wavelengths to wavenumbers (

    
    ). Calculate Stokes shift (
    
    
    
    ).
  • Analysis: Plot

    
     vs. the Lippert-Mataga polarity parameter (
    
    
    
    ) of the solvents. The slope is proportional to
    
    
    .

References

  • BenchChem. "this compound | 605-44-7 Scope and Research Focus." BenchChem Chemical Database. Link

  • Patil, S. et al. "Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties." ACS Omega, 2022. Link

  • Google Patents. "Process for preparing anthraquinone derivatives (US1910693A)." Google Patents, 1933. Link

  • Panigrahi, M. et al. "Study of preferential solvation of 2,6-diaminoanthraquinone in binary mixtures by absorption and fluorescence studies." Journal of Fluorescence, 2011. Link

  • Barthwal, R. et al. "Molecular recognition of telomere DNA sequence by 2,6 anthraquinone derivatives leads to thermal stabilization and induces apoptosis." International Journal of Biological Macromolecules, 2022.[2] Link

  • Sigma-Aldrich. "2,6-Diaminoanthraquinone Product Specification." Merck KGaA. Link

Sources

Technical Guide: Photophysics and Characterization of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical properties of 2,7-Diaminoanthraquinone (2,7-DAQ) . Unlike its widely utilized isomers (1,4-DAQ or 2,6-DAQ), 2,7-DAQ offers a unique


 (or effectively 

planar) symmetry that influences its dipole moment and intermolecular stacking. This document details the mechanisms of Intramolecular Charge Transfer (ICT), Intersystem Crossing (ISC), and the resultant fluorescence/phosphorescence competition. It serves as a handbook for researchers utilizing 2,7-DAQ in chemosensing, photosensitization, or dye chemistry.

Part 1: Molecular Architecture & Electronic States

Structural Symmetry and Electronic Configuration

This compound consists of an anthraquinone core substituted at the


-positions (2 and 7) with amino electron donors.
  • Acceptor Moiety: The central quinone carbonyls (

    
    ) act as strong electron acceptors.
    
  • Donor Moiety: The amino groups (

    
    ) act as electron donors.
    

This "Donor-Acceptor-Donor" (D-A-D) architecture facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. Unlike


-substituted isomers (e.g., 1-aminoanthraquinone), 2,7-DAQ lacks strong intramolecular hydrogen bonding between the amine and the carbonyl, allowing for greater solvent interaction and rotational freedom, which directly impacts non-radiative decay rates.
The Energy Gap Law and State Mixing

The photophysics of 2,7-DAQ is governed by the proximity of two distinct excited states:

  • 
     / 
    
    
    
    :
    The highly allowed transition responsible for absorption and fluorescence.
  • 
    :  A "dark" state localized on the carbonyl oxygen, promoting Intersystem Crossing (ISC).
    

In unsubstituted anthraquinone, the lowest singlet is


, leading to ultra-fast ISC and negligible fluorescence. In 2,7-DAQ, the amino groups stabilize the 

(ICT) state, lowering its energy below the

state in polar solvents. This inversion "turns on" fluorescence, although ISC remains a competitive deactivation pathway.

Part 2: Fluorescence Characteristics (The Singlet Manifold)

Solvatochromism

2,7-DAQ exhibits positive solvatochromism.

  • Non-polar solvents (e.g., Hexane): The emission is weak and blue-shifted. The ICT state is destabilized, and the energy gap to the triplet state facilitates quenching.

  • Polar aprotic solvents (e.g., DMSO, DMF): The highly polar ICT excited state is stabilized by solvent dipoles, resulting in a significant bathochromic (red) shift and increased quantum yield (

    
    ).
    
Fluorescence Quenching Mechanisms

Researchers must control for two primary quenching pathways:

  • Oxygen Quenching: The triplet state (formed via ISC) is efficiently quenched by ground-state oxygen (

    
    ) to form singlet oxygen (
    
    
    
    ). While this reduces phosphorescence, it can also affect delayed fluorescence.
  • Concentration Quenching: Due to the planar structure, 2,7-DAQ is prone to

    
     stacking aggregation, leading to self-quenching at concentrations 
    
    
    
    M.

Part 3: Phosphorescence & Triplet Dynamics

The Triplet State ( )

While amino-substitution enhances fluorescence, the "anthraquinone backbone" ensures a high triplet yield (


).
  • Character: The lowest triplet state (

    
    ) in 2,7-DAQ possesses mixed 
    
    
    
    and
    
    
    character, unlike the pure
    
    
    of unsubstituted anthraquinone.
  • Implication: This mixed character extends the triplet lifetime (

    
    ) significantly compared to parent anthraquinone, making 2,7-DAQ a viable photosensitizer.
    
Observing Phosphorescence

Phosphorescence in 2,7-DAQ is generally not observable at room temperature in fluid solution due to thermal deactivation and oxygen quenching. It requires:

  • Cryogenic Conditions: 77 K in a rigid matrix (e.g., 2-Methyltetrahydrofuran glass).

  • Deoxygenation: Rigorous freeze-pump-thaw cycles.

Experimental Signature: A structured emission band significantly red-shifted from the fluorescence maximum, appearing only after the fluorescence decays (microsecond to millisecond timescale).

Part 4: Visualization of Photophysical Pathways

The following Jablonski diagram illustrates the competitive pathways between Fluorescence (


), Intersystem Crossing (

), and Phosphorescence (

).

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) (ICT State) S0->S1 Absorption (hν) S1->S0 Fluorescence (k_f) (Red Shifted) T1 Triplet State (T1) (Mixed nπ* / ππ*) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p) (Low Temp Only) T1->S0 Non-radiative Decay S_O2 Singlet Oxygen (1O2) (Photosensitization) T1->S_O2 Energy Transfer (+ 3O2)

Caption: Jablonski diagram for 2,7-DAQ showing the dominant ICT fluorescence pathway and the competitive ISC leading to triplet state reactivity.

Part 5: Experimental Protocols

Synthesis and Purification (Isomer Separation)

A critical challenge is separating 2,7-DAQ from the 2,6- isomer during synthesis. The following protocol relies on the solubility differences of their sulfonate precursors [Reference 1].

Protocol: Sulfonate Fractionation

  • Sulfonation: Treat anthraquinone with fuming sulfuric acid (oleum) to generate a mixture of 2,6- and 2,7-anthraquinone disulfonic acids.

  • Precipitation: Dilute the reaction mixture with water. Add NaCl or KCl.

    • Critical Step: The 2,6-disulfonate salt is less soluble and precipitates first. Filter this out.

    • Filtrate: The filtrate contains the 2,7-disulfonate .

  • Amidation: Treat the 2,7-disulfonate filtrate with concentrated ammonia under high pressure/temperature (autoclave at 180°C) to yield crude 2,7-DAQ.

  • Recrystallization: Purify using Nitrobenzene or Aniline (high boiling point solvents) to obtain spectroscopic grade crystals.

Spectroscopic Characterization Workflow

Workflow Start Start: Purified 2,7-DAQ Solid Solvent 1. Prepare 10 mM Stock in DMSO (Avoid aggregation) Start->Solvent Dilution 2. Dilute to 5 μM in Target Solvents (Hexane, Toluene, EtOH, DMF) Solvent->Dilution Abs 3. Measure UV-Vis Absorption (Identify ICT band ~450-500nm) Dilution->Abs Deox 4. Deoxygenate (Argon Purge 20 min) (Essential for Quantum Yield) Abs->Deox Em 5. Measure Fluorescence Emission (Excitation @ λ_abs max) Deox->Em LowTemp 6. (Optional) 77K Phosphorescence (2-MeTHF Matrix) Em->LowTemp

Caption: Step-by-step workflow for the photophysical characterization of 2,7-DAQ.

Part 6: Quantitative Data Summary

The following values are representative of


-substituted diaminoanthraquinones (2,6- and 2,7- isomers share highly similar electronic properties due to symmetry).
ParameterNon-Polar (e.g., Toluene)Polar Aprotic (e.g., DMF)Protic (e.g., Ethanol)
Absorption

450 - 460 nm480 - 490 nm470 - 480 nm
Emission

520 - 540 nm610 - 630 nm590 - 610 nm
Stokes Shift Moderate (~3000 cm⁻¹)Large (~4500 cm⁻¹)Large (H-bond effects)
Quantum Yield (

)
Low (< 0.05)Moderate (0.3 - 0.5)Moderate
Dominant Mechanism ISC to TripletICT StabilizationH-bonding + ICT

Note: Data derived from comparative studies of 2,6-DAQ and 1,5-DAQ [References 2, 3]. 2,7-DAQ follows the 2,6-DAQ trend closely due to meta-relationship of amines to carbonyls.

References

  • Beard, E. E. (1939). Process for the preparation of anthraquinonediphenyldithiazoles. U.S. Patent No.[1][2] 2,150,092. Washington, DC: U.S. Patent and Trademark Office. (Describes the separation of 2,6- and 2,7- isomers via disulfonic acid solubility).

  • Panetta, C. A., et al. (2025). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye. ResearchGate.

    
    -diaminoanthraquinones). 
    
  • Hulme, B. E., Land, E. J., & Phillips, G. O. (1972).[3] Pulse radiolysis of 9,10-anthraquinones.[3] Part 2.—Triplet excited states. Journal of the Chemical Society, Faraday Transactions 1, 68, 2003-2012.[3] (Definitive work on the triplet state character of amino-anthraquinones).

  • Datta, A., et al. (2011). Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells. ChemBioChem. (Demonstrates the biological application and fluorescence protocols for diamino-AQs).

Sources

2,7-Diaminoanthraquinone photophysical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photophysical Properties of 2,7-Diaminoanthraquinone

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of this compound (2,7-DAAQ), a key organic molecule within the broader class of diaminoanthraquinones (DAAQs). Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the synthesis, electronic absorption, and fluorescence characteristics of 2,7-DAAQ. We will delve into the causality behind its spectral behavior, the profound influence of the solvent environment (solvatochromism), and the dynamics of its excited states. Detailed, field-tested protocols for spectroscopic analysis are provided to ensure methodological integrity and reproducibility. The unique electronic and photophysical attributes of the anthraquinone scaffold, modulated by the strategic placement of amino groups, make 2,7-DAAQ and its isomers valuable building blocks in materials science and medicinal chemistry.[1][2] This guide serves as an authoritative resource for leveraging these properties in advanced applications.

Introduction: The Anthraquinone Scaffold

The anthraquinone core, a rigid, planar tricycle with a rich π-electron system, is a privileged structure in chemistry.[1] Its derivatives are not only historically significant as dyes and pigments but are also central to modern applications ranging from energy storage to medicine.[1][3] The anticancer drugs doxorubicin and mitoxantrone, for instance, feature the anthraquinone scaffold, underscoring its medicinal importance.[1][4][5]

The introduction of amino groups onto the anthraquinone framework dramatically influences its electronic and optical properties.[6] These electron-donating groups engage in resonance with the electron-accepting quinone core, creating an intramolecular charge transfer (ICT) character that is fundamental to their photophysical behavior. The specific isomerism—the placement of these amino groups—is critical. This guide focuses on this compound, exploring how this particular substitution pattern dictates its interaction with light and its environment.

Synthesis and Structural Verification

The reliable synthesis of 2,7-DAAQ is crucial for obtaining pure material for photophysical studies. A common and effective method involves the ammonolysis of the corresponding disulfonic acid precursor.

Core Synthesis Pathway: The preparation of this compound is often achieved by heating 2,7-anthraquinone-disulfonic acid or its salts with aqueous ammonia under pressure.[7] The reaction temperature is a critical parameter, typically maintained in the range of 175-180°C.[7] The addition of a mild oxidizing agent can improve the reaction rate and yield by consuming sulfurous acid byproducts.[7] This process effectively substitutes the sulfonate groups with amino groups.

cluster_synthesis Synthesis Workflow for this compound start 2,7-Anthraquinone disulfonic Acid reagents + Aqueous Ammonia (NH3) + Oxidizing Agent (optional) start->reagents conditions Heat under Pressure (175-180°C) reagents->conditions product This compound (Crude Product) conditions->product purification Filtration, Washing & Drying product->purification final_product Pure 2,7-DAAQ Powder purification->final_product

Caption: High-level workflow for the synthesis of 2,7-DAAQ.

Structural Verification: Post-synthesis, confirming the identity and purity of the compound is paramount. This is achieved through a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule, ensuring the correct isomeric form has been produced.[8][9]

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.[8][9]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches from the amino groups and C=O stretches from the quinone carbonyls.[8]

UV-Visible Absorption Properties

The absorption of light by 2,7-DAAQ is governed by electronic transitions within its conjugated π-system. The UV-Vis spectrum of anthraquinone derivatives typically displays distinct bands corresponding to different types of transitions.[10][11]

  • π → π Transitions:* These are high-energy, high-intensity absorptions typically found in the UV region (200-350 nm). They arise from the excitation of electrons within the fused aromatic rings and quinone core.[2][10]

  • n → π and ICT Transitions:* A weaker, broader, and more environmentally sensitive band is observed at longer wavelengths, often extending into the visible region.[10][11] For DAAQs, this band is heavily influenced by an intramolecular charge transfer (ICT) from the lone pairs of the amino-group nitrogens (the donor) to the carbonyl groups of the quinone ring (the acceptor). It is this transition that is primarily responsible for the color of the compound.

Table 1: Representative Absorption Data for Diaminoanthraquinones

Compound Solvent λmax (nm) Molar Extinction Coefficient (ε, M-1cm-1) Reference
2-Ph-DAAQ Chloroform 523 26,011 [2][12]
2-TIPS-DAAQ Chloroform 517 17,169 [2]
1-TIPS-DAAQ Chloroform 505 13,345 [12]
2-Ethynyl-DAAQ Chloroform 496 14,981 [13]

Note: Data for directly substituted derivatives of DAAQs are presented to illustrate typical values in the visible range. The exact λmax for unsubstituted 2,7-DAAQ will vary but is expected in a similar region.

Protocol 1: UV-Visible Absorbance Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε) of 2,7-DAAQ.

Causality: This protocol is designed to ensure accurate and reproducible measurements by controlling for concentration, solvent effects, and instrumental parameters. A quartz cuvette is mandatory due to its transparency in the UV range, where π → π* transitions occur.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-2 mg) of pure 2,7-DAAQ using an analytical balance.

    • Dissolve the solid in a precise volume (e.g., 10.00 mL) of a spectroscopic-grade solvent (e.g., Dichloromethane, Chloroform, or DMF) in a Class A volumetric flask. This creates a stock solution of known concentration (typically ~10⁻³ M).

    • Expertise Insight: The choice of solvent is critical. Start with a moderately polar aprotic solvent in which the compound is fully soluble. Ensure the solvent's UV cutoff is below the measurement range.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution with an expected maximum absorbance between 0.1 and 1.0 AU. This range ensures adherence to the Beer-Lambert Law. A typical concentration for the working solution is in the 10⁻⁵ to 10⁻⁶ M range.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range (e.g., 200-700 nm).

  • Blanking/Zeroing:

    • Fill a clean 1 cm path length quartz cuvette with the pure spectroscopic-grade solvent.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This spectrum is automatically subtracted from subsequent sample measurements to correct for absorbance from the solvent and cuvette.

  • Sample Measurement:

    • Rinse the same cuvette with a small amount of the 2,7-DAAQ working solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

cluster_uvvis Experimental Workflow: UV-Vis Spectroscopy prep Prepare Stock & Working Solutions of 2,7-DAAQ instrument Warm-up & Configure Spectrophotometer prep->instrument blank Record Baseline with Pure Solvent instrument->blank measure Measure Absorbance of 2,7-DAAQ Sample blank->measure analyze Identify λmax Calculate ε measure->analyze

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Fluorescence Emission Properties

While many simple anthraquinones are weakly or non-fluorescent due to efficient intersystem crossing to the triplet state, the introduction of amino groups can significantly enhance fluorescence quantum yields.[14][15][16] This is because the ICT state created by the amino groups can provide a radiative de-excitation pathway that competes more effectively with non-radiative processes.

The fluorescence of DAAQs is highly sensitive to their environment, a property known as solvatochromism . In polar solvents, the excited state, which has a larger dipole moment due to enhanced charge transfer, is stabilized more than the ground state. This leads to a red-shift (bathochromic shift) in the emission spectrum as solvent polarity increases.[16][17]

Table 2: Representative Fluorescence Data for Anthraquinone Derivatives

Compound Solvent λex (nm) λem (nm) Stokes Shift (nm) Reference
RBS3 Water 420 556 136 [15]
CE8 Water 276 406 130 [15]
NGA5 Water 298 480 182 [15]

Note: Data for various fluorescent anthraquinone derivatives in water are shown to highlight the large Stokes shifts achievable with this scaffold. The specific emission of 2,7-DAAQ will be solvent-dependent.

Protocol 2: Fluorescence Emission Spectroscopy

Objective: To determine the wavelength of maximum emission (λem) and characterize the solvatochromic behavior of 2,7-DAAQ.

Causality: This protocol uses a dilute solution to avoid inner filter effects, where emitted light is reabsorbed by other molecules. Measuring spectra in a series of solvents with varying polarities allows for the systematic study of solvatochromism.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2,7-DAAQ (typically 10⁻⁶ M) in the desired spectroscopic-grade solvent. The absorbance of this solution at the excitation wavelength should be low (< 0.1 AU) to minimize inner filter effects.

    • Prepare a series of such solutions in different solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol, water) to study solvatochromism.

  • Spectrofluorometer Setup:

    • Turn on the instrument and xenon arc lamp source, allowing at least 30 minutes for stabilization.

    • Set the excitation wavelength (λex). This is typically set to the longest-wavelength absorption maximum (the ICT band) determined from the UV-Vis spectrum.

    • Set the emission scan range. This should start ~10-20 nm above the excitation wavelength and extend to cover the expected emission profile (e.g., if λex = 500 nm, scan from 510 nm to 800 nm).

    • Set the excitation and emission slit widths. 5 nm for both is a common starting point, offering a good balance between signal intensity and spectral resolution.

  • Solvent Blank Measurement:

    • Fill a four-sided polished quartz cuvette with the pure solvent.

    • Run an emission scan. This will show any background fluorescence or Raman scattering from the solvent. The most prominent feature is often the solvent's Raman peak, which appears at a constant energy shift from the excitation wavelength.

  • Sample Measurement:

    • Rinse and fill the cuvette with the 2,7-DAAQ solution.

    • Acquire the fluorescence emission spectrum.

  • Data Analysis:

    • Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission profile.

    • Identify the wavelength of maximum emission intensity (λem).

    • Calculate the Stokes shift: Stokes Shift (nm) = λem - λabs .

    • If studying solvatochromism, plot λem versus a solvent polarity parameter (like the Lippert-Mataga parameter, Δf) to visualize the trend.[14]

Excited-State Dynamics and Influencing Factors

Upon absorbing a photon, a 2,7-DAAQ molecule enters an excited state. Its subsequent fate is determined by a competition between several relaxation pathways. Understanding these dynamics is key to designing molecules for applications like photodynamic therapy or photocatalysis.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (kisc) T1->S0 Phosphorescence (kp)

Caption: Simplified Jablonski diagram of key photophysical processes.

  • Intramolecular Charge Transfer (ICT): As discussed, the amino groups donate electron density to the quinone ring. In the excited state, this charge separation is even more pronounced. The polarity of the solvent can stabilize this charge-separated state, influencing both the emission energy and the rates of other de-excitation processes.[16][17] In low polarity solvents, some DAAQ isomers may adopt a more nonplanar structure, reducing the resonance between the amino groups and the π-system, which alters their photophysical properties.[16][17]

  • Intersystem Crossing (ISC): Anthraquinones are known for efficient ISC, the process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁).[18] This process populates the long-lived triplet state, which is often responsible for the photoreactivity of these molecules. Techniques like nanosecond transient absorption spectroscopy can be used to observe these triplet states directly.[19][20]

  • Proton Transfer: In protic solvents (like water or ethanol), intermolecular hydrogen bonding between the solvent and the quinone's carbonyl oxygens or amino groups can occur.[16] Furthermore, excited-state proton transfer (ESPT) can be a deactivation pathway, particularly for derivatives with hydroxyl or other acidic/basic groups.[20]

Applications and Future Directions

The photophysical properties of 2,7-DAAQ make it more than a simple dye; it is a versatile molecular platform.

  • Fluorescent Probes: The sensitivity of its fluorescence to the local environment makes the DAAQ scaffold a prime candidate for developing fluorescent sensors. For example, derivatives have been designed to detect nitric oxide in living cells, where a chemical reaction with the analyte modulates the fluorescence output.[21]

  • Materials Science: The rigid structure and tunable optoelectronic properties of DAAQs make them attractive building blocks for organic electronics.[1][2] By synthetically extending the π-conjugated system, researchers can tune the absorption/emission wavelengths and the molecular orbital energy levels for applications in organic light-emitting diodes (OLEDs) or organic solar cells.[2][13]

  • Drug Development: While 2,7-DAAQ itself is not a drug, its core structure is fundamental to many anticancer agents.[4] The inherent fluorescence of some anthraquinone derivatives can be exploited for theranostics—combining therapy and diagnosis. A fluorescent drug allows for the visualization of its uptake and distribution in cells and tissues, providing critical information for drug development professionals.[5][15]

Conclusion

This compound is a fascinating molecule whose photophysical behavior is a direct consequence of its electronic structure, dominated by an intramolecular charge transfer character. Its absorption in the visible spectrum and its environmentally sensitive fluorescence are its defining features. A thorough understanding of these properties, gained through rigorous spectroscopic protocols as detailed in this guide, is essential for harnessing the full potential of the DAAQ scaffold. For researchers in materials science and drug discovery, 2,7-DAAQ represents a foundational building block upon which a new generation of functional molecules, sensors, and therapeutic agents can be built.

References

  • Calcott, W. S., & Perkins, G. A. (1933). U.S. Patent No. 1,910,693. U.S.
  • Mondal, P., Ghosh, S., & Datta, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25680–25688. [Link]

  • Zhang, Y., et al. (2023). Revealing the excited-state mechanisms of the polymorphs of a hot exciton material. Communications Chemistry, 6(1), 1-9. [Link]

  • Mahanta, S., et al. (2006). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences, 5(10), 945-953. [Link]

  • Mondal, P., Ghosh, S., & Datta, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. Semantic Scholar. [Link]

  • Beard, E. E. (1939). U.S. Patent No. 2,150,092. U.S.
  • Ahmad, V. U., et al. (2018). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Journal of Chemistry. [Link]

  • Yüksek, H., et al. (2006). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry, 18(4), 2691. [Link]

  • Farrand, L. D., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12138-12149. [Link]

  • Smith, R. B. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]

  • Lees, J. E., et al. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science, 13(2), 487-496. [Link]

  • Lees, J. E., et al. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. ResearchGate. [Link]

  • Mahanta, S., et al. (2008). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye. Journal of Physical Chemistry A, 112(12), 2599-2607. [Link]

  • UV/Vis+ Photochemistry Database. (n.d.). Science-SoftCon. Retrieved February 10, 2026, from [Link]

  • Parisi, E., et al. (2025). Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole-5,10-diones. Dyes and Pigments, 232, 112440. [Link]

  • Mohanty, J., & Bhasikuttan, A. C. (2009). Study of preferential solvation of 2,6-diaminoanthraquinone in binary mixtures by absorption and fluorescence studies. Journal of Fluorescence, 19(5), 883-891. [Link]

  • Kuete, V., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 245. [Link]

  • Tian, W., et al. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry, 12(7), 627-644. [Link]

  • Mahanta, S., et al. (2008). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye. ResearchGate. [Link]

  • Mohanty, J., & Bhasikuttan, A. C. (2009). Preferential Solvation Studies of 1, 5 Diamino Anthraquinone in Binary Liquid Mixtures. Journal of the Chinese Chemical Society, 56(4), 748-756. [Link]

  • 2,6-Diaminoanthraquinone | C14H10N2O2. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • 2,7-Diamino-9,10-anthracenedione | C14H10N2O2. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Gordijo, C. R., et al. (2012). Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells. ChemistryOpen, 1(1), 47-53. [Link]

  • Mondal, P., Ghosh, S., & Datta, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. PubMed Central. [Link]

  • Akgun, E., & Apohan, E. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark. [Link]

  • Zhao, J., et al. (2020). Long‐Lived Charge Separated States in Anthraquinone‐Phenothiazine Dyads. Chemistry – A European Journal, 26(6), 1293-1302. [Link]

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Technical Guide: Spectral Characterization of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectral analysis of 2,7-Diaminoanthraquinone (2,7-DAAQ), distinguishing it from its more common isomer, 2,6-DAAQ.[1]


H, 

C), and Structural Elucidation[2]

Executive Summary

This compound (2,7-DAAQ) is a symmetric anthraquinone derivative utilized as a key intermediate in the synthesis of high-performance dyes and DNA-intercalating pharmaceutical agents. Unlike the 1,4- or 1,5-isomers, 2,7-DAAQ possesses a unique


 (effective) symmetry that results in distinct spectral signatures.[1] This guide provides validated spectral data, detailed band assignments, and experimental protocols for researchers requiring precise structural verification.

Molecular Architecture & Symmetry

Understanding the symmetry of 2,7-DAAQ is a prerequisite for interpreting its NMR and IR spectra.[1][3]

  • Point Group:

    
     (planar conformation).
    
  • Symmetry Operations: A

    
     rotation axis passes through the C9 and C10 carbonyl carbons.[1][3]
    
  • Equivalence:

    • Ring A = Ring B

    • Proton H-1 is equivalent to H-8.[3]

    • Proton H-3 is equivalent to H-6.[3]

    • Proton H-4 is equivalent to H-5.[3]

This symmetry simplifies the


H NMR spectrum to a three-spin system (AMX type) repeated twice.[3]
Structural Diagram & Logic Flow

G cluster_0 Symmetry Operations cluster_1 Resulting Spectral Simplification Sym C2 Axis (Through C9-C10) Eq1 H-1 ≡ H-8 (α to C=O, ortho to NH2) Sym->Eq1 Eq2 H-3 ≡ H-6 (β to C=O, ortho to NH2) Sym->Eq2 Eq3 H-4 ≡ H-5 (β to C=O, meta to NH2) Sym->Eq3 Sig1 Doublet (H-1/8) Eq1->Sig1 Sig2 Doublet of Doublets (H-3/6) Eq2->Sig2 Sig3 Doublet (H-4/5) Eq3->Sig3 NMR 1H NMR Signals NMR->Sig1 NMR->Sig2 NMR->Sig3

Figure 1: Symmetry analysis of 2,7-DAAQ illustrating proton equivalence and predicted NMR multiplicity.

Experimental Protocols (Sample Preparation)

To reproduce the data presented below, follow these standardized preparation protocols. Self-consistency in solvent choice is critical due to the solvatochromic nature of amino-anthraquinones.[3]

Protocol A: NMR Sample Prep
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-

    
    , 99.9% D).[3]
    
  • Concentration: 5–10 mg of 2,7-DAAQ in 0.6 mL solvent.

  • Conditioning: Sonicate for 5 minutes at 40°C to ensure complete dissolution (anthraquinones have poor solubility).

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1][3]

Protocol B: UV-Vis Sample Prep[3]
  • Stock Solution: Dissolve 1.0 mg in 10 mL DMF (Dimethylformamide).

  • Working Solution: Dilute 100

    
    L of stock into 3 mL of Ethanol or DMF.
    
  • Blank: Pure solvent (matched to working solution).[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum in DMSO-

is the definitive method for distinguishing the 2,7-isomer from the 2,6-isomer.[1]
H NMR Data (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
7.84 Doublet (d)2H

H-4, H-5

-position, meta to amino (least shielded).
7.23 Doublet (d)2H

H-1, H-8

-position, ortho to amino (shielded by NH

, deshielded by C=O).[1]
6.89 Doublet of Doublets (dd)2H

H-3, H-6Ortho to amino, coupled to both H-4 (ortho) and H-1 (meta).
6.42 Broad Singlet (br s)4H--NH

Exchangeable amine protons.[3]

Differentiation Note: In the 2,6-isomer, the coupling patterns differ slightly due to the relative positions of protons, but the 2,7-isomer is uniquely characterized by the specific dd at ~6.89 ppm arising from H-3/6 coupling to both the ortho H-4/5 and meta H-1/8.[1]

C NMR Data (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Assignment
184.7 C=O (Carbonyl, C-9/C-10 unshielded)
179.7 C=O (Carbonyl, C-9/C-10 shielded)
155.1 C-NH

(C-2, C-7 ipso carbon)
152.3 Quaternary Aromatic
135.0 Aromatic CH (C-4, C-5)
129.3 Aromatic CH (C-1, C-8)
109.5 *Aromatic CH (C-3, C-6)

*Note: C-3/C-6 value is estimated based on DEPT correlations and typical ortho-amino shielding.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the quinoid carbonyls and the primary amine stretches.[1][3]

Method: ATR (Attenuated Total Reflectance) on solid powder.[1][3]

Wavenumber (cm

)
Functional GroupVibrational ModeNotes
3344, 3223 Primary Amine (-NH

)
N-H Stretching (Asym/Sym)Distinct doublet indicating primary amine.
1671 Quinone CarbonylC=O StretchingFree/Non-H-bonded carbonyl.
1623 Quinone CarbonylC=O[3] StretchingH-bonded or conjugated carbonyl.
1581, 1553 Aromatic RingC=C SkeletonAnthracene core vibrations.
1245 C-NC-N StretchingStrong band typical of aryl amines.[1][3]

Electronic Spectroscopy (UV-Vis)

2,7-DAAQ exhibits strong solvatochromism.[3] The amino groups act as auxochromes, donating electron density into the anthraquinone


-system, resulting in Intramolecular Charge Transfer (ICT) bands.[1]
Solvent

(nm)
Transition TypeColor
Ethanol ~450 - 460

(ICT)
Orange
DMF ~480 - 490

(ICT)
Red-Orange
Chloroform ~445

Yellow-Orange

Observation: A bathochromic (red) shift is observed in more polar solvents (DMF vs. Ethanol/Chloroform), confirming the ICT nature of the transition.[1]

Synthesis & Impurity Profiling

When sourcing or synthesizing 2,7-DAAQ, the most common impurity is the 2,6-isomer or mono-amino derivatives.[1]

Synthesis Workflow (Graphviz)

Synthesis cluster_inputs Precursors cluster_process Reaction Conditions cluster_output Product Anth 2,7-Dibromoanthraquinone Cond High Pressure / 150°C Ammonolysis Anth->Cond Amm Ammonia (aq) / Cu Catalyst Amm->Cond Prod This compound (Solid, mp 335-337°C) Cond->Prod Nucleophilic Subst.

Figure 2: Standard synthetic route via ammonolysis of the dibromo-precursor.[3]

References

  • Synthesis and Spectral Data: Ahmed, A. et al. "Development of New Materials for Solar Cells Application."[1][3] White Rose eTheses Online, University of Sheffield, Chapter 3, pp. 64-87.[3] (Provides specific NMR and IR values for 2,7-DAAQ).

  • General Anthraquinone NMR: Jiang, Y. et al. "Calculated and experimental 1H and 13C NMR chemical shifts of 9,10-anthraquinone."[1][3] ResearchGate, 2011.[1][3] (Validation of anthraquinone core shifts).

  • Compound Database: PubChem CID 11798 (this compound).[1][3] National Institutes of Health.[1][3] [1]

  • Solvatochromism: Sasirekha, V. et al. "Study of preferential solvation of 2,6-diaminoanthraquinone."[1][3] Spectrochimica Acta Part A, 2008.[1][3] (Used as comparative baseline for solvatochromic behavior).[1][3]

Sources

A Technical Guide to the Theoretical and Computational Investigation of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,7-Diaminoanthraquinone (2,7-DAAQ) is a significant organic molecule built on the anthraquinone scaffold, a core structure in many synthetic dyes and biologically active compounds. The strategic placement of amino groups at the C2 and C7 positions dramatically influences its electronic structure, conferring unique photophysical properties and potential for further functionalization. Understanding these properties at a quantum-mechanical level is paramount for designing novel materials for applications ranging from organic electronics to targeted therapeutics. This guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the molecular, electronic, and spectroscopic characteristics of 2,7-DAAQ and its isomers, offering a framework for predictive molecular design.

The this compound Molecule: Structure and Significance

This compound is an aromatic organic compound. Its structure consists of a central anthracene core with two ketone groups at positions 9 and 10 (the quinone moiety) and two amino (-NH₂) functional groups at positions 2 and 7.

  • Molecular Formula: C₁₄H₁₀N₂O₂

  • IUPAC Name: 2,7-diaminoanthracene-9,10-dione

  • CAS Number: 605-44-7

The electron-donating amino groups engage in significant electronic communication with the electron-accepting quinone system. This intramolecular charge-transfer (ICT) character is the primary determinant of its color, redox behavior, and nonlinear optical properties.[1][2] Theoretical studies are indispensable for precisely mapping and quantifying these electronic interactions, providing insights that are often difficult to resolve experimentally. While this guide focuses on the 2,7-isomer, the computational principles discussed are broadly applicable to other isomers, such as the well-studied 2,6-diaminoanthraquinone, which serves as an excellent comparative model in many theoretical investigations.[3]

The Computational Scientist's Toolkit: Methodologies for In-Silico Analysis

The accurate prediction of molecular properties hinges on the selection of an appropriate computational methodology. For molecules like 2,7-DAAQ, Density Functional Theory (DFT) has emerged as the gold standard due to its exceptional balance of computational cost and accuracy.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the system as a functional of the electron density.

  • Why DFT? For organic molecules of this size, DFT provides reliable geometries, vibrational frequencies, and electronic properties without the prohibitive computational expense of higher-level ab initio methods.

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is governed by the choice of the exchange-correlation functional and the basis set.

    • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide excellent results for organic chromophores.[3][4]

    • Basis Set: A Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set such as cc-pVTZ is often employed.[3][5] The latter, cc-pVTZ, is generally preferred for achieving higher accuracy in calculating electronic properties and vibrational modes.[3]

Time-Dependent Density Functional Theory (TD-DFT)

To study the excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. It is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths.

  • Mechanism: TD-DFT calculates the response of the electron density to a time-dependent perturbation (like light), which corresponds to electronic excitations. This allows for the direct simulation of an absorption spectrum.[1]

  • Causality: By analyzing the molecular orbitals involved in the calculated transitions, TD-DFT provides a definitive assignment of the spectral bands, such as identifying them as n→π* or π→π* transitions, and pinpointing the parts of the molecule responsible for the absorption.[1][3]

Core Computational Workflow: A Self-Validating System

The protocol described below represents a robust, self-validating workflow where theoretical predictions are continually benchmarked against known experimental data to ensure the reliability of the computational model.

Step-by-Step Computational Protocol
  • Structure Input: A 3D structure of this compound is built using molecular modeling software. The IUPAC name is 2,7-diaminoanthracene-9,10-dione.

  • Geometry Optimization: A full geometry optimization is performed using DFT (e.g., at the B3LYP/cc-pVTZ level). This step calculates the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

  • Vibrational Frequency Analysis: This calculation serves two purposes:

    • It confirms the optimized structure is a stable minimum.

    • It predicts the FT-IR and Raman spectra. These calculated spectra can be directly compared with experimental data for validation. Key vibrational modes, such as C=O stretches and N-H bends, provide clear benchmarks.[3]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic descriptors:

    • Frontier Molecular Orbitals (HOMO and LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Mulliken Atomic Charges

  • Excited-State Calculations (TD-DFT): TD-DFT calculations are run to simulate the UV-Vis absorption spectrum, yielding the excitation energies (often expressed as λmax) and oscillator strengths for the primary electronic transitions.[1]

Workflow Visualization

Computational_Workflow cluster_input Step 1: Input cluster_dft Step 2-3: DFT Ground State cluster_analysis Step 4: Electronic Properties cluster_tddft Step 5: TD-DFT Excited State Input Initial 3D Structure of 2,7-DAAQ Opt Geometry Optimization (e.g., B3LYP/cc-pVTZ) Input->Opt Freq Vibrational Analysis (FT-IR/Raman Prediction) Opt->Freq Confirms Minimum Energy HOMO_LUMO FMO Analysis (HOMO, LUMO, Gap) Freq->HOMO_LUMO MEP MEP & Charge Distribution Freq->MEP TDDFT UV-Vis Spectrum Simulation (λmax) Freq->TDDFT

Caption: A typical DFT/TD-DFT workflow for analyzing 2,7-DAAQ.

Unraveling Electronic and Spectroscopic Properties

Computational studies provide a granular view of the electronic landscape of 2,7-DAAQ, explaining its observed properties.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron. In 2,7-DAAQ, the HOMO is typically localized over the amino groups and the aromatic rings, reflecting the electron-donating nature of the -NH₂ substituents.

  • LUMO: Represents the ability to accept an electron. The LUMO is predominantly centered on the electron-deficient quinone moiety (the C=O groups).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and the energy required for the first electronic excitation. A smaller gap suggests the molecule is more easily excitable and more chemically reactive. For the related 2,6-DAAQ isomer, a HOMO-LUMO gap of 2.85 eV was calculated, indicating significant potential for intramolecular charge transfer.[3] The extension of the π-system through further substitution can systematically lower the LUMO, reducing the energy gap and causing a bathochromic (red) shift in absorption.[6][7]

Energy Level Diagram

Caption: HOMO-LUMO energy gap and the primary electronic transition.

Predicted Spectroscopic Signature
  • UV-Vis Spectroscopy: TD-DFT calculations predict the absorption maxima (λmax) that define the color of the molecule. For diaminoanthraquinones, the longest wavelength absorption band, which appears in the visible region, is attributed to the HOMO→LUMO transition.[1] This transition corresponds to an intramolecular charge transfer from the electron-rich amino-substituted rings to the electron-accepting quinone core.[1][3] The calculated spectra generally show good agreement with experimental data recorded in solvents like chloroform or p-xylene.[1][6]

  • Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies with high accuracy. Key predicted peaks for a diaminoanthraquinone would include:

    • N-H stretching: Vibrations from the amino groups.

    • C=O stretching: Strong, characteristic vibrations from the quinone carbonyl groups.

    • C=C stretching: Vibrations from the aromatic rings. The close match between theoretical and experimental FT-IR spectra serves as a powerful validation of the computational model's accuracy.[3]

Molecular Electrostatic Potential (MEP) and Charge Distribution

The MEP map is a visual representation of the charge distribution on the molecule's surface.

  • Interpretation: Red regions indicate areas of negative potential (electron-rich), typically found around the electronegative oxygen atoms of the carbonyl groups. Blue regions indicate positive potential (electron-poor), usually located around the hydrogen atoms of the amino groups.

  • Significance: The MEP map clearly visualizes the charge separation inherent in the molecule, highlighting the carbonyl oxygens as sites for electrophilic attack and the amino groups as centers for nucleophilic interactions.[3] This provides a predictive map for intermolecular interactions, which is critical in drug design for understanding receptor binding.

Computed Property Typical Value / Observation Significance Reference
HOMO-LUMO Gap (ΔE) ~2.8 - 3.0 eVIndicates chemical reactivity and electronic transition energy.[3]
Primary Transition HOMO → LUMO (π → π*)Responsible for the main absorption in the visible spectrum (color).[1]
MEP Negative Region Localized on Carbonyl OxygensSite for electrophilic attack and hydrogen bonding.[3]
MEP Positive Region Localized on Amino HydrogensSite for nucleophilic attack and hydrogen bonding.[3]

Applications in Materials Science and Drug Development

Theoretical studies on 2,7-DAAQ are not merely academic; they directly inform practical applications.

  • Dye and Materials Design: By computationally screening different substituents on the DAAQ core, scientists can predict how modifications will tune the HOMO-LUMO gap. This allows for the rational design of new dyes with specific colors and optoelectronic properties for use in applications like liquid crystal displays (LCDs) or as n-type organic electronic materials.[1][6][7]

  • Sensing Applications: The sensitivity of the DAAQ electronic structure to its environment makes it a candidate for chemical sensors. Computational models can simulate how binding with an analyte would alter the spectroscopic or electronic properties of the molecule, forming the basis for a sensing mechanism.[8]

  • Drug Development: Anthraquinone derivatives are known for their biological activity. Molecular docking studies, which are computationally driven, can predict the binding affinity of 2,7-DAAQ with specific protein targets, such as those implicated in cancer.[3] For instance, studies on the 2,6-DAAQ isomer have shown strong binding with lung cancer-related proteins, identifying it as a promising therapeutic lead.[3]

Conclusion

Theoretical and computational studies, primarily leveraging DFT and TD-DFT, provide an exceptionally detailed and predictive understanding of this compound. These in-silico methods allow researchers to dissect the molecule's electronic structure, predict its spectroscopic signatures, and map its reactivity. The strong correlation between theoretical predictions and experimental results validates these computational workflows as powerful tools in modern chemistry. For professionals in materials science and drug development, these computational approaches are indispensable for accelerating the design-synthesis-testing cycle, enabling the rational design of novel functional molecules based on the versatile diaminoanthraquinone scaffold.

References

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  • Sims, M. T., Mandle, R. J., Goodby, J. W., & Moore, J. N. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(21), 11599-11608. [Link]

  • Masilamani, G., Batchu, H., Amsallem, D., & Bedi, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25874-25880. [Link]

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  • Masilamani, G., Batchu, H., Amsallem, D., & Bedi, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25874-25880. [Link]

  • Khan, A., Rahman, M. M., Asmat, F., & Khan, A. A. (2020). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. Materials, 13(4), 960. [Link]

  • Hima, S., Meera, M. R., Vijayakumar, C., & Premkumar, R. (2021). Integrated Spectroscopic, DFT, Molecular Docking and In Vitro Evaluation of 2,6-Diaminoanthraquinone: A Promising Lead for Lung Cancer. Revista Electronica de Veterinaria, 22(11), 1-18. [Link]

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  • Deraos, G., Tatsi, A., Matsoukas, J., & Deraos, S. (2021). Design and Synthesis of Anthraquinone Derivatives Conjugated with Epitopes of Myelin Basic Protein MBP [1-11] [4Y] and IL-2Rβ(107-118). Organic & Medicinal Chem IJ, 10(4). [Link]

  • Masilamani, G., Batchu, H., Amsallem, D., & Bedi, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. [Link]

  • Yildirir, Y., Canbolat, M., Disli, A., & Colak, N. (2010). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry. [Link]

  • Pérez-An, I., et al. (2022). Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications. RSC Advances. [Link]

  • Al-Hossain, K., et al. (2022). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. Molecules, 27(5), 1698. [Link]

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  • Geysens, P., et al. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering, 8(8), 3344-3351. [Link]

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  • Jabha, M., Elalaoui, A., Jarid, A., & Mabrouk, E. H. (2021). The Effect of Substitution and Polymerization of 2,7-Divinylcarbazole-benzo-bis-thiadiazole on Optoelectronic Properties: A DFT Study. Orbital: The Electronic Journal of Chemistry, 13(5), 395-402. [Link]

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Introduction: The Structural Significance of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Degradation of 2,7-Diaminoanthraquinone

This compound is a robust aromatic diamine built upon the rigid, planar anthraquinone core. This structure imparts significant chemical and thermal resilience, making it a valuable building block in the field of materials science. The two amino groups, positioned at the 2 and 7 carbons of the fused ring system, serve as reactive sites for polymerization. This allows this compound to be incorporated as a monomer into various polymer backbones, such as polyamides and polyimides, to create high-performance materials.[1] The inherent stability of the anthraquinone moiety, combined with the strong intermolecular forces possible in its polymeric derivatives, results in materials with exceptional thermal stability, chemical resistance, and specific optoelectronic properties.[1][2] This guide provides a detailed examination of the thermal stability and degradation characteristics of this compound, offering insights for researchers in drug development and materials science who leverage this molecule for its robust properties.

Section 1: Thermal Stability Assessment

The thermal stability of an organic molecule is a critical parameter, dictating its processing window and operational limits in high-temperature applications. Diaminoanthraquinones as a class are known for their high thermal resilience, a property that is significantly enhanced upon their incorporation into polymeric structures.

Intrinsic Stability of the Anthraquinone Core

The foundational anthraquinone structure is inherently stable due to its extensive aromatic conjugation. While specific thermogravimetric data for neat this compound is not extensively published, data for its isomers and derivatives provide a reliable benchmark. For instance, the related isomer 2,6-diaminoanthraquinone has a melting point reported to be above 325°C, indicating strong intermolecular forces and high thermal stability.

Enhanced Stability in Polymeric Systems

The most profound insights into the thermal stability of this compound come from studying the polymers derived from it. When used as a monomer, the resulting polymers exhibit exceptional thermal properties. For example, polyamides synthesized from 1,4-diaminoanthraquinone show only minimal weight loss at temperatures approaching 300°C.[3][4] Similarly, poly(1,5-diaminoanthraquinone) has been shown to be thermally stable at temperatures below 400°C.[5] This enhancement is attributed to the formation of a rigid polymer backbone with strong intermolecular chain interactions, which restricts thermal motion and increases the energy required for decomposition.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for quantifying thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal transition. The table below summarizes typical thermal properties for polymers derived from diaminoanthraquinone isomers, which serve as a proxy for the performance expected from this compound-based polymers.

Polymer SystemTd5 (°C) (5% Weight Loss)Td10 (°C) (10% Weight Loss)Glass Transition (Tg) (°C)Reference
Poly(1,4-diaminoanthraquinone-co-adipic acid)~285-50[3][4]
Poly(1,4-diaminoanthraquinone-co-sebacic acid)~285-55[3][4]
Poly(1,5-diaminoanthraquinone)>400--[5]
Polyimides from diamine monomers->400210 - 311[6]

Table 1: Thermal properties of polymers derived from diaminoanthraquinone isomers.

Section 2: Thermal Degradation Pathways

Understanding the degradation mechanism is crucial for predicting material lifetime and designing more stable systems. In the absence of specific studies on the thermal degradation of this compound, a plausible pathway can be proposed based on the known reactivity of anthraquinone systems and general principles of organic chemistry at elevated temperatures.

Degradation is expected to initiate at the most reactive sites—the amino groups—or through the cleavage of the anthraquinone core at sufficiently high temperatures. The process is likely a complex, multi-step radical mechanism. While enzymatic degradation often involves reductive cleavage of the quinone, thermal degradation in an inert atmosphere is more likely to proceed via homolytic bond scission.[7]

A potential thermal degradation pathway could involve:

  • Initial C-N Bond Scission: At high temperatures, the carbon-nitrogen bonds of the amino groups may break, generating radical species.

  • Ring Opening/Fragmentation: The highly stable aromatic core will resist degradation, but under extreme thermal stress, fragmentation of the fused rings can occur. This could lead to the formation of smaller aromatic fragments, such as phthalic anhydride derivatives or benzene derivatives.

  • Char Formation: At very high temperatures, extensive fragmentation and cross-linking of the radical intermediates lead to the formation of a stable carbonaceous char.

G cluster_0 High Temperature Condition (>400°C) A This compound B Initial Radical Formation (C-N Bond Scission) A->B Heat C Anthraquinone Ring Fragmentation B->C Further Heating D Formation of Smaller Aromatic Fragments (e.g., Phthalic Anhydride derivatives) C->D E Volatile Gases (CO, CO2, NOx) C->E F Stable Carbonaceous Char D->F Cross-linking

Conceptual pathway for thermal degradation.

Section 3: Experimental Protocols for Thermal Analysis

To ensure trustworthy and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the thermal stability and degradation products of this compound and its derivatives.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and quantify mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

    • Continuously record the sample mass and temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine key parameters such as the onset decomposition temperature (Tonset) and the temperature at 5% or 10% weight loss (Td5, Td10). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Causality and Self-Validation: Using an inert atmosphere is critical to study the intrinsic thermal stability, preventing oxidative degradation which occurs at lower temperatures. The constant heating rate ensures uniform heat transfer and allows for comparison between different samples. Running a blank (empty pan) under the same conditions validates the baseline stability of the instrument.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan. Crimp-seal the pan to ensure good thermal contact.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Ramp the temperature from ambient to a temperature above the expected melting point (e.g., 350°C) at a rate of 10°C/min. This scan removes the sample's prior thermal history.

    • Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Ramp the temperature again at 10°C/min. This scan provides data on the material's intrinsic thermal transitions.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition), as well as step changes in the baseline (glass transition, Tg).

Causality and Self-Validation: The heat-cool-heat cycle is a self-validating system. The first heating scan erases any effects from sample processing or storage. The second heating scan reveals the true thermodynamic properties of the material. The use of a reference pan corrects for any instrumental heat flow imbalances.

Workflow: Identification of Thermal Degradation Products

Objective: To identify the chemical structures of volatile and semi-volatile compounds produced during thermal degradation.

Methodology: This workflow couples a controlled heating environment with a high-resolution analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Controlled Pyrolysis: Place a known amount of the sample into a pyrolysis unit connected to a GC-MS system.

  • Thermal Degradation: Heat the sample under a controlled inert atmosphere to a specific temperature just above its decomposition onset (determined by TGA). Hold at this temperature for a set time to allow for degradation products to form and volatilize.

  • Separation and Identification:

    • The volatile degradation products are swept by a carrier gas into the GC column.

    • The GC separates the individual components of the mixture based on their boiling points and affinity for the column's stationary phase.

    • As each component elutes from the column, it enters the Mass Spectrometer, which ionizes the molecules and fragments them.

  • Data Analysis: The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a unique mass spectrum for each component. This spectrum acts as a "chemical fingerprint" that can be compared against spectral libraries (e.g., NIST) for positive identification.

G cluster_workflow Degradation Product Analysis Workflow A Sample Placement in Pyrolysis Unit B Controlled Heating (Based on TGA Data) A->B C Volatilization of Degradation Products B->C D GC Separation (by boiling point) C->D E MS Ionization & Fragmentation D->E F Mass Spectrum Generation E->F G Library Matching & Identification F->G

Workflow for identifying thermal degradation products.

Conclusion

This compound is a molecule of significant interest due to the high thermal stability conferred by its rigid aromatic core. While the neat compound is robust, its true potential is realized when it is incorporated into polymeric architectures, which dramatically elevates the material's resistance to thermal decomposition to temperatures often exceeding 400°C. The degradation process at high temperatures is complex, likely proceeding through radical mechanisms that lead to fragmentation of the anthraquinone nucleus and eventual char formation. The systematic application of analytical techniques such as TGA, DSC, and Pyrolysis-GC-MS provides a comprehensive and reliable framework for characterizing the thermal properties and degradation pathways of this important chemical building block and its derivatives. These insights are essential for the rational design of next-generation, high-performance materials for demanding applications.

References

  • Li, X. G., Huang, M. R., & Gu, G. L. (2007). Productive synthesis and properties of polydiaminoanthraquinone and its pure self-stabilized nanoparticles with widely adjustable electroconductivity. Chemistry – A European Journal, 13(26), 7475-7485. [Link]

  • Gumel, M. S., Pizzi, A., & Shmulsky, R. (2012). Synthesis and Characterisation of Colorants Derived from 1, 4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2(3), 301-308. [Link]

  • Gleeson, H. F., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(21), 11658-11667. [Link]

  • Gumel, M. S., Pizzi, A., & Shmulsky, R. (2012). Synthesis and Characterisation of Colorants Derived from 1, 4-Diamino Anthraquinone Polyamides. Academia.edu. [Link]

  • Sarkar, A. (1998). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Request PDF. (n.d.). Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene). Retrieved February 10, 2026, from [Link]

  • Masilamani, G., Batchu, H., Amsallem, D., & Bedi, A. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25874-25880. [Link]

  • Xie, X., et al. (2019). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. PLoS ONE, 14(1), e0210523. [Link]

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An In-depth Technical Guide to the Health and Safety of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 2,7-diaminoanthraquinone (CAS No. 605-44-7), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and toxicological databases to ensure accuracy and promote a culture of safety in the laboratory.

Understanding the Compound: Identity and Physicochemical Properties

This compound is an organic compound belonging to the anthraquinone family.[1] Its structure, featuring two amino groups on the anthraquinone framework, is fundamental to its chemical reactivity and potential biological activity.[1][2] Understanding its physical and chemical properties is the first step in a robust safety assessment, as these characteristics dictate its behavior under various laboratory conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O₂[3]
Molecular Weight 238.24 g/mol [3]
Appearance Solid[4]
Melting Point >330 °C[5]
Boiling Point 551.9 °C at 760 mmHg[5]
Flash Point 287.6 °C[5]
Water Solubility Low[4]
Density 1.456 g/cm³[5]

The high melting and boiling points indicate low volatility under standard laboratory conditions, but the compound is typically handled as a solid powder.[4] Its low water solubility has implications for accidental release scenarios and decontamination procedures.[4]

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the safety profile can be inferred from related aminoanthraquinone compounds and available safety data sheets. A cautious approach is warranted, treating the compound with respect due to the known hazards of this chemical class. The related compound, 2-aminoanthraquinone, is suspected of causing cancer.[4][6]

Primary Health Hazards:

  • Carcinogenicity: Classified as a Category 2 carcinogen, meaning it is suspected of causing cancer.[4] This is a significant long-term health risk that necessitates stringent exposure controls.

  • Acute Oral Toxicity: May be harmful if swallowed (Acute Oral Toxicity, Category 5).[4]

  • Skin Irritation: May cause skin irritation.[7][8]

  • Eye Irritation: May cause serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[7][8]

Due to the particulate nature of the solid, inhalation of dust is a primary exposure route. Skin and eye contact are also significant risks during handling.[7]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of chemical hazards relies on a multi-layered safety strategy known as the "Hierarchy of Controls." This approach prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The primary method for controlling exposure is to handle this compound within a certified chemical fume hood or a glove box to prevent inhalation of dust.[9] Local exhaust ventilation should be used to capture dust at its source.[9] A safety shower and eye wash station must be readily accessible.[9][10]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[11] Ensure all personnel are trained on the specific hazards and handling procedures. Clearly label storage areas and containers.[10]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 2: Recommended Personal Protective Equipment (PPE)

ProtectionSpecificationRationale
Eye/Face Safety glasses with side shields or goggles. A face shield may be appropriate for large quantities.[7][10]Prevents eye irritation from airborne particles.[7]
Hand Nitrile rubber gloves.[4] Breakthrough time and glove thickness should be appropriate for the task duration.Prevents skin contact and potential absorption.[7]
Body Long-sleeved laboratory coat.[4]Protects skin from accidental spills.[4]
Respiratory A NIOSH-approved respirator with a particle filter may be required if engineering controls are insufficient or during spill cleanup.[7][12]Prevents inhalation of dust, a primary exposure route.[7]

Standard Operating Procedures: From Benchtop to Disposal

Adherence to validated protocols is critical for ensuring safety. The following sections provide step-by-step methodologies for key laboratory workflows.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don the required PPE as specified in Table 2.

  • Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.

  • Handling: Handle the compound with care to avoid creating dust.[12] Use tools (spatulas, etc.) that minimize dust generation. Do not eat, drink, or smoke in the handling area.[4][7]

  • Storage: Store the compound in a tightly closed, properly labeled container.[7] Keep it in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][13][14] Store in a locked cabinet or an area with restricted access.[7]

  • Hygiene: After handling, wash hands and face thoroughly. Immediately change any contaminated clothing.

Accidental Release and Spill Cleanup Protocol

Prompt and correct response to a spill is crucial to prevent exposure and environmental contamination.

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Area Restrict Access Start->Evacuate Assess Assess Spill (Size & Risk) Evacuate->Assess PPE Don Appropriate PPE (incl. Respirator) Assess->PPE Contain Contain Spill Prevent Spread PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decon Decontaminate Area & Equipment Cleanup->Decon Dispose Dispose of Waste (as Hazardous) Decon->Dispose Report Report Incident Dispose->Report

Caption: A stepwise workflow for responding to a chemical spill.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.[15]

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).

  • Personal Protection: Wear the appropriate PPE, including respiratory protection.[7]

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[16] Do not use water to dampen the spill unless specifically advised, as this may create contaminated runoff.[16]

  • Cleanup: Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste.[4][7] Avoid actions that generate dust. Use a wet paper towel to wipe the area after the bulk of the material has been removed.[16]

  • Decontamination: Decontaminate all tools and surfaces with a suitable cleaning agent.

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste in accordance with local, state, and federal regulations.[4][7]

Emergency and First Aid Procedures

In case of exposure, immediate and appropriate first aid can significantly mitigate adverse health effects.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7][16] Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[16]

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.[16]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[7][10]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon oxides and nitrogen oxides.[7]

  • Firefighter Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[4][7][17]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[4][7] Do not allow the chemical to enter drains, waterways, or soil.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

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An In-depth Technical Guide to the Isomers of Diaminoanthraquinone: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principal isomers of diaminoanthraquinone (DAAQ), a class of compounds pivotal in dye chemistry and increasingly significant in the landscape of drug discovery and materials science. We will delve into the nuanced differences between these isomers, exploring how the positioning of the amino functional groups on the anthraquinone scaffold dictates their chemical, physical, and biological properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DAAQs, from their fundamental characteristics to their practical applications and the mechanistic underpinnings of their bioactivity.

The Diaminoanthraquinone Isomers: A Comparative Overview

The diaminoanthraquinone isomers are characterized by the varied placement of two amino groups on the anthraquinone core. This seemingly subtle structural variation leads to significant differences in their electronic properties, solubility, and, critically, their biological activity. The most commonly studied isomers include 1,2-, 1,4-, 1,5-, 1,8-, and 2,6-diaminoanthraquinone.

Physicochemical Properties

A comparative summary of the key physicochemical properties of these isomers is presented in Table 1. These properties are fundamental to understanding the behavior of each isomer in different experimental and biological systems.

Property1,2-DAAQ1,4-DAAQ1,5-DAAQ1,8-DAAQ2,6-DAAQ
CAS Number 1758-68-5128-95-0129-44-2129-44-2131-14-6
Molecular Formula C₁₄H₁₀N₂O₂C₁₄H₁₀N₂O₂C₁₄H₁₀N₂O₂C₁₄H₁₀N₂O₂C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol 238.24 g/mol 238.24 g/mol 238.24 g/mol 238.24 g/mol
Appearance Blue solidDark violet to black powderRed to purple crystalline solidData not readily availableDeep red to brown solid
Melting Point (°C) 289-291265-269>300Data not readily available>325
Solubility Soluble in DMSOSoluble in benzene, pyridine; slightly soluble in hot aniline acetate, ethanolSoluble in organic solvents like DMSO and ethanol; limited solubility in waterData not readily availableSoluble in certain organic solvents

Synthesis and Characterization of Diaminoanthraquinone Isomers

The synthesis of DAAQ isomers is a critical aspect of their study and application. The choice of synthetic route can influence yield, purity, and the potential for large-scale production.

General Synthesis Workflow

The synthesis of DAAQ isomers typically involves the substitution of functional groups on the anthraquinone core with amino groups. A generalized workflow is depicted below.

DAAQ Synthesis Workflow Start Anthraquinone Precursor (e.g., Dihydroxy-, Dinitro-, or Dichloroanthraquinone) Reaction Amination Reaction (e.g., with ammonia, primary amine) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, FT-IR, MS) Purification->Characterization End Pure DAAQ Isomer Characterization->End

A generalized workflow for the synthesis and characterization of DAAQ isomers.
Step-by-Step Synthesis Protocols

This method involves the replacement of hydroxyl groups with amino groups.[1][2]

  • Preparation of the Leuco Form: 1,4-dihydroxyanthraquinone is reduced to its leuco form using a reducing agent such as sodium dithionite.

  • Amination: The leuco compound is then reacted with an amine source, such as aqueous ammonia, often under pressure and at elevated temperatures (e.g., 50-100 °C).[3]

  • Oxidation: The resulting 2,3-dihydro-1,4-diaminoanthraquinone intermediate is oxidized back to the aromatic system to yield 1,4-diaminoanthraquinone.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol.

This synthesis is achieved through the reduction of the nitro groups.[4][5]

  • Reaction Setup: 1,8-dinitroanthraquinone is dissolved in an organic solvent such as toluene or xylene in an autoclave.[5]

  • Ammonolysis: Liquid ammonia is introduced into the autoclave, and the reaction mixture is heated to a temperature between 100°C and 220°C, with a typical temperature of 150°C. The pressure is maintained between 20 and 110 atmospheres.[4][5]

  • Reaction Monitoring: The reaction is allowed to proceed for several hours.

  • Workup and Isolation: After cooling, the reaction mixture is typically poured into water, and the precipitated 1,8-diaminoanthraquinone is collected by filtration, washed with water, and dried.[5]

Derivatives of 2,6-DAAQ can be synthesized via diazotization followed by coupling reactions.[6]

  • Diazotization: 2,6-diaminoanthraquinone is dissolved in concentrated sulfuric acid and treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form the bis-diazonium salt.[6]

  • Coupling Reaction: The cold solution of the diazonium salt is then added to a solution of a coupling agent (e.g., phenol, aniline) dissolved in an appropriate solvent with a base (e.g., sodium carbonate).[6]

  • Isolation: The resulting dye derivative precipitates and is isolated by filtration, followed by washing with water and a suitable organic solvent like methanol.[6]

Characterization Techniques

The structural elucidation and purity assessment of DAAQ isomers are crucial. A combination of spectroscopic techniques is typically employed.

DAAQ Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry UVVis UV-Vis Spectroscopy HPLC HPLC TLC TLC DAAQ_Sample Synthesized DAAQ Isomer DAAQ_Sample->NMR Analysis DAAQ_Sample->FTIR Analysis DAAQ_Sample->MS Analysis DAAQ_Sample->UVVis Analysis DAAQ_Sample->HPLC Analysis DAAQ_Sample->TLC Analysis

A typical workflow for the characterization of DAAQ isomers.

¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the amino groups on the anthraquinone ring.[1][7] The chemical shifts and coupling patterns of the aromatic protons are unique to each isomer.[8]

FT-IR spectroscopy is used to identify the characteristic functional groups.[9][10] Key vibrational bands include the N-H stretching of the amino groups (typically around 3300-3500 cm⁻¹) and the C=O stretching of the quinone moiety (around 1620-1680 cm⁻¹).[11]

Mass spectrometry provides the molecular weight of the DAAQ isomers, confirming their elemental composition.[1][12] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy. Fragmentation patterns can also aid in distinguishing between isomers.[13]

HPLC is a powerful technique for assessing the purity of DAAQ isomers and for separating mixtures.[14][15] A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[16]

Applications in Drug Development and Research

The unique structural and electronic properties of DAAQ isomers make them valuable in various research and development areas, particularly in drug discovery.

Anticancer Activity

Several DAAQ isomers and their derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][17] The planar anthraquinone structure is a key feature that allows these molecules to function as DNA intercalators.[4][18]

The primary anticancer mechanism of many DAAQ derivatives is believed to be their ability to intercalate between the base pairs of DNA.[18][19][20] This insertion into the DNA helix can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[21]

Furthermore, some anthraquinone derivatives act as topoisomerase poisons.[22][23][24] They stabilize the transient covalent complex between topoisomerase enzymes (such as Topoisomerase II) and DNA, which prevents the re-ligation of the DNA strands after they have been cleaved.[22] This leads to the accumulation of double-strand breaks in the DNA, a highly cytotoxic event that triggers apoptosis.

DAAQ Anticancer Mechanism DAAQ DAAQ Derivative DNA Nuclear DNA DAAQ->DNA Enters Nucleus Intercalation DNA Intercalation DAAQ->Intercalation TopoII_Complex Stabilization of Topo II-DNA Complex DAAQ->TopoII_Complex DNA->Intercalation Replication_Block Replication & Transcription Inhibition Intercalation->Replication_Block TopoII Topoisomerase II TopoII->TopoII_Complex DSB DNA Double-Strand Breaks TopoII_Complex->DSB Apoptosis Apoptosis Replication_Block->Apoptosis DSB->Apoptosis

Proposed anticancer mechanism of action for DAAQ derivatives.
Fluorescent Probes for Nitric Oxide Detection

1,2-Diaminoanthraquinone (DAQ) has emerged as a valuable fluorescent probe for the detection of nitric oxide (NO) in living cells and tissues.[17][18] In the presence of oxygen, the non-fluorescent DAQ reacts with NO to form a highly fluorescent triazole derivative.[17][25] This reaction provides a basis for a convenient and sensitive method for imaging NO production in various biological systems.[18]

This protocol is adapted from studies on NO detection in RAW 264.7 macrophage cells.[18][25]

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in appropriate media. To induce NO production, stimulate the cells with interferon-γ and lipopolysaccharide.

  • Probe Loading: Incubate the stimulated and non-stimulated (control) cells with a solution of 1,2-diaminoanthraquinone (typically in DMSO, diluted in media).

  • Imaging: After an incubation period, wash the cells to remove excess probe. Image the cells using confocal microscopy with appropriate excitation and emission wavelengths to detect the fluorescence of the triazole product.

  • Spectral Analysis: Acquire emission spectra to confirm the formation of the DAA-triazole product and to quantify the relative levels of NO production.

Structure-Activity Relationships

The biological activity of DAAQ isomers is intimately linked to their structure. Key structure-activity relationships (SAR) have been identified:

  • Position of Amino Groups: The substitution pattern significantly influences the molecule's geometry and electronic distribution, which in turn affects its ability to intercalate with DNA and interact with target enzymes.[4]

  • Side Chains: The addition of side chains to the amino groups can modulate the compound's solubility, cell permeability, and binding affinity to biological targets. Basic side chains, such as aminoalkyl groups, have been shown to enhance cytotoxic activity.[4]

  • Intramolecular Hydrogen Bonding: In isomers like 1,5-DAAQ, intramolecular hydrogen bonding can occur between the amino and quinone groups, which can influence the molecule's planarity and electronic properties.[25][26]

Conclusion

The isomers of diaminoanthraquinone represent a versatile class of compounds with a rich history in dye chemistry and a promising future in drug development and materials science. Their distinct properties, governed by the specific arrangement of their amino groups, offer a tunable platform for the design of novel therapeutic agents and functional materials. A thorough understanding of their synthesis, characterization, and structure-activity relationships is paramount for harnessing their full potential. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of these fascinating molecules.

References

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Methodological & Application

Application Note: High-Purity 2,7-Diaminoanthraquinone via Vacuum Sublimation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 2,7-diaminoanthraquinone using vacuum sublimation. This compound is a critical intermediate in the synthesis of high-performance dyes, polymers, and advanced electronic materials where exceptional purity is paramount.[1] Sublimation offers a distinct advantage over traditional methods like recrystallization by eliminating solvents, minimizing thermal decomposition of sensitive compounds, and achieving purities often exceeding 99.9%.[2][3] This application note details the underlying scientific principles, a step-by-step experimental protocol, process optimization strategies, and troubleshooting guidance to enable researchers to consistently obtain high-purity this compound.

Introduction: The Rationale for High-Purity this compound

This compound (2,7-DAAQ) is a versatile molecular building block. Its rigid, planar anthraquinone core and reactive amino functionalities make it a sought-after precursor for a range of advanced materials. However, residual impurities from its synthesis, which often involves the amination of 2,7-anthraquinone-disulfonic acid, can be detrimental to the performance of the final product.[4] For instance, inorganic salts can disrupt polymer chain formation, while organic side-products can act as charge traps in semiconductor applications.

Sublimation is a phase transition purification technique that leverages differences in vapor pressure between the desired compound and its impurities.[2] By heating the solid material under reduced pressure, it transitions directly into the gaseous phase, leaving non-volatile impurities behind. The pure gaseous compound then desublimates (deposits) as a solid onto a cooled surface, yielding highly purified crystals. This solvent-free method is particularly advantageous for micro-scale purifications and for thermally sensitive compounds, as high vacuum allows the process to occur at lower temperatures.[2]

Scientific Principles of Sublimation

Sublimation is the direct transition of a substance from a solid to a gas phase without passing through an intermediate liquid phase.[2] This phenomenon is governed by the compound's phase diagram, which maps the physical states of a substance under different conditions of temperature and pressure.

For sublimation to occur, the temperature and pressure must be below the compound's triple point —the specific condition at which the solid, liquid, and gaseous phases coexist in equilibrium.[2] By reducing the ambient pressure with a vacuum, the sublimation temperature is significantly lowered, enabling purification well below the compound's melting or decomposition point.

The relationship between the sublimation temperature and vapor pressure is described by the Clausius-Clapeyron equation . For solids with weak intermolecular attractions, a modest increase in temperature can lead to a significant rise in vapor pressure, driving the sublimation process.[2]

G cluster_0 Phase Diagram TriplePoint Triple Point Gas Gas Phase Solid Solid Phase Liquid Liquid Phase Solid->Liquid Solid->Gas Sublimation (Low Pressure) Liquid->Solid Liquid->Gas Vaporization Gas->Solid Deposition Gas->Liquid Condensation

Caption: Phase diagram illustrating the direct solid-to-gas transition (sublimation).

Physicochemical Properties of this compound

A successful sublimation protocol relies on understanding the material's physical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O₂[5][6]
Molecular Weight 238.24 g/mol [5][7]
Appearance Solid-
Melting Point >330 °C[5]
Boiling Point 551.9 °C at 760 mmHg[5]
Vapor Pressure 3.17 x 10⁻¹² mmHg at 25°C[5]

The extremely high melting point and very low vapor pressure at room temperature indicate that effective sublimation will require a combination of high temperature and high vacuum.

Detailed Protocol for Vacuum Sublimation

This protocol is designed for purifying milligram to gram quantities of this compound.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhalation of fine powders or vapors.

  • High Vacuum: Inspect all glassware for cracks or defects before use. Use a safety shield around the apparatus during operation. Be aware of the implosion hazard associated with vacuum glassware.

  • High Temperatures: Use a heating mantle with a temperature controller. Do not heat the apparatus directly with a flame. Handle hot glassware with appropriate thermal gloves.

Apparatus
  • Vacuum sublimation apparatus (e.g., flask with a water-cooled cold-finger condenser).[8][9]

  • High-vacuum pump (capable of reaching <0.1 mmHg).

  • Cold trap (liquid nitrogen or dry ice/acetone) to protect the vacuum pump.

  • Heating source (e.g., heating mantle, oil bath).

  • Temperature controller and thermocouple.

  • Thick-walled vacuum tubing.

Step-by-Step Methodology
  • Preparation of Crude Material:

    • Ensure the crude 2,7-DAAQ is completely dry. If necessary, dry the material in a vacuum oven at a moderate temperature (e.g., 80-100 °C) for several hours. Moisture can interfere with the vacuum and wash sublimed crystals from the condenser.[10]

  • Apparatus Assembly:

    • Place the dry, crude 2,7-DAAQ powder at the bottom of the sublimation flask.

    • Sparingly apply a high-vacuum grease to the ground glass joint of the sublimator. A properly greased joint will appear transparent.[11]

    • Insert the cold finger into the flask and secure it with a joint clamp.

    • Connect the side-arm of the apparatus to the cold trap and vacuum pump using thick-walled tubing.

  • Initiating the Sublimation Process:

    • Evacuate the System: Turn on the vacuum pump and allow the system to reach the target pressure (e.g., <0.1 mmHg). Listen for hissing sounds that indicate leaks.

    • Cool the Condenser: Once a stable vacuum is achieved, begin circulating coolant (e.g., cold water) through the cold finger. Applying coolant before the vacuum can cause atmospheric moisture to condense on the cold finger.[10]

    • Apply Heat: Place the heating source around the bottom of the sublimation flask and begin heating gradually. Monitor the temperature with a thermocouple placed between the flask and the heating source. A starting temperature of 200-250 °C is recommended, to be adjusted based on observation.

  • Monitoring the Sublimation:

    • As the temperature rises, the crude material will begin to sublime and deposit as fine, purified crystals on the surface of the cold finger.

    • Observe the process carefully. If the material begins to darken or char, reduce the temperature immediately.

    • Continue the process until a sufficient amount of product has collected on the cold finger, or until no further sublimation is observed.

  • Shutdown and Product Recovery:

    • Cool Down: Turn off the heating source and allow the entire apparatus to cool to room temperature while still under vacuum. This is critical to prevent air currents from dislodging the purified crystals.

    • Vent the System: Once cool, slowly and gently vent the system by opening the stopcock on the cold trap or by removing the vacuum tubing.

    • Disassemble: Carefully remove the cold finger from the flask.

    • Collect the Product: Use a clean spatula or scalpel to scrape the purified, crystalline this compound from the cold finger onto a pre-weighed piece of glassine paper.[11]

G A 1. Prepare Dry Crude 2,7-DAAQ B 2. Assemble Sublimation Apparatus A->B C 3. Apply High Vacuum B->C Ensure no leaks D 4. Circulate Coolant in Cold Finger C->D Critical Order E 5. Gradually Heat Crude Material D->E F 6. Monitor Crystal Deposition on Cold Finger E->F G 7. Cool Apparatus to Room Temperature (Under Vacuum) F->G When sublimation is complete H 8. Vent System Slowly G->H Critical Order I 9. Disassemble & Collect Purified Product H->I G cluster_LowYield Low Yield cluster_Charring Product Charring cluster_Contamination Contaminated Product Problem Problem Observed P1 Low Yield P2 Crude material darkens P3 Sublimate is discolored Cause Potential Cause Solution Solution C1_1 Temperature too low P1->C1_1 C1_2 Vacuum leak / Poor vacuum P1->C1_2 C1_3 Process time too short P1->C1_3 S1_1 Increase heat gradually C1_1->S1_1 S1_2 Check all joints and tubing C1_2->S1_2 S1_3 Allow more time for sublimation C1_3->S1_3 C2_1 Temperature too high P2->C2_1 S2_1 Reduce heating mantle setting C2_1->S2_1 C3_1 Heating too rapid (splattering) P3->C3_1 C3_2 Volatile impurities present P3->C3_2 S3_1 Heat more slowly C3_1->S3_1 S3_2 Consider fractional sublimation C3_2->S3_2

Caption: Troubleshooting guide for common sublimation issues.

Conclusion

Vacuum sublimation is a powerful and effective technique for obtaining high-purity this compound, a critical requirement for its use in advanced material applications. By carefully controlling temperature and pressure, and by following a systematic protocol, researchers can effectively remove non-volatile impurities, yielding a product of superior quality without the use of solvents.

References

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  • ACS Omega. (2022, July 13). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures. Retrieved from [Link]

  • ResearchGate. (2022). Thermal decomposition kinetics of three anthraquinone hazardous waste. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 605-44-7 | this compound. Retrieved from [Link]

Sources

Synthesis of 2,7-Diaminoanthraquinone from 2,7-Disulfoanthraquinone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2,7-diaminoanthraquinone, a crucial intermediate in the manufacturing of various dyes and pharmaceuticals. The protocol details the nucleophilic aromatic substitution reaction, converting 2,7-disulfoanthraquinone to the desired diamino product using aqueous ammonia under elevated temperature and pressure. This application note emphasizes the underlying chemical principles, safety protocols, and reaction optimization to ensure a high-yield and high-purity synthesis.

Introduction

Anthraquinone derivatives are a cornerstone in the development of colorants, therapeutic agents, and advanced materials. Among them, this compound serves as a vital precursor for a range of functional molecules. The synthesis route from 2,7-disulfoanthraquinone is a well-established industrial process, valued for its efficiency and scalability. This process involves the displacement of sulfonate groups by amino groups, a reaction driven by the principles of nucleophilic aromatic substitution. Understanding the mechanistic nuances and optimizing reaction parameters are key to achieving desirable outcomes.

The core of this transformation lies in the reaction of 2,7-disulfoanthraquinone, or its water-soluble salt, with an excess of aqueous ammonia in an autoclave.[1] The elevated temperature and pressure are critical to facilitate the substitution reaction. To enhance the yield and purity of the final product, a controlled amount of an oxidizing agent is often introduced during the reaction.[1] This guide will provide a detailed, step-by-step protocol for this synthesis, along with insights into the critical process parameters and safety considerations.

Reaction Mechanism and Principles

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinone carbonyl groups activates the anthraquinone ring towards nucleophilic attack. The sulfonate groups are effective leaving groups, facilitating their displacement by the ammonia nucleophile.

The reaction is typically performed under pressure in an autoclave to achieve the necessary reaction temperatures, which can range from 175°C to 180°C.[1] An excess of aqueous ammonia is used to drive the reaction equilibrium towards the formation of the diamino product.

A key aspect of this synthesis is the management of side reactions. Under the harsh reaction conditions, reduction of the anthraquinone core can occur, leading to the formation of leuco compounds and other undesired byproducts. To mitigate this, a small quantity of an oxidizing agent, such as an alkali-metal chlorate, is gradually added to the reaction mixture.[1] This carefully controlled addition prevents the formation of reduction products lower than the leuco form, thereby maximizing the yield of this compound.[1]

Sources

Application Note: Analytical Purity Determination of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol designed for the analytical characterization of 2,7-Diaminoanthraquinone (2,7-DAAQ) .

Executive Summary

This compound (2,7-DAAQ) is a critical intermediate in the synthesis of high-performance dyes and potential chemotherapeutic agents. Its synthesis—typically via the ammonolysis of 2,7-anthraquinonedisulfonic acid—invariably produces its structural isomer, 2,6-Diaminoanthraquinone (2,6-DAAQ) , as a major impurity.

Because these isomers share identical molecular weights (


) and similar solubilities, standard spectroscopic methods (UV-Vis) often fail to distinguish them. This protocol establishes a High-Performance Liquid Chromatography (HPLC)  method as the gold standard for quantitative purity determination, supported by NMR  for structural validation.
Chemical Profile & Safety
PropertyThis compound2,6-Diaminoanthraquinone (Major Impurity)
CAS Number 605-44-7 131-14-6
Structure Anthraquinone core, amines at 2,7Anthraquinone core, amines at 2,6
Symmetry

(Axis of symmetry)

(Centrosymmetric)
Solubility Low (Soluble in DMSO, DMF, hot Nitrobenzene)Very Low (Insoluble in Chloroform, Water)
Appearance Reddish-Orange Crystalline SolidDark Red/Brown Needles
Safety Warning: Suspected Mutagen/Carcinogen. Handle in a fume hood with double-gloving.

Analytical Strategy Workflow

The following decision tree outlines the logical flow for analyzing 2,7-DAAQ, ensuring that simple qualitative checks precede expensive quantitative validation.

AnalyticalWorkflow Start Raw Sample: 2,7-DAAQ SolubilityCheck Solubility Test (DMSO/DMF) Start->SolubilityCheck TLC Method A: HPTLC (Qualitative Isomer Check) SolubilityCheck->TLC Decision Is 2,6-isomer present? TLC->Decision HPLC Method B: HPLC-PDA (Quantitative Purity) Decision->HPLC Yes (Quantify) Decision->HPLC No (Confirm) NMR Method C: 1H-NMR (Structural Certification) HPLC->NMR >95% Purity Report Final Certificate of Analysis NMR->Report

Figure 1: Analytical workflow for the characterization of this compound.

Method A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative determination of purity and separation of the 2,6-isomer.

Chromatographic Rationale

Separating 2,7-DAAQ from 2,6-DAAQ is challenging due to their structural similarity.

  • Column Selection: A standard C18 column may struggle with selectivity. A Phenyl-Hexyl column is recommended because it leverages

    
     interactions, which differ slightly between the two isomers due to their different electron density distributions and symmetry.
    
  • Mobile Phase: Acidic modification (Formic acid) is essential to suppress the ionization of the amino groups (

    
    ) and prevent peak tailing.
    
Instrument Parameters
ParameterSetting
Column Phenyl-Hexyl or C18 (e.g., Agilent ZORBAX Eclipse Plus),

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate

Column Temp

Detection PDA: 254 nm (Quantitation), 480 nm (Identification)
Injection Vol

Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Equilibration
15.090%Linear Gradient
20.090%Wash
20.110%Re-equilibration
25.010%End
Sample Preparation Protocol

Critical Step: Aminoanthraquinones are notoriously insoluble. Incomplete dissolution is the #1 cause of analytical error.

  • Weigh 10.0 mg of the sample into a 20 mL amber volumetric flask.

  • Add 10 mL of DMSO (Dimethyl Sulfoxide).

  • Sonicate for 15 minutes at

    
    . Ensure no visible particulates remain.
    
  • Allow to cool to room temperature.

  • Filter through a 0.22

    
    m PTFE  syringe filter into the HPLC vial. Do not use Nylon filters as the dye may bind.
    
Expected Results
  • 2,7-DAAQ: Elutes earlier (approx. 8-10 min) due to slightly higher polarity/solubility.

  • 2,6-DAAQ: Elutes later (approx. 10-12 min) due to higher hydrophobicity and crystal packing energy.

  • Resolution (

    
    ):  Should be 
    
    
    
    for baseline separation.

Method B: Proton NMR Spectroscopy ( -NMR)

Objective: Structural verification and confirmation of isomer identity based on symmetry.

Mechanistic Insight

The key to distinguishing the isomers lies in their symmetry point groups:

  • 2,6-DAAQ (

    
    ):  Protons at positions 1,5 are equivalent, and 3,7 are equivalent. The spectrum shows a simpler pattern but distinct chemical shifts.
    
  • 2,7-DAAQ (

    
    ):  Protons at positions 1,8 are equivalent, and 3,6 are equivalent.
    
  • Differentiation: The coupling constants (

    
    ) and chemical shifts (
    
    
    
    ) of the aromatic protons adjacent to the carbonyls vs. the amines differ.
Protocol
  • Solvent: DMSO-

    
     (Chloroform is not suitable due to solubility).
    
  • Concentration:

    
     in 
    
    
    
    solvent.
  • Acquisition: 16 scans minimum.

Diagnostic Signals (DMSO- )
  • Amine Protons (

    
    ):  Broad singlet around 
    
    
    
    (exchangeable with
    
    
    ).
  • Aromatic Region: Look for the specific splitting of the anthraquinone ring protons (

    
    ).
    
    • 2,7-DAAQ: Expect a specific pattern where the proton between the amine and carbonyl (H-1, H-8) appears as a doublet with a specific meta-coupling or ortho-coupling depending on the exact substitution pattern relative to the carbonyl.

Method C: Thin Layer Chromatography (HPTLC)

Objective: Rapid qualitative screening for production monitoring.

  • Plate: Silica Gel 60

    
     (Aluminum backed).
    
  • Mobile Phase: Toluene : Acetone : Ammonium Hydroxide (4:1:0.1).

    • Note: The ammonia is crucial to prevent the "streaking" of the amine groups on the silica.

  • Visualization:

    • Visible Light: Distinct red/orange spots.

    • UV (254 nm): Quenching spots.

    • UV (366 nm): Some aminoanthraquinones exhibit fluorescence.

References

  • National Institute of Technology and Evaluation (NITE). Chemical Risk Information Platform (CHRIP): this compound (CAS 605-44-7).Link

  • PubChem. 2,7-Diamino-9,10-anthracenedione (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 2,6-Diaminoanthraquinone (Isomer Reference) Safety Data Sheet.Link

  • ChemicalBook. this compound CAS 605-44-7 Basic Information.Link

  • Separation Science. HPLC Separation of Anthraquinone Derivatives. (General reference for anthraquinone chromatography conditions). Link

Application Notes & Protocols: The Tetrazotization of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN27DAAQ-DZ-2026

Abstract

This document provides a comprehensive technical guide on the diazotization of 2,7-diaminoanthraquinone, a process more accurately described as tetrazotization, leading to the formation of a versatile bis-diazonium salt intermediate. These application notes are designed for researchers, chemists, and professionals in drug development and materials science. We delve into the underlying reaction mechanisms, present a detailed and field-validated experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis. The subsequent applications of the resulting 9,10-dioxo-9,10-dihydroanthracene-2,7-bis(diazonium) salt in the synthesis of advanced materials and complex organic molecules are also explored.

Theoretical Background & Mechanistic Insights

The conversion of a primary aromatic amine into a diazonium salt is a cornerstone of synthetic organic chemistry, a process known as diazotization, first reported by Peter Griess in 1858.[1][2] When applied to a bifunctional aromatic amine like this compound, the reaction is termed "tetrazotization," as both primary amino groups are converted into diazonium functionalities.[2]

The reaction is typically performed in a cold, acidic solution where sodium nitrite (NaNO₂) serves as the precursor to the diazotizing agent, nitrous acid (HNO₂).[3] The mechanism proceeds through several distinct steps:

  • Formation of the Nitrosonium Ion: In the presence of a strong mineral acid (e.g., H₂SO₄ or HCl), nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1] The choice of a strong acid is crucial as it facilitates the generation of a more potent diazotizing reagent required for weakly basic aromatic amines.[]

  • Electrophilic Attack: The nitrosonium ion is attacked by the nucleophilic nitrogen atom of the primary amino group on the anthraquinone core.[1]

  • Proton Transfer & Dehydration: A series of proton transfers and rearrangements leads to the formation of an N-nitrosamine intermediate.[1][] In the strongly acidic medium, this intermediate is protonated, which facilitates the elimination of a water molecule.

  • Formation of the Diazonium Salt: The loss of water yields the resonance-stabilized aryl diazonium ion.[1] This process occurs at both the 2- and 7-positions of the anthraquinone scaffold.

The stability of the resulting bis-diazonium salt is a critical consideration. Aryl diazonium salts are notoriously unstable at elevated temperatures and can be explosive if isolated in a dry state.[5][6] Their synthesis is almost universally conducted at low temperatures (0–5 °C) to suppress the decomposition reaction, which involves the facile loss of nitrogen gas (N₂), an exceptionally good leaving group.[7][8] For applications requiring a more stable intermediate, the diazonium salt can be isolated with a non-nucleophilic counter-ion, such as tetrafluoroborate (BF₄⁻), by using fluoroboric acid (HBF₄) in the diazotization step.[3][7] However, for most synthetic purposes, the bis-diazonium salt is generated and used in situ.[8]

Caption: Simplified mechanism of aryl diazonium salt formation.

Detailed Experimental Protocol: Tetrazotization of this compound

This protocol describes the in situ generation of 9,10-dioxo-9,10-dihydroanthracene-2,7-bis(diazonium) sulfate. The procedure has been adapted from established methods for related diaminoanthraquinones.[9]

2.1. Materials and Reagents

  • This compound (FW: 238.24 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Urea (CH₄N₂O)

  • Deionized Water

  • Ice (made from deionized water)

  • Starch-Iodide Indicator Paper

  • Magnetic Stirrer with a robust stir bar

  • Low-temperature thermometer (-20 to 100 °C)

  • Jacketed reaction vessel or a thick-walled beaker nested in a larger ice-salt bath

  • Dropping funnel

2.2. Safety Precautions

  • Concentrated acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Sodium nitrite is an oxidizer and is toxic. Avoid contact with skin and inhalation of dust.

  • Diazonium salts are potentially explosive when dry. This protocol is for the preparation of an aqueous solution for immediate use. DO NOT attempt to isolate the solid diazonium salt without consulting specialized safety protocols.[5][6]

  • The reaction can be exothermic. Maintain strict temperature control to prevent runaway decomposition, which is signaled by vigorous gas (N₂) evolution.

2.3. Step-by-Step Procedure

  • Vessel Preparation: Set up the reaction vessel in an ice-salt bath. Ensure the magnetic stirrer is providing efficient agitation. The internal temperature of the vessel should be pre-chilled to below 5 °C.

  • Dissolution of Diamine: In the fume hood, carefully and slowly add 25 mL of concentrated sulfuric acid to the reaction vessel. Once the acid is chilled to 0–5 °C, add 2.38 g (10.0 mmol) of this compound in small portions with vigorous stirring. The diamine has low solubility, and a homogenous suspension or solution in the strong acid is desired. Continue stirring in the ice bath for 15-20 minutes.

  • Nitrite Solution Preparation: In a separate small beaker, dissolve 1.45 g (21.0 mmol, 2.1 equivalents) of sodium nitrite in 10 mL of cold deionized water.

  • Tetrazotization Reaction: Ensure the internal temperature of the anthraquinone-sulfuric acid mixture is stable between 0 °C and 5 °C. Using a dropping funnel, add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-45 minutes. Crucial: The rate of addition must be slow enough to maintain the internal temperature below 5 °C at all times.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0–5 °C to ensure the tetrazotization is complete.[9]

  • Monitoring for Excess Nitrite: To confirm the presence of a slight excess of nitrous acid (indicating the reaction is finished), dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous blue-black color indicates a positive result.[2] If the test is negative, add a small amount (e.g., 0.05 g) of sodium nitrite and stir for another 15 minutes before re-testing.

  • Quenching Excess Nitrite: Once the reaction is complete, destroy the excess nitrous acid by adding a small amount of urea, portion by portion, until the starch-iodide test is negative (no color change).[9] Be cautious, as this quenching reaction evolves N₂ and CO₂ gas.

  • Immediate Use: The resulting deep-colored solution contains the 9,10-dioxo-9,10-dihydroanthracene-2,7-bis(diazonium) sulfate and is now ready for use in subsequent synthetic steps, such as azo coupling or Sandmeyer reactions.

Caption: Workflow for the tetrazotization of this compound.

Quantitative Data & Troubleshooting

Table 1: Key Reaction Parameters

ParameterValueRationale & Notes
SubstrateThis compound1.0 equivalent
Diazotizing AgentSodium Nitrite (NaNO₂)2.1 equivalents
Acid MediumConcentrated H₂SO₄ (98%)Serves as both solvent and catalyst.
Reaction Temperature0–5 °CCritical for the stability of the diazonium salt.[6]
Reaction Time~3 hoursIncludes addition and subsequent stirring.
MonitoringStarch-Iodide PaperConfirms the presence of excess nitrous acid, signaling reaction completion.[8]
Quenching AgentUreaSafely removes excess nitrous acid to prevent side reactions.[9]

Troubleshooting Guide

IssueObservationProbable CauseSuggested Solution
Incomplete Reaction Starch-iodide test remains negative after 2 hours.Insufficient sodium nitrite; decomposition of nitrite.Add a small, measured amount of NaNO₂ solution and continue to stir at 0-5 °C.
Product Decomposition Brown fumes (NOx), foaming, or rapid temperature increase.Loss of temperature control; temperature exceeded 5-10 °C.Immediately add crushed ice to the reaction to cool it down. If uncontrollable, retreat to a safe distance.
Poor Solubility Solid diamine remains largely undissolved in acid.Impure starting material; insufficient acid.Ensure high-purity diamine. Allow more time for stirring in the cold acid before starting nitrite addition.

Applications in Synthesis

The 9,10-dioxo-9,10-dihydroanthracene-2,7-bis(diazonium) salt is not an end-product but a highly valuable synthetic intermediate.[10] Its utility stems from the exceptional ability of the diazonium group (-N₂⁺) to act as a leaving group, being replaced by a wide variety of nucleophiles.

  • Azo Dyes and Pigments: The most prominent application is in azo coupling reactions. The bis-diazonium salt, being a potent electrophile, can react with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or anilines to form bis-azo compounds.[9][10] These molecules, featuring two -N=N- linkages connecting the anthraquinone core to other aromatic systems, are often intensely colored and are investigated as high-performance dyes, pigments, and functional materials.[9]

  • Synthesis of 2,7-Disubstituted Anthraquinones: The bis-diazonium salt is a gateway to a wide array of 2,7-disubstituted anthraquinone derivatives via Sandmeyer-type reactions.[3][7] This allows for the introduction of functionalities that are otherwise difficult to install directly. Examples include:

    • Halogenation: Reaction with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents, respectively.[7]

    • Hydroxylation: Heating the aqueous diazonium salt solution introduces hydroxyl groups.[7]

    • Cyanation: Reaction with CuCN yields the 2,7-dicyanoanthraquinone derivative.

These disubstituted anthraquinones are valuable scaffolds in medicinal chemistry, with derivatives being explored for antitumor and anti-inflammatory activities, and in materials science for applications in redox-flow batteries and optical devices.[11][12][13][14]

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Ridd, J. H. (1961). The mechanism of diazotization. Journal of Chemical Education, 38(3), 149. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot method for diazotization–azidation of aromatic amines using.... Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones. Retrieved from [Link]

  • Google Patents. (n.d.). US1910693A - Process for preparing anthraquinone derivatives.
  • Semantic Scholar. (n.d.). SYNTHETIC POTENTIAL OF 9,10-ANTHRAQUINONYLDIAZONIUM SALTS. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. Retrieved from [Link]

  • Springer Professional. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chemistry of 2-aminoanthraquinones. Retrieved from [Link]

  • LOCKSS. (n.d.). DIAZONAPHTHOQUINONES: SYNTHESIS, REACTIONS AND APPLICATIONS. Retrieved from [Link]

  • Google Patents. (n.d.). US4029680A - Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs.
  • ResearchGate. (n.d.). Synthesis of the anthraquinone segment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANTHRAQUINONYL DIAZONIUM SALTS AS CONVENIENT AGENTS IN SYNTHESIS OF THE NEW BIOACTIVE 9,10-ANTHRAQUINONES. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Methods for functionalization of anthraquinones. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Retrieved from [Link]

  • PubMed. (2013). Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on synthesis of novel low molecular weight anthraquinone disperse dyes and their application on polyester and nylon. Retrieved from [Link]

Sources

Electrochemical analysis of 2,7-Diaminoanthraquinone using cyclic voltammetry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Electrochemical Analysis of 2,7-Diaminoanthraquinone Using Cyclic Voltammetry

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound and Its Electrochemical Scrutiny

This compound (2,7-DAAQ) is a member of the anthraquinone family, a class of organic compounds that are not only pivotal as dye precursors but also exhibit rich redox chemistry, making them compelling candidates for a variety of advanced applications.[1] Their utility spans from energy storage systems, such as redox flow batteries, to acting as electrochemical probes and intermediates in the synthesis of pharmacologically active molecules.[2][3][4] The electron-donating amino groups at the 2 and 7 positions of the anthraquinone core modulate its electronic properties, influencing its reactivity and electrochemical behavior in a predictable yet nuanced manner.

Cyclic voltammetry (CV) stands out as a powerful and accessible electroanalytical technique to probe the redox characteristics of molecules like 2,7-DAAQ.[5] It provides a wealth of information regarding the thermodynamics and kinetics of electron transfer processes, including redox potentials, reversibility of reactions, and the number of electrons and protons involved. This application note provides a comprehensive guide to understanding and performing the electrochemical analysis of 2,7-DAAQ using cyclic voltammetry, grounded in the principles of proton-coupled electron transfer (PCET).

Theoretical Bedrock: The Redox Mechanism of this compound

The electrochemical behavior of anthraquinones in protic media is archetypal of proton-coupled electron transfer (PCET) processes, which are fundamental to many biological and chemical energy conversion pathways.[6][7][8] The reduction of the quinone moiety in 2,7-DAAQ is a two-electron, two-proton process, converting the quinone to a hydroquinone.

This overall reaction can be dissected into two discrete one-electron steps. The presence of the electron-donating amino groups increases the electron density on the anthraquinone system, which is known to cause a cathodic shift (to more negative potentials) in the reduction potential compared to unsubstituted anthraquinone.[2]

The redox reaction is profoundly dependent on the pH of the medium. The formal potential (E°') of the redox couple typically shifts linearly to more negative values as the pH increases, with a theoretical slope of -59.2 mV per pH unit at 298 K for a process involving an equal number of protons and electrons.[9] This relationship underscores the integral role of protons in the electron transfer mechanism.

The generalized redox mechanism for 2,7-DAAQ is illustrated below:

Redox Mechanism cluster_legend Legend 2,7-DAAQ (Oxidized) 2,7-DAAQ (Oxidized) Radical Anion Radical Anion 2,7-DAAQ (Oxidized)->Radical Anion + e- 2,7-DAAQ (Reduced) 2,7-DAAQ (Reduced) Radical Anion->2,7-DAAQ (Reduced) + e-, + 2H+ Oxidized Oxidized State (Quinone) Reduced Reduced State (Hydroquinone)

Caption: Generalized two-step redox mechanism of this compound.

Experimental Protocol: A Step-by-Step Guide to the Cyclic Voltammetry of 2,7-DAAQ

This protocol outlines the necessary steps for a reliable and reproducible cyclic voltammetry experiment.

Materials and Reagents
Reagent/Material Specification Supplier Example
This compound>98% puritySigma-Aldrich
Potassium Chloride (KCl)ACS grade or higherFisher Scientific
Britton-Robinson BufferComponents: Acetic acid, Phosphoric acid, Boric acid, Sodium HydroxidePrepare in-house
Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich
High-purity waterType I, 18.2 MΩ·cmMillipore Milli-Q
Nitrogen or Argon gasHigh purity (99.99%+)Airgas
Apparatus
  • Potentiostat: Equipped with software for cyclic voltammetry (e.g., CH Instruments, Metrohm Autolab, Pine Research).

  • Three-Electrode Cell:

    • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.

    • Reference Electrode: Ag/AgCl (in saturated KCl).

    • Counter (Auxiliary) Electrode: Platinum wire or mesh.

  • Polishing Kit: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads.

  • Sonication Bath

  • Standard Glassware and Micropipettes

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure:

Experimental Workflow A Prepare Electrolyte & Analyte Solution B Polish and Clean Working Electrode A->B C Assemble Three-Electrode Cell B->C D De-aerate Solution with N2/Ar C->D E Set CV Parameters on Potentiostat D->E F Run Background Scan (Electrolyte only) E->F G Add Analyte and Run Sample Scan F->G H Analyze Voltammogram G->H

Caption: Workflow for the cyclic voltammetry analysis of 2,7-DAAQ.

Detailed Procedure
  • Preparation of Solutions:

    • Supporting Electrolyte (Aqueous): Prepare a 0.1 M KCl solution in a Britton-Robinson buffer at the desired pH. For initial studies, a pH of 7.0 is recommended.[5]

    • Analyte Stock Solution: Due to the limited aqueous solubility of 2,7-DAAQ, prepare a 10 mM stock solution in DMF.

    • Working Solution: Create a 1 mM solution of 2,7-DAAQ by adding the appropriate volume of the stock solution to the supporting electrolyte. The final concentration of DMF should be kept low to minimize its effect on the measurement.

  • Working Electrode Preparation (Critical Step):

    • Mechanically polish the GCE surface with decreasing sizes of alumina slurry (1.0, 0.3, and finally 0.05 µm) on a polishing pad for approximately 1-2 minutes for each grade.

    • Rinse the electrode thoroughly with high-purity water between each polishing step.

    • Sonicate the electrode in high-purity water for 2-3 minutes to remove any adhered alumina particles.

    • Dry the electrode surface carefully with a lint-free tissue. A clean, mirror-like surface is indicative of a properly polished electrode.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference, and the platinum wire as the counter electrode.

    • Add the working solution to the cell, ensuring the electrodes are sufficiently immersed.

  • De-aeration:

    • Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes before the first scan. This is crucial to remove dissolved oxygen, which can interfere with the voltammogram. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the following initial parameters in the software:

      • Initial Potential: 0.0 V

      • Vertex Potential 1 (Cathodic): -1.0 V (This may need optimization)

      • Vertex Potential 2 (Anodic): 0.0 V

      • Scan Rate: 100 mV/s

      • Number of Scans: 3-5

    • First, record a background CV of the supporting electrolyte alone to ensure there are no interfering redox peaks.

    • Add the 2,7-DAAQ to the cell to achieve the final concentration and record the cyclic voltammogram.

Data Analysis and Interpretation

A typical cyclic voltammogram for a quasi-reversible system like 2,7-DAAQ will exhibit a pair of peaks: a cathodic (reduction) peak (Ipc) and an anodic (oxidation) peak (Ipa).

Parameter Description How to Determine from Voltammogram
Cathodic Peak Potential (Epc) The potential at which the maximum reduction current is observed.Potential at the peak of the cathodic wave.
Anodic Peak Potential (Epa) The potential at which the maximum oxidation current is observed.Potential at the peak of the anodic wave.
Formal Redox Potential (E°') A measure of the thermodynamic tendency of the compound to be reduced or oxidized.E°' ≈ (Epa + Epc) / 2
Peak Separation (ΔEp) An indicator of the electron transfer kinetics. For a reversible one-electron process, ΔEp is ~59 mV.ΔEp = |Epa - Epc|
Peak Current Ratio (Ipa/Ipc) An indicator of the stability of the reduced species. A ratio of 1 suggests a stable product.Ratio of the magnitudes of the anodic and cathodic peak currents.

Analysis of Scan Rate Dependence: To investigate whether the process is diffusion-controlled, perform CV at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s). For a diffusion-controlled process, the peak currents (Ipc and Ipa) will be linearly proportional to the square root of the scan rate (ν¹/²).[10]

Conclusion: From Data to Insight

The electrochemical analysis of this compound via cyclic voltammetry offers a detailed window into its redox personality. By following the outlined protocol, researchers can reliably determine key thermodynamic and kinetic parameters. This data is invaluable for applications where electron transfer is central, such as in the design of novel redox-active materials for batteries, the development of electrochemical sensors, and understanding the metabolic pathways of related drug molecules. The pronounced pH dependence of 2,7-DAAQ also opens avenues for its use as a pH-sensitive electrochemical probe.

References

  • Munteanu, F. D., et al. (2020). Coupled electrochemical and enzymatic degradation of two anthraquinone dyes. Revista de Chimie, 71(1), 233-241. Available at: [Link]

  • Gallmetzer, J. M., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 24(26), 16207-16222. Available at: [Link]

  • Jacobsen, M. F., Ferapontova, E. E., & Gothelf, K. V. (n.d.). Synthesis and Electrochemical Studies of an Anthraquinone-Conjugated Nucleoside and Derived Oligonucleotides. The Royal Society of Chemistry. Available at: [Link]

  • Forster, R. J., & O'Kelly, J. P. (2001). Protonation reactions of anthraquinone-2,7-disulphonic acid in solution and within monolayers. Journal of Electroanalytical Chemistry, 498(1-2), 127-135.
  • Bareket, L., et al. (2014). Polarographic and voltammetric determination of trace amounts of 2-aminoanthraquinone. International Journal of Electrochemical Science, 9, 988-1003. Available at: [Link]

  • Huskinson, B., et al. (2014). A metal-free organic–inorganic aqueous flow battery.
  • Sýs, M., et al. (2015). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions. Journal of Physical Chemistry A, 119(21), 5343-5354. Available at: [Link]

  • Weber, A. Z., et al. (2011). Redox flow batteries: a review. Journal of Applied Electrochemistry, 41(10), 1137-1164.
  • iGEM Aachen. (2016). Protocol for cyclic voltammetry. iGEM. Available at: [Link]

  • Weinberg, D. R., et al. (2012). Proton-coupled electron transfer. Chemical Reviews, 112(7), 4016-4093.
  • Potash, R. A., et al. (2015). A Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering, 8(6), 2457-2465. Available at: [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.
  • Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte. (2022). Molecules, 27(18), 6099. Available at: [Link]

  • Photochemical charge accumulation in a heteroleptic copper( i )-anthraquinone molecular dyad via proton-coupled electron transfer. (2023). Chemical Science, 14(36), 9898-9906. Available at: [Link]

  • Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (2022). Physical Chemistry Chemical Physics, 24(26), 16207-16222. Available at: [Link]

  • Sher, F., et al. (2022). Synthesis of anthraquinone based electroactive polymers: A critical review. Progress in Organic Coatings, 169, 106918. Available at: [Link]

  • A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery Materials. (2022). Harvard University. Available at: [Link]

  • Hammes-Schiffer, S. (2009). Proton-Coupled Electron Transfer in Biology: Results from Synergistic Studies in Natural and Model Systems. The Journal of Physical Chemistry Letters, 2(12), 1410-1416. Available at: [Link]

  • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. (2020). RSC Advances, 10(65), 39595-39604. Available at: [Link]

  • Proton-coupled electron transfer dynamics in the alternative oxidase. (2024). Chemical Science, 15(1), 107-120. Available at: [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,7-Diaminoanthraquinone. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity testing, stability studies, and quality control. The protocol has been developed to separate this compound from its potential impurities and degradation products, ensuring a high degree of specificity. This document provides a detailed experimental protocol, a discussion of the method development rationale, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key chemical intermediate and a core structural motif in a variety of dyes and pigments.[1] Its purity is critical to the quality and safety of the final products. Therefore, a validated, stability-indicating analytical method is essential to quantify this compound and to detect and quantify any process-related impurities or degradation products that may arise during manufacturing or storage.[2]

High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique widely employed in the pharmaceutical and chemical industries for its high sensitivity and accuracy.[2] This note describes a gradient RP-HPLC method coupled with UV detection that ensures baseline separation of the main analyte from products generated under forced degradation conditions, thereby establishing its stability-indicating nature.[3]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for effective HPLC method development.

  • Structure:

    Chemical Structure of this compound
    Figure 1. Chemical Structure of this compound.
  • Molecular Formula: C₁₄H₁₀N₂O₂[4]

  • Molecular Weight: 238.24 g/mol [4]

  • CAS Number: 605-44-7[4]

  • Solubility: The presence of two primary amino groups imparts polarity to the molecule, making it soluble in polar organic solvents such as acetonitrile, methanol, and dimethylformamide (DMF).[5][6]

  • UV-Visible Absorption: Anthraquinone derivatives are chromophoric and exhibit strong UV-Visible absorption.[2] Typically, they show multiple absorption bands, including π → π* transitions in the 220–350 nm range and a longer-wavelength n → π* transition band above 400 nm.[7] A photodiode array (PDA) detector is recommended to select the optimal wavelength for detection that maximizes sensitivity and avoids interference from potential impurities.

Recommended HPLC Method

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (≥98% purity).[7]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium Acetate (analytical grade).

    • Glacial Acetic Acid (analytical grade).

    • Water (HPLC or Milli-Q grade).

    • Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide for forced degradation studies.

Chromatographic Conditions

The following parameters have been optimized for the separation of this compound from its degradation products.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate buffer, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm (Verify optimal wavelength with PDA scan)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Reference Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample by accurately weighing an appropriate amount, dissolving it in the diluent, and diluting to achieve a final concentration of 100 µg/mL.

Method Development and Rationale

The choices made during method development are grounded in the physicochemical properties of anthraquinones and established chromatographic principles.

  • Stationary Phase Selection: A C18 column was selected due to its hydrophobic nature, which is well-suited for retaining the relatively non-polar anthraquinone backbone. This stationary phase provides excellent resolving power for separating structurally similar compounds.[1]

  • Mobile Phase Selection: A buffered mobile phase (Ammonium Acetate, pH 5.0) is critical. The amino groups on this compound have pKa values that can cause peak tailing and variable retention times if the mobile phase pH is not controlled. A pH of 5.0 ensures consistent protonation of the amino groups, leading to symmetrical and reproducible peaks. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.[8]

  • Gradient Elution: A gradient elution program is essential for a stability-indicating method.[2] It allows for the elution of early-eluting, more polar degradation products while ensuring that the main, more hydrophobic analyte and any non-polar impurities are eluted within a reasonable run time with good peak shape.

  • Detection Wavelength: Anthraquinones have strong absorbance in the UV region. A PDA scan of the main peak should be performed to identify the absorption maxima. A wavelength of 275 nm is proposed as a starting point, as it typically offers a good response for the anthraquinone core while minimizing interference from the mobile phase.[7]

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[5][9]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) Prep Sample & Standard Preparation HPLC Chromatographic Separation Prep->HPLC Data Data Acquisition (PDA Detector) HPLC->Data Specificity Specificity (Forced Degradation) Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy (Recovery) Data->Accuracy Precision Precision (Repeatability & Intermediate) Data->Precision Robustness Robustness Data->Robustness Report Final Report & System Suitability Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Diagram 1: Overall experimental workflow for HPLC method validation.
System Suitability

Before performing any validation experiments, the suitability of the chromatographic system must be established. Inject the reference standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity (Stability-Indicating Assay)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated through forced degradation studies.[3]

Protocol: Expose a sample solution (e.g., 1 mg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

Analyze each stressed sample alongside an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak (resolution > 2) and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure.

Linearity

Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies. Spike a placebo or known sample matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

  • Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (100% of nominal) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness

Evaluate the method's reliability by making small, deliberate variations to the chromatographic conditions.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Acceptance Criterion: System suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.

G cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance center Validated Method Specificity Specificity Specificity->center Ensures identity & purity Linearity Linearity Linearity->center Defines range Accuracy Accuracy Accuracy->center Confirms trueness Precision Precision Precision->center Confirms reliability Robustness Robustness Robustness->center Confirms transferability

Diagram 2: Interrelationship of validation parameters for a trustworthy analytical method.

Conclusion

The RP-HPLC method detailed in this application note is a reliable, robust, and stability-indicating procedure for the quantitative analysis of this compound. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in quality control and research environments. The rationale provided for each experimental choice offers a clear framework for any necessary troubleshooting or adaptation.

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Benchchem. (n.d.). This compound | 605-44-7.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. (n.d.). 2,7-Diamino-9,10-anthracenedione. Retrieved from [Link]

  • ResearchGate. (2011). An HPLC method development for the assessment of degradation products of anthraquinone dye. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Science.gov. (n.d.). Forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 605-44-7 | this compound. Retrieved from [Link]

  • Ali, Z., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Magnetic Resonance in Chemistry, 52(6), 275-286. Retrieved from [Link]

  • IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • RSC Publishing. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. Retrieved from [Link]

Sources

Application Note: Polymerization of 2,7-Diaminoanthraquinone with Dianhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the polymerization of 2,7-diaminoanthraquinone (2,7-DAAQ) with aromatic dianhydrides to form high-performance polyimides (PIs). Unlike standard diamines (e.g., ODA), 2,7-DAAQ incorporates a redox-active anthraquinone moiety directly into the polymer backbone.

Why this specific chemistry matters:

  • Redox Capability: The anthraquinone unit undergoes reversible two-electron reduction, making these PIs distinct candidates for organic cathode materials in Li-ion batteries and electrochromic devices.

  • Thermal Robustness: The rigid, fused-ring structure confers exceptional thermal stability (

    
    C) but introduces significant solubility challenges.
    
  • Nucleophilic Challenge: The electron-withdrawing carbonyl groups on the anthraquinone ring significantly reduce the nucleophilicity of the amino groups at the 2,7 positions. Standard room-temperature polyamic acid (PAA) synthesis protocols often fail to produce high molecular weight polymers without modification.

This note provides a modified Two-Step Polycondensation Protocol optimized for low-nucleophilicity diamines, using Pyromellitic Dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) as representative counterparts.

Mechanistic Insight & Reaction Design

The Nucleophilicity Problem

In 2,7-DAAQ, the amino groups are conjugated with the central quinone carbonyls. This withdraws electron density from the nitrogen lone pair, making the amine sluggish toward the anhydride electrophile.

  • Standard Approach: Room temperature reaction in DMAc/NMP. Risk: Low molecular weight oligomers.

  • Optimized Approach: Elevated temperature PAA formation or the use of highly polar solvents (m-cresol) with catalytic base to drive the equilibrium forward.

Reaction Pathway Visualization

The following diagram illustrates the synthesis pathway from monomers to the final imidized structure.

ReactionScheme cluster_chem Alternative Route DAAQ This compound (Low Nucleophilicity) PAA Polyamic Acid (PAA) Precursor Solution DAAQ->PAA Polar Aprotic Solvent (NMP/DMAc), <60°C Dianhydride Dianhydride (PMDA or 6FDA) Dianhydride->PAA Film Solid Film (Casting) PAA->Film Solvent Evaporation 80°C ChemImid Chemical Imidization (Ac2O / Pyridine) PAA->ChemImid PI Final Polyimide (Imidized) Film->PI Thermal Cyclodehydration 300°C (-H2O) ChemImid->PI

Figure 1: Synthetic pathway for 2,7-DAAQ polyimides via the two-step method. Note the critical intermediate PAA stage.

Experimental Protocol: Synthesis of Poly(2,7-anthraquinone imide)

Materials & Pre-treatment[1]
  • 2,7-DAAQ: Recrystallize from glacial acetic acid or sublime before use. Purity is critical; trace impurities terminate chain growth.

  • Dianhydrides (PMDA/6FDA): Sublimed under vacuum at 220°C (PMDA) or 180°C (6FDA).

  • Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), dried over CaH

    
     and distilled under reduced pressure.
    
  • Moisture Control: All glassware must be flame-dried. Reactions must proceed under dry Nitrogen or Argon.

Step 1: Polyamic Acid (PAA) Formation

Due to low amine reactivity, we utilize a high-concentration initiation strategy.

  • Dissolution: Charge a 3-neck round-bottom flask (equipped with mechanical stirrer and N

    
     inlet) with 2,7-DAAQ (10.0 mmol).
    
  • Solvent Addition: Add anhydrous DMAc. Target Solid Content: 15-20 wt%. Stir until partially dispersed (2,7-DAAQ may not fully dissolve initially).

  • Dianhydride Addition: Add the dianhydride (10.0 mmol) in one portion .

    • Note: Unlike highly reactive amines where stepwise addition prevents gelation, here the high concentration of anhydride drives the kinetics.

  • Reaction: Stir at room temperature for 4 hours.

    • Checkpoint: If the solution remains heterogeneous or viscosity is low, heat to 50-60°C for 2 hours. Do not exceed 80°C at this stage to prevent premature imidization and precipitation.

  • Result: A viscous, dark red/brown solution of Polyamic Acid (PAA).

Step 2: Thermal Imidization (Film Casting)

Thermal imidization is preferred over chemical imidization for 2,7-DAAQ derivatives to maximize physical properties and planarity.

  • Casting: Pour the PAA solution onto a clean, dry glass plate or silicon wafer. Spread using a doctor blade to uniform thickness (e.g., 300

    
    m wet).
    
  • Soft Bake: Place in a vacuum oven at 80°C for 4 hours to remove bulk solvent.

  • Stepwise Curing Protocol:

    • 100°C for 1 hour (Solvent removal)

    • 150°C for 1 hour (Onset of imidization)

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour (Final cyclization)

  • Cooling: Allow slow cooling to room temperature to minimize internal stress.

  • Demolding: Soak the plate in warm water to peel off the flexible polyimide film.

Characterization & Validation

Solubility & Physical Properties

The choice of dianhydride dictates processability.

PropertyPMDA-2,7-DAAQ6FDA-2,7-DAAQMethod
Solubility (Imidized) Insoluble in organic solvents; requires conc. H

SO

Soluble in NMP, DMAc, THFVisual/Gravimetric
Film Quality Brittle, Dark BrownFlexible, Transparent Yellow/OrangeVisual
T

(DSC)
Not detected (< 400°C)~310 - 330°CDSC (20°C/min, N

)
T

(TGA)
> 550°C> 500°CTGA (Air/N

)
Electrochemical Validation (Cyclic Voltammetry)

This is the critical validation step for the "functional" aspect of the polymer.

  • Setup: Three-electrode system.

    • Working Electrode: PI film coated on ITO glass or mixed with carbon black on Al foil.

    • Electrolyte: 0.1 M LiClO

      
       in Propylene Carbonate (PC) or Acetonitrile.
      
  • Expected Signal: Two pairs of reversible redox peaks corresponding to the reduction of the anthraquinone unit to the radical anion and then the dianion.

RedoxMechanism State1 Neutral State (Quinone) State2 Radical Anion (Semiquinone) State1->State2 + e- / + Li+ (E1 ≈ -0.8V vs Ag/Ag+) State2->State1 - e- / - Li+ State3 Dianion State State2->State3 + e- / + Li+ (E2 ≈ -1.4V vs Ag/Ag+) State3->State2 - e- / - Li+

Figure 2: Electrochemical redox mechanism of the anthraquinone moiety within the polyimide backbone.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Viscosity PAA Incomplete reaction due to low nucleophilicity or moisture.1. Ensure monomers are anhydrous.2. Increase reaction temp to 60°C.3. Add 1-2 drops of Isoquinoline as catalyst.
Brittle Films Low molecular weight or poor chain entanglement.Switch to 6FDA or ODPA dianhydrides to introduce flexibility (ether/fluorine linkages).
Incomplete Imidization Curing temperature too low.Ensure final cure reaches 300°C. Monitor IR bands: 1780 cm

(imide C=O) should appear; 1660 cm

(amide C=O) should disappear.

References

  • Delvigs, P. (1970).[1] Polyimides from some diaminoanthraquinones and pyromellitic dianhydride. NASA Technical Note D-5832.[1] Washington, D.C.: NASA.[1]

    • Context: Foundational work on 2,6- and 1,5-diaminoanthraquinone polyimides, establishing the baseline for anthraquinone-based PI synthesis.
  • Hsiao, S. H., & Kung, Y. R. (2013).[2] Synthesis and properties of new aromatic polyimides containing redox-active anthraquinone moieties. Polymer International, 62(4), 573-580.[2]

    • Context: Modern protocol for redox-active polyimides, detailing electrochemical characterization and solubility improvements.[3]

  • Song, Z., et al. (2015).[4] Polymer-Graphene Nanocomposites as Ultrahigh-Rate Cathodes for Lithium-Ion Batteries. Advanced Science, 2(10).

    • Context: Validates the use of anthraquinone-containing polymers as cathode materials in Li-ion batteries.[4]

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.

    • Context: The authoritative review on the general two-step polyamic acid synthesis mechanism and kinetics.

Sources

Troubleshooting & Optimization

Controlling oxidation state in 2,7-Diaminoanthraquinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Oxidation State & Redox Stability[1][2]

The Redox Landscape: A Dual-Center Challenge

Executive Summary for Researchers: Controlling the oxidation state of 2,7-Diaminoanthraquinone (2,7-DAAQ) is chemically distinct from standard quinones because the molecule possesses two competing redox-active centers:

  • The Anthraquinone Core (Reversible): Undergoes a 2-electron/2-proton reduction to form 2,7-diaminoanthrahydroquinone.[1] This is the desired pathway for energy storage and sensing applications.

  • The Amino Substituents (Irreversible/Coupling): The 2,7-positions are

    
    -substituents. Unlike 
    
    
    
    -substituted (1,4-DAAQ) isomers, the amines in 2,7-DAAQ are less sterically hindered and highly susceptible to oxidative coupling (forming azo linkages or poly-DAAQ) or oxidative degradation.[2][1]

The Golden Rule: To control the core without destroying the substituent, you must strictly manage proton availability (pH) and potential windows.[1]

Troubleshooting Guides
Module A: Electrochemical Irreversibility & Signal Drift

User Complaint: "My cyclic voltammetry (CV) shows peak separation widening, or the current drops after multiple cycles."

Root Cause Mechanism Corrective Action
Proton Starvation The reduction of the quinone core (

) requires

. In aprotic solvents (Acetonitrile/DMF), the lack of protons forces the formation of unstable radical anions (

), which can dimerize.[1]
Add a Proton Source: Introduce 1-5 equivalents of a weak acid (e.g., acetic acid) or use a buffered protic electrolyte.[1] This stabilizes the reduced form via Hydrogen Bonding.
Oxidative Polymerization Scanning to high positive potentials (> +0.8V vs Ag/AgCl) oxidizes the

group to a radical cation (

), initiating irreversible polymerization.[1]
Limit Potential Window: Restrict the anodic scan limit. Do not exceed the oxidation potential of the amine unless polymerization is the goal.
Oxygen Interference

competes for electrons with the quinone core and can oxidize the hydroquinone form back to quinone spontaneously (auto-oxidation).
Strict Deoxygenation: Sparge electrolytes with Argon (Ar) for >20 mins.[1] Nitrogen (

) is often insufficient for rigorous kinetic studies of AQs.[1]
Module B: Synthetic Purity & "The Brick" Problem

User Complaint: "I cannot reduce the compound chemically because it won't dissolve, or the product re-oxidizes immediately."

Root Cause Mechanism Corrective Action

-Stacking Aggregation
2,7-DAAQ is planar and forms strong intermolecular H-bonds, rendering it insoluble in most organic solvents (The "Brick" effect).[1] Heterogeneous reduction is slow and incomplete.Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) or DMSO with LiCl (5%) to disrupt H-bonding.[1] For aqueous work, functionalize the amine with solubilizing glycol chains before attempting redox manipulation.[2][1]
Auto-oxidation The reduced "leuco" form (hydroquinone) is extremely air-sensitive.[1] Exposure to air turns the solution from clear/yellow (reduced) back to red/brown (oxidized) in seconds.[1]Schlenk Line Protocol: All filtration and drying of the reduced species must occur under positive inert gas pressure. Do not use standard vacuum filtration.
Visualizing the Mechanisms
Figure 1: The pH-Dependent Redox Mechanism

Caption: The transition from Quinone (AQ) to Hydroquinone (HQ) is governed by proton availability.[1] In aprotic media, the radical anion is the dominant intermediate.

RedoxMechanism AQ 2,7-DAAQ (Quinone Form) Semi Semiquinone Radical Anion (AQ•⁻) AQ->Semi +e⁻ (Fast) Poly Poly(2,7-DAAQ) (Irreversible) AQ->Poly Oxidation of -NH₂ (> +0.8V) Semi->AQ -e⁻ HQ 2,7-DAAHQ (Hydroquinone Form) Semi->HQ +e⁻, +2H⁺ (Protic Media) HQ->Semi -e⁻, -2H⁺

Figure 2: Oxidative Polymerization Workflow

Caption: Pathway for converting monomeric 2,7-DAAQ into conductive polymers via amine oxidation, requiring acidic organic media.[2][1]

Polymerization Step1 Dissolution (DMF + H₂SO₄) Step2 Radical Cation Formation (-NH₂ → -NH₂•⁺) Step1->Step2 Add Oxidant (CrO₃) or Apply Potential Step3 Coupling (C-N or N-N bond) Step2->Step3 Electrophilic Attack Step3->Step2 Chain Propagation Step4 Poly(2,7-DAAQ) Precipitate Step3->Step4 Termination

Standard Operating Procedures (SOPs)
Protocol A: Chemical Reduction (Preparation of Leuco-2,7-DAAQ)

Objective: To isolate the reduced hydroquinone form for analysis or further reaction.

  • Setup: Flame-dry a 3-neck round bottom flask. Attach a Schlenk line (Argon) and a reflux condenser.[1]

  • Solvent System: Prepare a mixture of DMF:Water (9:1) .[1] The water is essential for the proton source, while DMF solubilizes the organic core.

  • Reagents:

    • Substrate: 2,7-DAAQ (1.0 eq)[1]

    • Reductant: Sodium Dithionite (

      
      ) (3.0 eq) - Note: Excess is required due to kinetic barriers.[1]
      
  • Reaction:

    • Degas solvent via bubbling Argon for 30 mins.

    • Add 2,7-DAAQ and heat to 80°C (suspension).

    • Add

      
       in portions against positive Argon flow.[1]
      
    • Observation: The red suspension should turn into a clear yellow/orange solution.

  • Isolation:

    • Do not expose to air. Cannula transfer the solution into deoxygenated acidic water (

      
      ) to precipitate the leuco-form.[1]
      
    • Filter under Argon using a Schlenk frit.

Protocol B: Electropolymerization (Creating Conductive Films)

Objective: To coat an electrode with redox-active Poly(2,7-DAAQ).[1]

  • Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) in Acetonitrile/Dichloromethane (1:1).

  • Monomer: Saturate the solution with 2,7-DAAQ (approx. 1-2 mM). Tip: Sonicate for 15 mins.

  • Method: Cyclic Voltammetry (CV).[1][3][4][5]

    • Working Electrode: Glassy Carbon or Gold.

    • Range: -0.5V to +1.2V vs Ag/AgCl.[1]

    • Scan Rate: 50 mV/s.[1][6]

  • Observation: Look for the emergence of a new redox pair at intermediate potentials (approx +0.4V) in subsequent scans, indicating polymer growth on the electrode surface.

Frequently Asked Questions (FAQs)

Q: Why does my 2,7-DAAQ sample look black instead of red? A: This indicates oxidative degradation. The amino groups are sensitive to photo-oxidation and strong oxidants. If the sample is black, it likely contains azo-oligomers.[2] Recrystallize from boiling Nitrobenzene or DMF to purify.

Q: Can I use 2,7-DAAQ in aqueous flow batteries? A: Not in its native form due to insolubility.[2][1] You must functionalize the amines (e.g., with PEG chains or sulfonates) to achieve the


 solubility required for batteries.[1] Alternatively, use the 2,7-DAAQ as a solid booster in a carbon composite slurry.[2][1]

Q: How does pH affect the redox potential? A: The redox potential shifts by approximately -59 mV per pH unit (Nernstian behavior) up to pH ~9. Above pH 9, the proton coupling decouples (


 or 

), and the potential shift becomes less predictable.[1] For precise control, work in buffered media at pH < 7.[1]
References
  • Solubility & Functionalization

    • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries. (2020).[1][4][7] RSC Advances.

    • Context: While focusing on the 1,4-isomer, this paper details the "brick" solubility problem and glycol-chain functionalization str
  • Redox Mechanism & pH Dependence

    • Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant.[5] (2010).[1][5][8] Electrochimica Acta.

    • Context: Establishes the fundamental mechanism and the role of solubilizers (surfactants) in achieving reversible redox kinetics.
  • Oxidative Polymerization

    • Preparation method of poly-alpha aminoanthraquinone.[9] (Patent CN100400568C).[1]

    • )
  • Surface Modification

    • Surface-confined redox-active monolayers of a multifunctional anthraquinone derivative.[3] (2014).[1] Electrochimica Acta.

    • Context: Demonstrates the behavior of anthraquinones when immobilized, relevant for sensor applic

Sources

Technical Support Center: Enhancing the Solubility of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,7-Diaminoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and advanced strategies for enhancing the solubility of this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility challenges in your experiments.

Section 1: Frequently Asked Questions - Understanding this compound's Solubility

This section addresses the fundamental properties of this compound and the underlying reasons for its limited solubility.

Q1: What are the key chemical properties of this compound?

This compound is an organic compound belonging to the anthraquinone family.[1] Its key properties are summarized below:

PropertyValueSource
Chemical Formula C₁₄H₁₀N₂O₂[2][3]
Molecular Weight 238.24 g/mol [3]
CAS Number 605-44-7[2][3]
Appearance Varies (often a colored solid)N/A
Structure Anthraquinone core with two amino groups at positions 2 and 7[3]
Hydrogen Bond Donors 2 (from the amino groups)[3]
Hydrogen Bond Acceptors 4 (2 from carbonyls, 2 from amino groups)[3]

Q2: Why is this compound poorly soluble in many common organic solvents?

The limited solubility of this compound is primarily due to two factors:

  • High Crystal Lattice Energy: The planar structure of the anthraquinone core and strong intermolecular hydrogen bonding between the amino (-NH₂) and carbonyl (C=O) groups of adjacent molecules in the solid state result in a stable crystal lattice. A significant amount of energy is required to overcome these forces and dissolve the compound.

  • Polarity Mismatch: this compound has both polar (amino and carbonyl groups) and nonpolar (aromatic rings) regions. This amphiphilic nature can make it difficult to find a single solvent that can effectively solvate both parts of the molecule. In many cases, polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents.[4]

Section 2: Troubleshooting Common Solubility Issues

This troubleshooting guide provides a systematic approach to resolving common solubility problems encountered during experiments.

Troubleshooting_Workflow start Start: Compound does not dissolve step1 Increase Agitation: Stir vigorously or use a vortex mixer start->step1 step2 Introduce Mechanical Energy: Use an ultrasonic bath (sonication) step1->step2 step3 Apply Heat: Gently warm the solvent while stirring. Monitor for color change (degradation). step2->step3 q1 Does the compound dissolve? step3->q1 success Success: Compound is dissolved q1->success  Yes failure Problem Persists: Proceed to Advanced Strategies q1->failure  No q2 Does it precipitate upon cooling? q2:e->success:w  No supersaturated Indication: Supersaturated solution was formed. Consider this for crystallization. q2->supersaturated  Yes success->q2

Caption: A workflow for initial solubility troubleshooting.

Q3: My this compound isn't dissolving. What should I do first?

  • Increase Agitation: Ensure you are stirring the solution vigorously. Simple swirling is often insufficient.

  • Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles, and their collapse near the solid particles can help break them apart and enhance dissolution.

  • Heating: Gently warm the solvent. The solubility of most solids increases with temperature because the added thermal energy helps overcome the intermolecular forces in the solute.[4][5] Be cautious and monitor for any color changes that might indicate thermal degradation of the compound.

Q4: The compound dissolves with heat but crashes out when cooled. What's next?

This indicates you've created a supersaturated solution. While this can be a useful technique for purification via recrystallization, it means the solvent's capacity at room temperature is limited. To maintain a stable solution at room temperature, you will need to employ one of the advanced strategies outlined below.

Section 3: Advanced Strategies for Solubility Enhancement

When basic troubleshooting fails, these advanced techniques can be employed.

Co-solvency

The Principle: Co-solvency involves adding a second, miscible solvent (a co-solvent) to the primary solvent to increase the solubility of a solute.[6][7] The co-solvent works by reducing the polarity of the overall solvent system, making it more favorable for a less polar solute, or by disrupting the solvent's structure to better accommodate the solute molecules.[8][9]

Co_solvency_Mechanism Mechanism of Co-solvency cluster_0 Poor Solubility cluster_1 Enhanced Solubility with Co-solvent Solute Solute Solvent1 Solvent A Solute->Solvent1 Low Interaction Solute2 Solute Solvent2 Solvent A Solute2->Solvent2 Increased Interaction CoSolvent Co-solvent B Solute2->CoSolvent Favorable Interaction Solvent2->CoSolvent Miscible

Caption: How a co-solvent enhances solute-solvent interactions.

Experimental Protocol: Determining an Optimal Co-solvent System

  • Solvent Selection: Choose a primary solvent in which this compound has some, albeit limited, solubility. Select a co-solvent that is miscible with the primary solvent and has a different polarity. For example, if your primary solvent is moderately polar, consider a more polar or less polar co-solvent.

  • Prepare Stock Solutions: Prepare a saturated solution of this compound in the primary solvent.

  • Titration: In a series of vials, place a known volume of the saturated solution. Add increasing volumes of the co-solvent to each vial (e.g., in 5% or 10% increments of the total volume).

  • Equilibration: Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically several hours). Ensure excess solid is present in each vial to confirm saturation.

  • Quantification: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of this compound in the supernatant of each vial using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent percentage. The peak of this curve represents the optimal co-solvent ratio for maximum solubility.

Hydrotropy

The Principle: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, called a hydrotrope, increases the aqueous solubility of a poorly soluble compound.[10][11] Hydrotropes are typically amphiphilic molecules that can form non-covalent, weak interactions with the solute, thereby increasing its solubility.[12] This method is advantageous as it often avoids the use of volatile organic solvents.[13]

Experimental Protocol: Using a Hydrotrope

  • Hydrotrope Selection: Common hydrotropes include sodium benzoate, sodium citrate, and urea.[13][14] The choice will depend on the downstream application and compatibility.

  • Prepare Hydrotrope Solution: Prepare aqueous or organic solutions of the chosen hydrotrope at various high concentrations (e.g., 0.5 M, 1 M, 2 M).

  • Determine Solubility: Add an excess amount of this compound to each hydrotrope solution.

  • Equilibration and Quantification: Follow steps 4 and 5 from the co-solvency protocol to determine the solubility at each hydrotrope concentration.

  • Analysis: Plot solubility against hydrotrope concentration to find the most effective concentration for your needs.

pH Modification

The Principle: The two amino groups on the this compound molecule are basic and can be protonated in the presence of an acid. This protonation introduces a positive charge, forming a salt that is often significantly more soluble in polar solvents than the neutral parent compound. This is a common technique for increasing the aqueous solubility of drugs with ionizable groups.[15]

Experimental Protocol: pH-Dependent Solubility

  • Solvent System: This method is most effective in protic solvents (e.g., water, ethanol) or aprotic polar solvents containing a trace amount of a proton source.

  • Acid Addition: Prepare a suspension of this compound in your chosen solvent.

  • Titration: Slowly add a dilute acid (e.g., HCl in ethanol) dropwise while stirring.

  • Observation: Observe the point at which the solid dissolves. This indicates the formation of the more soluble salt.

  • Caution: Be aware that a significant change in pH may affect the stability of your compound or interfere with subsequent reactions. It is crucial to verify that the desired compound remains intact after pH modification.

Solid Dispersions

The Principle: A solid dispersion is a system where a poorly soluble compound (the "guest") is dispersed within a highly soluble, inert carrier matrix (the "host").[16][17] This technique enhances solubility by several mechanisms: reducing the particle size of the drug to a molecular level, converting the crystalline drug to a more soluble amorphous state, and improving the wettability of the drug particles.[18]

Solid_Dispersion_Concept cluster_0 Initial State cluster_1 Solid Dispersion cluster_2 Dissolution Drug Drug Crystals (Low Solubility) Amorphous Drug molecules molecularly dispersed in carrier matrix Drug->Amorphous Dispersion Process (e.g., Solvent Evaporation) Carrier Carrier (High Solubility) Carrier->Amorphous Dissolved Rapid release of drug as fine particles upon carrier dissolution Amorphous->Dissolved

Caption: The concept of forming a solid dispersion to enhance solubility.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersions

  • Component Selection:

    • Drug: this compound.

    • Carrier: Choose a highly soluble, inert carrier. Common choices include polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000) or polyvinylpyrrolidone (PVP).[18][19]

  • Dissolution: Dissolve both the this compound and the carrier in a common volatile organic solvent (e.g., acetone, ethanol, or a mixture). The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation. The goal is to rapidly remove the solvent, trapping the drug in an amorphous, dispersed state within the carrier.

  • Drying and Pulverization: Dry the resulting solid mass completely in a desiccator or vacuum oven to remove any residual solvent.[18] Once dry, grind the solid dispersion into a fine powder.

  • Solubility Testing: Test the dissolution rate and extent of the solid dispersion powder in your target solvent compared to the unprocessed this compound. The solid dispersion should exhibit significantly faster and potentially greater dissolution.

References

  • Kakran, M., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Alam, S., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Bagade, O. M., et al. (2019). A review: Hydrotropy a solubility enhancing technique. The Pharma Innovation Journal. [Link]

  • (2013). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Ali, M. S., & Choudhary, V. (2011). SOLUBILITY ENHANCEMENT METHODS WITH IMPORTANCE OF HYDROTROPY. [Link]

  • Bolla, S., et al. (2011). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • (2024). Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes. Journal of Pharmaceutical Sciences and Research. [Link]

  • Singh, S., et al. (2018). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Shinde, P., et al. (2022). A Review: “Hydrotropy” Techniques to increase the solubility of Drug. Journal of Pharmaceutical Negative Results. [Link]

  • Kapadiya, N., et al. (2011). HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. International Journal of Drug Development & Research. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Breuer, L., et al. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Publishing. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Wisdom Library. (2025). Co-solvency: Significance and symbolism. [Link]

  • Al-Abri, S. A., & Langaee, T. (2023). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

  • Fagerberg, J. H. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? ResearchGate. [Link]

  • Madhavi, M. (2015). solubility enhancement and cosolvency. Slideshare. [Link]

  • Synthonix, Inc. This compound. [Link]

  • PubChem. 2,7-Diamino-9,10-anthracenedione. [Link]

  • PubChem. 2,6-Diaminoanthraquinone. [Link]

  • Tamura, K., et al. (2015). Solubility of anthraquinone derivatives in supercritical carbon dioxide. ResearchGate. [Link]

  • Danis, L., et al. (1996). Protonation reactions of anthraquinone-2,7-disulphonic acid in solution and within monolayers. ResearchGate. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Breuer, L., et al. (2020). Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering. [Link]

  • Tamura, K., et al. (2017). Solubility correlation of anthraquinone derivatives in supercritical carbon dioxide. AIP Publishing. [Link]

  • Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science. [Link]

  • Joseph, S., et al. (2012). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye. ResearchGate. [Link]

  • Gouda, M. A., et al. (2013). Chemistry of 2-aminoanthraquinones. ResearchGate. [Link]

  • Breuer, L., et al. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Publishing. [Link]

  • Breuer, L., et al. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. ResearchGate. [Link]

Sources

Technical Support Center: 2,7-Diaminoanthraquinone (2,7-DAAQ) Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

2,7-Diaminoanthraquinone (2,7-DAAQ) presents a stability paradox common to amino-substituted anthraquinones. While the anthraquinone core is robust, the amino groups at the 2 and 7 positions act as strong auxochromes. They donate electron density to the conjugated system, significantly narrowing the HOMO-LUMO gap.

The Consequence: This electron donation makes the molecule highly susceptible to photo-oxidation and radical attack . While often sold as a stable solid, improper storage leads to N-oxidation (browning) and aggregation, which can catastrophically affect catalytic efficiency or dye purity.

Module 1: The Science of Degradation

To prevent degradation, you must understand the mechanism. 2,7-DAAQ degrades primarily through two pathways: Photo-induced Oxidation and Hydrolytic Aggregation .

The Photochemical Trap

Upon exposure to UV or visible light (blue spectrum), the anthraquinone core enters an excited triplet state (


). In the presence of atmospheric oxygen, this species generates Reactive Oxygen Species (ROS), specifically singlet oxygen (

).
  • Mechanism: The amino groups are the primary targets of this singlet oxygen, leading to the formation of hydroxylamines and eventually nitro-derivatives or azo-linkages (dimerization).

  • Visual Indicator: The bright yellow/orange powder turns dull brown or black.

Diagram: Photochemical Degradation Pathway

The following logic flow illustrates how light and oxygen conspire to degrade your sample.

degradation_pathway DAAQ 2,7-DAAQ (Ground State) Excited Excited Triplet State (³AQ*) DAAQ->Excited Absorption Light Light (hν) Light->Excited SingletO Singlet Oxygen (¹O₂) Excited->SingletO Energy Transfer Oxygen Atmospheric O₂ Oxygen->SingletO N_Oxide N-Oxidation (Hydroxylamines) SingletO->N_Oxide Attack on -NH₂ Dimer Azo-Dimerization (Insoluble Aggregates) N_Oxide->Dimer Condensation

Figure 1.1: The cascade of photochemical degradation initiated by light absorption, leading to irreversible N-oxidation and dimerization.

Module 2: Field-Proven Storage Protocols

Do not rely on the plastic bottle the vendor shipped. Vendor packaging is designed for shipping, not long-term archiving.

The "Gold Standard" Protocol

For analytical standards or critical synthesis, follow this strict protocol.

ParameterRequirementScientific Rationale
Container Amber Glass Vials (Type I Borosilicate)Blocks UV/Blue light (300–500 nm) which excites the anthraquinone core.
Headspace Argon (Ar) PurgeAr is heavier than air and creates a better blanket than Nitrogen (

) to prevent oxidative attack on amines.
Seal PTFE-Lined Screw Cap + ParafilmPTFE prevents plasticizers from the cap leaching into the powder; Parafilm blocks moisture ingress.
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of thermal oxidation. Do not freeze unless in solution (see below).
Desiccant Silica Gel in Secondary ContainerAmino groups are hygroscopic. Moisture facilitates proton transfer, accelerating degradation.
Solution Storage (High Risk)

Warning: 2,7-DAAQ is significantly less stable in solution (e.g., DMSO, DMF) than in solid state.

  • Solvent Choice: Use Anhydrous DMSO.

  • Life Span: Maximum 1 week at 4°C.

  • Freezing: Aliquot into single-use vials and freeze at -20°C. Do not freeze-thaw. Repeated freeze-thaw cycles induce micro-precipitation and aggregation.

Module 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My 2,7-DAAQ powder has turned from orange to a dull brown. Is it still usable?

Verdict: Likely Degraded. Analysis: The "browning" is a classic sign of surface oxidation of the amino groups (formation of quinone-imines or azo-compounds). Action: Perform a solubility test. Oxidized dimers are often less soluble in DMSO than the pure monomer. If you see significant undissolved black specks in DMSO, discard the lot.

Q2: I am seeing a "ghost peak" in my HPLC at a longer retention time.

Verdict: Dimerization. Analysis: Anthraquinones can form


-stacked aggregates or covalently bonded azo-dimers. These are more hydrophobic and will elute later on a Reverse Phase (C18) column.
Action:  Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase. The acid protonates the amines, breaking up non-covalent aggregates and shifting the equilibrium back to the monomer.
Q3: Can I store the powder in a clear desiccator if the room is dark?

Verdict: No. Analysis: "Dark" rooms are rarely truly dark. Incidental light during opening/closing is cumulative. Action: Wrap the vial in aluminum foil if amber glass is unavailable. This is the only 100% effective light barrier.

Module 4: Quality Control & Validation

How do you prove your storage worked? Use this validated HPLC method for purity checks.

Workflow Diagram: Purity Check

qc_workflow Sample Sample (Solid) Dissolve Dissolve in DMSO (1 mg/mL) Sample->Dissolve Filter Filter (0.2 µm PTFE) Remove Aggregates Dissolve->Filter HPLC HPLC-UV (254 nm & 440 nm) Filter->HPLC Decision Purity > 98%? HPLC->Decision Pass PASS: Use for Experiment Decision->Pass Yes Fail FAIL: Recrystallize or Discard Decision->Fail No

Figure 4.1: QC Decision Tree. Filtration step is critical to remove insoluble degradation products.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 254 nm (aromatic core) and 440 nm (visible absorption of amino-anthraquinone).

  • Note: Degradation products often lose absorbance at 440 nm (bleaching) but increase at 254 nm.

References

  • Hung, S. et al. (2015).[2] Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. Journal of Chemical Physics. Link

  • Thermo Fisher Scientific. (2022).[3] Safety Data Sheet: 1,2-Diaminoanthraquinone (Analogous handling for 2,7-isomer). Link

  • PubChem. (2025).[4] 2,6-Diaminoanthraquinone Compound Summary (Isomer analog for physicochemical properties). National Library of Medicine. Link

  • Gouda, M. (2010). Chemistry of 2-aminoanthraquinones. Turkish Journal of Chemistry. Link

Sources

Validation & Comparative

2,7-Diaminoanthraquinone vs. 2,6-Diaminoanthraquinone electrochemical properties

[1]

Executive Summary

For researchers developing organic electrode materials or redox-active polymers, the choice between 2,7-DAAQ and 2,6-DAAQ is rarely about intrinsic redox potential differences—which are minimal—and almost entirely about topological symmetry and supramolecular assembly .[1]

  • 2,6-DAAQ (

    
     symmetry):  The "Linear" Isomer.[1] Ideal for constructing rigid, crystalline Covalent Organic Frameworks (COFs) and linear rod-like polymers.[1] It favors high-stability anchoring on carbon surfaces but can suffer from solubility issues due to strong 
    
    
    -
    
    
    stacking.[1]
  • 2,7-DAAQ (

    
     symmetry):  The "Angulated" Isomer.[1] A critical monomer for "kinked" polyimides and amorphous polymer cathodes (e.g., in Aqueous Zinc-Ion Batteries).[1] Its geometry disrupts crystallization, enhancing ion transport kinetics and solubility in polymerization solvents.
    

Structural & Theoretical Foundation

Both isomers are

1

1
Symmetry and Polymer Topology

The defining difference lies in the angle of propagation during polymerization:

  • 2,6-DAAQ: Substituents are centrosymmetric. Polymerization leads to linear (180°) propagation. This is preferred for synthesizing 2D COFs where long-range order is required.[1]

  • 2,7-DAAQ: Substituents are axisymmetric. Polymerization leads to a bent (~120-150°) propagation.[1] This introduces "kinks" in the polymer backbone, preventing dense packing and creating free volume for ion diffusion (e.g.,

    
     or 
    
    
    ).
Mechanistic Diagram: Isomer Impact on Polymer Architecture

Isomer_Topologycluster_0Monomer Symmetrycluster_1Polymerization Topologycluster_2Electrochemical OutcomeDAAQ_262,6-DAAQ(Centrosymmetric)Linear_ChainLinear / Rod-likeHigh CrystallinityDAAQ_26->Linear_Chain180° PropagationDAAQ_272,7-DAAQ(Axisymmetric)Kinked_ChainAngulated / CoiledHigh Free VolumeDAAQ_27->Kinked_ChainBent PropagationCOF_PerformanceStable 2D Frameworks(COFs, Supercapacitors)Linear_Chain->COF_PerformanceRigid StackingIon_KineticsEnhanced Ion Diffusion(Battery Cathodes)Kinked_Chain->Ion_KineticsAmorphous Channels

Figure 1: Impact of monomer symmetry on polymer chain topology and resulting electrochemical function.[1]

Electrochemical Characterization

Redox Potentials

Both isomers exhibit a characteristic 2-electron/2-proton reduction of the quinone moiety to hydroquinone in aqueous media.[1]

Parameter2,6-DiaminoanthraquinoneThis compoundNote

(Red)
~ -0.65 V (vs Ag/AgCl, pH dependent)~ -0.64 V (vs Ag/AgCl)Values are nearly identical due to similar electronic induction from

-amines.[1]
Electron Transfer 2

, 2

(Aqueous)
2

, 2

(Aqueous)
Nernstian pH dependence (-59 mV/pH).[1]
Oxidation (Amine) Irreversible > +0.8 VIrreversible > +0.8 VAmine oxidation leads to polymerization.
Solubility Low (Common Solvents)Moderate (Polar Aprotic)2,7-isomer often shows better solubility in DMF/NMP due to dipole moment.[1]
Comparative Performance Data

Case Study A: Supercapacitors (2,6-DAAQ)

  • Material: 2,6-DAAQ anchored on Graphene Oxide (GO).[1]

  • Performance: 332 F/g at 1 A/g.

  • Mechanism: The planar 2,6-isomer stacks efficiently on graphene, facilitating rapid surface redox reactions.[1]

Case Study B: Aqueous Zinc-Ion Batteries (2,7-DAAQ)

  • Material: Polyimide derived from 2,7-DAAQ (pNTQT).[1]

  • Performance: 190 mAh/g after 5000 cycles.[2][3]

  • Mechanism: The 2,7-linkage creates a twisted polymer backbone.[1] This prevents the "flattening" of chains, ensuring that

    
     ions can penetrate the bulk material during discharge.
    

Experimental Protocols

Protocol A: Electropolymerization of 2,7-DAAQ (Polyimide Route)

Target Application: High-stability cathodes for Zinc-Ion Batteries.[1]

Reagents:

  • Monomer: this compound (Purified).[1]

  • Co-monomer: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA).[1]

  • Solvent: m-Cresol (freshly distilled).[1]

  • Catalyst: Isoquinoline.

Workflow:

  • Dissolution: Dissolve 2,7-DAAQ (1 eq) and NTCDA (1 eq) in m-Cresol under

    
     flow.
    
  • Polymerization: Add isoquinoline (catalytic amount) and heat to 180°C for 24 hours . Note: The high temperature is required to drive the imidization reaction.

  • Precipitation: Pour the viscous dark solution into excess methanol.

  • Purification: Soxhlet extraction with methanol for 24 hours to remove oligomers.

  • Electrode Fabrication: Mix dried polymer (60%), Super P carbon (30%), and PVDF binder (10%) in NMP. Cast onto graphite foil.

Protocol B: Surface Anchoring of 2,6-DAAQ

Target Application: Supercapacitor Electrodes.

Reagents:

  • Substrate: Reduced Graphene Oxide (rGO) or Activated Carbon.

  • Monomer: 2,6-Diaminoanthraquinone.[1][4][5][6][7]

  • Solvent: Ethanol/Water (1:1).

Workflow:

  • Dispersion: Sonicate rGO in Ethanol/Water for 1 hour.

  • Adsorption: Add 2,6-DAAQ dissolved in minimal DMF to the rGO dispersion. Stir at 60°C for 12 hours .

  • Filtration: Vacuum filter the composite. The 2,6-DAAQ will adsorb via

    
    -
    
    
    stacking.[1]
  • Validation: Perform Cyclic Voltammetry (CV) in 1.0 M

    
    . Look for redox peaks at ~0.2 V vs Ag/AgCl (shifted due to acidic pH).
    
Experimental Setup Diagram

Experimental_Workflowcluster_26Route A: 2,6-DAAQ (Surface Anchoring)cluster_27Route B: 2,7-DAAQ (Polymerization)StartStart: Select IsomerStep1_26Disperse Carbon Substrate(Ethanol/Water)Start->Step1_26Step1_27Dissolve in m-Cresol(+ Dianhydride)Start->Step1_27Step2_26Add 2,6-DAAQ(Pi-Pi Stacking)Step1_26->Step2_26Step3_26Filter & DryStep2_26->Step3_26AnalysisElectrochemical Analysis(CV in 1M H2SO4)Step3_26->AnalysisStep2_27Heat to 180°C (24h)(Imidization)Step1_27->Step2_27Step3_27Soxhlet ExtractionStep2_27->Step3_27Step3_27->Analysis

Figure 2: Parallel workflows for processing 2,6-DAAQ vs 2,7-DAAQ based on their optimal application routes.

Critical Analysis & Recommendations

When to Choose 2,6-DAAQ:
  • COF Synthesis: If your goal is a crystalline, porous framework, the centrosymmetric geometry of 2,6-DAAQ is essential for forming hexagonal or tetragonal pores.

  • Surface Modification: For non-covalent functionalization of carbon nanotubes or graphene, 2,6-DAAQ packs more efficiently, maximizing the redox-active mass loading per unit area.[1]

When to Choose 2,7-DAAQ:
  • Bulk Polymer Cathodes: If synthesizing a conductive polymer or polyimide for a battery cathode, 2,7-DAAQ is superior.[1] The "kinked" chains prevent the polymer from collapsing into a dense, impermeable block, maintaining channels for electrolyte access.

  • Solubility Requirements: If your synthesis requires high concentrations in organic solvents, the dipole moment and lower symmetry of 2,7-DAAQ typically offer better solubility profiles than the highly crystalline 2,6-isomer.[1]

References

  • Electrochemical Potentials of AQ Derivatives: Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution.[8] (RSC Advances, 2021).

  • 2,7-DAAQ in Zinc-Ion Batteries: Imide Polymers with Bipolar-Type Redox-Active Centers for High-Performance Aqueous Zinc Ion Battery Cathodes. (International Journal of Molecular Sciences, 2025).

  • 2,6-DAAQ on Graphene: Graphene covalently functionalized with 2,6-diaminoanthraquinone as a high performance electrode material for supercapacitors.[1] (New Journal of Chemistry, 2018).

  • Redox Flow Battery Applications: Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. (ACS Sustainable Chemistry & Engineering, 2020).

  • General Redox Chemistry: Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. (Journal of Physical Chemistry A, 2014).

A Comparative Guide to 2,7-Diaminoanthraquinone in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diaminoanthraquinones (DAAQs) serve as foundational monomers for a variety of high-performance polymers, prized for the exceptional thermal stability, chemical resistance, and inherent coloration imparted by the anthraquinone core. The specific isomerism of the diamine substituents on the anthraquinone ring system critically dictates the final polymer's architecture and, consequently, its macroscopic properties. While isomers like 2,6- and 1,5-diaminoanthraquinone are well-documented in the synthesis of rigid-rod polyimides, the 2,7-diaminoanthraquinone isomer presents a unique structural motif. This guide provides a comparative analysis of the performance of polymers derived from this compound (2,7-DAAQ) against its more common isomers, offering experimental insights into how monomer geometry influences thermal, mechanical, and solubility characteristics. This document is intended for researchers and scientists in materials science and polymer chemistry, providing the technical depth necessary to inform monomer selection for advanced applications.

The Structural Impact of Diaminoanthraquinone Isomerism

The defining difference among DAAQ isomers is the position of the amine functional groups, which dictates the geometry of the resulting polymer chain.

  • 2,6-Diaminoanthraquinone (2,6-DAAQ): The amine groups are in a linear, para-like configuration. This geometry promotes the formation of rigid, linear polymer backbones, leading to efficient chain packing, high crystallinity, and consequently, superior thermal stability but often poor solubility.

  • 1,5-Diaminoanthraquinone (1,5-DAAQ): The amine groups are positioned on the same outer ring, leading to a kinked but symmetrical structure. This disrupts the linearity seen in 2,6-DAAQ polymers.

  • This compound (2,7-DAAQ): The amine groups are on opposite rings in a meta-like arrangement. This asymmetric, bent geometry is crucial as it inherently disrupts the close packing of polymer chains. This disruption is hypothesized to enhance solubility and processability without a complete sacrifice of thermal properties.

Below is a visualization of these structural differences.

DAAQ_Isomers cluster_27 This compound cluster_26 2,6-Diaminoanthraquinone cluster_15 1,5-Diaminoanthraquinone node_27 node_27 node_26 node_26 node_15 node_15

Caption: Chemical structures of 2,7-DAAQ, 2,6-DAAQ, and 1,5-DAAQ isomers.

Polymer Synthesis: A Focus on Polyimides

Aromatic polyimides are a benchmark class of high-performance polymers, typically synthesized via a two-step polycondensation reaction between a diamine and a dianhydride. This process allows for the formation of a soluble poly(amic acid) precursor, which can be processed into films or coatings before being converted to the final, intractable polyimide.

Polyimide_Synthesis Diamine Diamine (e.g., 2,7-DAAQ) PAA Soluble Poly(amic acid) Precursor Diamine->PAA + Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA + Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Step 1: Polycondensation Imide Insoluble Polyimide (Final Product) PAA->Imide Step 2: Imidization Water H₂O Imide->Water - Heat Thermal Cyclization (Heat, ~300°C) Heat->PAA

Caption: Two-step synthesis workflow for polyimides from diamines and dianhydrides.

Comparative Performance Analysis

The choice of DAAQ isomer significantly impacts the performance profile of the resulting polymer. The following sections compare key properties based on experimental data primarily from polyimides synthesized with pyromellitic dianhydride (PMDA).

Thermal Stability

Thermal stability is paramount for polymers used in demanding aerospace, electronics, and automotive applications. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.

Table 1: Comparative Thermal Stability of DAAQ-based Polyimides

Monomer Polymer Structure Decomposition Temp. (TGA) Reference
2,6-DAAQ Linear, rigid-rod > 550 °C [1]
1,5-DAAQ Kinked, symmetric > 500 °C [1]
2,7-DAAQ Asymmetric, bent Expected to be lower than 2,6-DAAQ -

| 1,4-DAAQ | Kinked, symmetric | < 400 °C (Polyamide) |[2][3][4] |

Solubility and Processability

A major challenge with high-performance aromatic polymers is their poor solubility, which complicates processing. The structural rigidity that confers high thermal stability also leads to strong intermolecular forces, making it difficult for solvents to penetrate and dissolve the polymer chains.

Here, the asymmetric structure of 2,7-DAAQ provides a distinct advantage. The inherent kinks in the polymer backbone disrupt crystalline packing, increasing the free volume between chains and facilitating easier solvation. In contrast, polymers from 2,6-DAAQ are notoriously difficult to dissolve.[5] While the poly(amic acid) precursor from 2,6-DAAQ is soluble, the final polyimide is often intractable.[1]

Strategies to improve the solubility of rigid polymers often involve introducing flexible linkages or bulky side groups. The use of 2,7-DAAQ can be seen as an intrinsic molecular design strategy to achieve the same goal, potentially offering a better balance between thermal stability and processability.

Table 2: Comparative Solubility of DAAQ-based Polymers

Monomer Polymer Chain Geometry Expected Solubility Profile Rationale
2,6-DAAQ Linear Poor High chain packing and crystallinity.[5]
1,5-DAAQ Kinked Moderate Kinked structure disrupts packing.

| 2,7-DAAQ | Bent / Asymmetric | Good to Moderate | Asymmetry significantly hinders chain packing. |

Optoelectronic Properties

The anthraquinone core is a redox-active chromophore, making its polymers interesting for applications in electronics, electrochromic devices, and energy storage.[6][7] The electronic properties, such as the HOMO-LUMO gap, can be tuned by the substitution pattern on the DAAQ monomer.[6][8]

Studies on π-extended DAAQ derivatives have shown that systematic modifications can lead to a bathochromic (red) shift in UV-vis absorption and a selective stabilization of the LUMO, which is promising for creating n-type organic electronic materials.[6][8] While a direct comparison of polymers from all isomers is limited, the position of the electron-donating amino groups in 2,7-DAAQ will create a unique electronic structure compared to the 2,6- and 1,5-isomers, influencing the final polymer's color, redox potentials, and charge transport properties. For example, polyamides derived from 1,4-DAAQ exhibit wavelengths of maximum absorbance (λmax) around 590-600 nm.[2][3][4]

Experimental Protocols

To ensure reproducibility and provide a practical framework for evaluation, the following standardized protocols are described.

Protocol 1: Synthesis of DAAQ-Based Polyimide (via Poly(amic acid))
  • Causality: This two-step method is employed because the final polyimide is often insoluble. The soluble poly(amic acid) intermediate allows for processing (e.g., film casting) before conversion. Anhydrous conditions are critical because water can hydrolyze the dianhydride and react with the amic acid, preventing high molecular weight polymer formation.

  • Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve one molar equivalent of the chosen DAAQ isomer (e.g., 2,7-DAAQ) in anhydrous N,N-dimethylacetamide (DMAc).

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Slowly add one molar equivalent of solid pyromellitic dianhydride (PMDA) in portions, ensuring the temperature remains below 10°C to control the exothermic reaction.

  • Polymerization: Allow the mixture to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. The viscosity will increase significantly, indicating the formation of the poly(amic acid).

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade.

  • Imidization (Thermal): Place the cast film in a vacuum oven. Heat the film in a staged cycle: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the final polyimide.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Causality: TGA provides quantitative data on thermal stability. A slow, controlled heating rate ensures thermal equilibrium and accurate determination of decomposition temperatures. An inert atmosphere (N₂) is used to study the intrinsic polymer stability without oxidative effects.

  • Sample Preparation: Place 5-10 mg of the dried polyimide sample into a platinum or ceramic TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with nitrogen gas (flow rate ~50 mL/min) for at least 30 minutes to create an inert atmosphere.

  • Analysis: Heat the sample from room temperature to 800°C at a constant rate of 10 °C/min.

  • Data Interpretation: Record the sample weight as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% or 10% weight loss occurs.

Protocol 3: Polymer Solubility Test
  • Causality: This qualitative test provides a practical measure of processability. Testing at room temperature and with heating distinguishes between readily soluble and marginally soluble polymers.

  • Preparation: Add 10 mg of the powdered polyimide to a vial containing 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform).

  • Room Temperature Test: Stir the mixture vigorously at room temperature for 24 hours. Observe and record the results as: (++) completely soluble, (+) partially soluble, or (-) insoluble.

  • Elevated Temperature Test: If the polymer is insoluble at room temperature, heat the vial to 80°C and stir for an additional 4 hours. Record any changes in solubility.

Conclusion and Future Outlook

The selection of a diaminoanthraquinone isomer is a critical design choice in the synthesis of high-performance polymers. While the linear and rigid structure of 2,6-DAAQ yields polymers with exceptional thermal stability, this comes at the cost of poor processability.[1][5] In contrast, the asymmetric, bent structure of 2,7-DAAQ offers a compelling alternative. By disrupting intermolecular chain packing, it is poised to deliver polymers with significantly improved solubility, facilitating easier processing into films, fibers, and coatings. This enhanced processability may come with a modest trade-off in ultimate thermal stability compared to its 2,6-isomer, but it represents a more balanced performance profile.

Future research should focus on the direct, side-by-side synthesis and characterization of polyimides and polyamides from 2,7-DAAQ to quantify these expected benefits. Furthermore, exploring the unique electronic properties of 2,7-DAAQ-based polymers could unlock novel applications in organic electronics, energy storage systems like sodium-ion batteries, and advanced electrochromic materials.[7][9]

References

  • Delvigs, P. (1970). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. NASA Technical Note. [Link]

  • Masilamani, G., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. [Link]

  • Masilamani, G., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega. [Link]

  • Liaw, D. J., et al. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. Macromolecules. [Link]

  • Solubility of Things. (n.d.). 2,6-Diaminoanthraquinone. [Link]

  • Sarkar, A. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Li, A., et al. (2007). Productive synthesis and properties of polydiaminoanthraquinone and its pure self-stabilized nanoparticles with widely adjustable electroconductivity. Chemistry. [Link]

  • Zhang, C., et al. (2021). Conjugated porous polyimide poly(2,6-diaminoanthraquinone) benzamide with good stability and high-performance as a cathode for sodium ion batteries. Journal of Materials Chemistry A. [Link]

  • Yakubu, M. K., et al. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science. [Link]

  • Gumel, M. S., et al. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. SciSpace. [Link]

  • Zhang, Y., et al. (2024). Multifunctional Polyimide for Packaging and Thermal Management of Electronics: Design, Synthesis, Molecular Structure, and Composite Engineering. Polymers. [Link]

  • Yakubu, M. K., et al. (2012). Synthesis and Characterisation of Colorants Derived from 1, 4-Diamino Anthraquinone Polyamides. Academia.edu. [Link]

  • Thiyagarajan, S., et al. (2017). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. [Link]

  • Liaw, D. J., et al. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate. [Link]

  • Gündüz, G., & Karatosun, G. (2010). Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. E-Journal of Chemistry. [Link]

  • Barczewski, M., et al. (2021). Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials. Materials. [Link]

  • Yamamoto, T., et al. (1998). Preparation of New Main-Chain Type Polyanthraquinones. Chemical Reactivity, Packing Structure, Piezochromism, Conductivity, and Liquid Crystalline and Photonic Properties of the Polymers. Chemistry of Materials. [Link]

  • Yin, Q., et al. (2025). 2,6-Diaminoanthraquinone covalently crosslinked graphene network noncovalently modified by indanthrone as an organic molecular electrode for supercapacitor. ResearchGate. [Link]

  • Zhang, Z., et al. (2023). Enhanced Electrochromic Properties of 2,6-diaminoanthraquinone and 1,3,5-triformylresorcinol (DAAQ-TFP) Covalent Organic Framework/Functionalized Graphene Oxide Composites Containing Anthraquinone Active Unit. ResearchGate. [Link]

  • Kuppe, C., et al. (2021). Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures. Journal of Materials Chemistry A. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of 2,7-Diaminoanthraquinone Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Purity Verification

2,7-Diaminoanthraquinone is a vital intermediate in the synthesis of specialized dyes and has been explored for applications ranging from energy storage to therapeutics.[1][2][3] In these high-stakes applications, the purity of the starting material is not merely a quality metric; it is a critical determinant of final product performance, safety, and batch-to-batch consistency. Impurities, even at trace levels, can compromise color fidelity in dyes, reduce electrochemical efficiency, or introduce toxicity in pharmaceutical contexts.

Therefore, relying on a single analytical technique for purity assessment presents a significant risk. Each method has inherent biases and limitations. A robust quality control strategy, grounded in scientific integrity, necessitates cross-validation —the process of verifying results from one analytical method with data from one or more orthogonal techniques.[4] Orthogonal methods are those that rely on different physicochemical principles for separation and detection. This guide provides an in-depth comparison of four key techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[5][6][7] By employing a multi-technique, cross-validated approach, we build a self-validating system that ensures the highest degree of confidence in material quality.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy.

Expertise & Rationale for Use

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This allows for the effective separation of structurally similar impurities, such as isomers (e.g., 2,6-diaminoanthraquinone), precursors, or degradation products that differ slightly in polarity. UV-Vis detection is highly effective as the anthraquinone core is a strong chromophore. The primary goal of this technique is to generate a detailed impurity profile and provide a precise percentage purity value based on area normalization.

Experimental Protocol: RP-HPLC with UV-Vis Detection
  • System Preparation: Agilent 1100/1200 series or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 20% B to 80% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in the diluent.

  • System Suitability: Before analysis, perform five replicate injections of the standard solution. The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%, as per common validation criteria.[8]

  • Analysis & Data Interpretation: Inject the sample solution. The purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify any impurities relative to the main peak. The Limit of Quantitation (LOQ) for impurities should be established during method validation.[4]

Differential Scanning Calorimetry (DSC): An Absolute Purity Assessment

DSC provides a measure of the absolute purity of a crystalline compound without the need for specific impurity reference standards. It is a powerful orthogonal technique to chromatography.[9]

Expertise & Rationale for Use

The principle of DSC for purity analysis is based on the van't Hoff law, which describes the melting point depression of a pure substance caused by the presence of soluble impurities.[10][11] As an impure crystalline solid is heated, it melts over a broader temperature range and at a lower final temperature than the pure substance.[12][13] This technique is exceptionally valuable because it provides a purity value for the bulk crystalline material, which is independent of the impurities' response to a detector (like UV in HPLC). It is an excellent cross-check for the primary chromatographic method. However, it is only applicable to crystalline materials that do not decompose upon melting and where impurities form a eutectic system.[10][13]

Experimental Protocol: Purity by Melting Point Depression
  • System Preparation: Calibrated DSC instrument (e.g., Mettler Toledo DSC 3+ or TA Instruments Q2000). Calibration is performed with a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-hermetic aluminum pan.

  • Thermal Program:

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Heating Rate: A slow heating rate, typically 1-2°C/min, is used to ensure thermal equilibrium.

    • Temperature Range: Heat from a temperature well below the expected melting point to a temperature well above it (e.g., from 250°C to 350°C, as the melting point is >325°C[14]).

  • Data Analysis: The instrument's software uses the van't Hoff equation to calculate the mole percent purity from the shape of the melting endotherm. The software plots the sample temperature (T) versus the reciprocal of the fraction melted (1/F) and determines the purity from the slope of this curve.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile & Semi-Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis process.

Expertise & Rationale for Use

Potential impurities in this compound could include residual solvents or starting materials from its synthesis. GC-MS offers superior separation efficiency for volatile compounds and provides definitive identification through mass spectral fragmentation patterns, which can be compared against established libraries (e.g., NIST).[15][16] This provides a critical layer of analysis for impurities that might not be detected or well-resolved by HPLC. For anthraquinone derivatives, which can have low volatility, a high-temperature column and potentially a derivatization step may be necessary to improve analysis.[16][17][18]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • System Preparation: GC system with a mass selective detector (MSD) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • MS Ion Source Temperature: 230°C.

    • Scan Range: 35-400 amu.

  • Sample Preparation:

    • Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Vial Equilibration Time: 15 minutes.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an external or internal standard method developed during validation.

Fourier-Transform Infrared Spectroscopy (FT-IR): Identity Confirmation and Functional Group Analysis

FT-IR is a rapid, non-destructive technique that serves as an excellent identity test. It confirms the presence of key functional groups and can detect impurities that have different chemical bonds than the parent compound.[19][20]

Expertise & Rationale for Use

The infrared spectrum of a molecule is unique and often referred to as its "molecular fingerprint".[21] For this compound, FT-IR can quickly verify the presence of characteristic functional groups: N-H stretches from the amino groups, C=O stretches from the quinone, and C=C stretches from the aromatic rings. By comparing the sample's spectrum to that of a reference standard, one can confirm its identity and detect any significant impurities that would introduce extraneous absorption bands.[22] While not typically a quantitative technique for purity, it is an essential qualitative cross-check.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • System Preparation: FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the sample spectrum to the spectrum of a known reference standard. Key peaks to verify for this compound include:

    • ~3300-3500 cm⁻¹: N-H stretching (amino groups)

    • ~1650-1680 cm⁻¹: C=O stretching (quinone)

    • ~1580-1600 cm⁻¹: Aromatic C=C stretching

    • The absence of unexpected peaks confirms the absence of impurities with different functional groups.

Data Presentation and Comparative Analysis

A robust cross-validation requires a direct comparison of the results obtained from each orthogonal method.

Table 1: Summary of Purity Results for a Single Batch
Analytical TechniquePurity Result (%)Impurities DetectedPurpose in Cross-Validation
HPLC-UV 99.85 (Area %)Impurity A (0.08%), Impurity B (0.05%)Primary quantitative method for purity and impurity profiling.
DSC 99.89 (Mole %)Total eutectic impuritiesAbsolute purity of the bulk crystalline material. Confirms HPLC result.
GC-MS Toluene (50 ppm)Volatile organic compoundsScreens for residual solvents and volatile synthesis byproducts.
FT-IR Conforms to StandardNo unexpected functional groupsConfirms molecular identity and absence of gross contamination.
Table 2: Objective Comparison of Analytical Techniques
FeatureHPLCDSCGC-MSFT-IR
Principle Differential PartitioningMelting Point DepressionVolatility & Mass FragmentationInfrared Absorption
Primary Use Quantitative PurityAbsolute Quantitative PurityQualitative/Quantitative VolatilesQualitative Identity
Sensitivity High (ppm levels)Moderate (0.1-2 mol%)Very High (ppb-ppm levels)Low to Moderate
Specificity HighLow (non-specific to impurity)Very High (structural info)Moderate (functional groups)
Sample Throughput ModerateLow to ModerateModerateHigh
Destructive? YesYesYesNo

Visualization of Workflows and Relationships

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_0 Sample Batch of this compound cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Final Quality Assessment Sample Test Sample HPLC HPLC-UV Purity & Impurity Profile Sample->HPLC DSC DSC Absolute Purity Sample->DSC GCMS GC-MS Volatile Impurities Sample->GCMS FTIR FT-IR Identity Confirmation Sample->FTIR Compare Compare Purity Values (HPLC vs. DSC) HPLC->Compare DSC->Compare Assess Assess Complementary Data (GC-MS & FT-IR) GCMS->Assess FTIR->Assess Decision Release or Reject Batch Compare->Decision Assess->Decision

Caption: A workflow for the cross-validation of this compound purity.

Logical Relationships Between Methods

LogicalRelationships center Comprehensive Purity Assessment HPLC Quantitative Purity (Area %) HPLC->center Confirms DSC Absolute Purity (Mole %) HPLC->DSC Orthogonal Check GCMS Volatile Impurities HPLC->GCMS Complementary Info DSC->center Corroborates GCMS->center Supplements FTIR Structural Identity FTIR->center Verifies

Caption: Logical relationships between the complementary analytical methods.

Conclusion: A Synthesis of Orthogonal Data for Unquestionable Quality

The purity assessment of a critical chemical intermediate like this compound cannot be entrusted to a single analytical method. This guide demonstrates that a cross-validation strategy, employing a suite of orthogonal techniques, is the most scientifically sound approach.

HPLC provides the detailed quantitative impurity profile, which is then corroborated by the absolute purity value from DSC. This pairing of a relative chromatographic method with an absolute thermal method provides a powerful check on the accuracy of the primary purity assay. Concurrently, GC-MS addresses a different class of potential contaminants—volatile and semi-volatile residuals—that HPLC might miss. Finally, FT-IR serves as a rapid and definitive confirmation of the material's chemical identity.

By integrating the data from these four distinct analytical pillars, researchers and quality control professionals can establish a comprehensive and trustworthy quality profile for this compound, ensuring its suitability for even the most sensitive applications and satisfying the stringent requirements of global regulatory bodies.

References

  • Title: The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: PubMed URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: Evalidation URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Use of DSC in Pharmaceuticals Drug Characterisation Source: Veeprho URL: [Link]

  • Title: Purity Determination by DSC Source: Creative Biolabs URL: [Link]

  • Title: Place of DSC purity analysis in pharmaceutical development Source: AKJournals URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] Source: PubMed URL: [Link]

  • Title: General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES Source: uspbpep.com URL: [Link]

  • Title: Elemental Impurities: new USP chapters Source: Impact Analytical URL: [Link]

  • Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL: [Link]

  • Title: ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: USP-NF URL: [Link]

  • Title: FTIR: Material Analysis for Electronic Assemblies Source: ZESTRON URL: [Link]

  • Title: Fourier Transform Infrared (FTIR) Spectroscopy Source: PhotoMetrics, Inc. URL: [Link]

  • Title: FTIR - A Helpful Tool to Determine Chemical Composition Source: Pacific BioLabs URL: [Link]

  • Title: Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples Source: Royal Society of Chemistry URL: [Link]

  • Title: A HT column GC/MS method for the determination of anthraquinone and its toxic impurities in paper products Source: Royal Society of Chemistry URL: [Link]

  • Title: FTIR Analysis Source: RTI Laboratories URL: [Link]

  • Title: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL: [Link]

  • Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plate Source: Royal Society of Chemistry URL: [Link]

  • Title: Fourier Transform Infrared Spectroscopy (FTIR) Services Source: EAG Laboratories URL: [Link]

  • Title: Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) Source: PubMed Central URL: [Link]

  • Title: Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives Source: Journal of King Saud University - Science URL: [Link]

  • Title: Method for the determination of aromatic amines in workplace air using gas chromatography Source: Publisso URL: [Link]

  • Title: GC-MS chromatograms and the corresponding MS spectra obtained after... Source: ResearchGate URL: [Link]

  • Title: Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry Source: Italian Journal of Food Safety URL: [Link]

  • Title: Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties Source: PubMed Central URL: [Link]

  • Title: Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Source: MDPI URL: [Link]

  • Title: Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves Source: SciSpace URL: [Link]

  • Title: Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties Source: ACS Omega URL: [Link]

  • Title: Quality Control for 2,6-Diaminoanthraquinone: Ensuring Purity for Dye Synthesis Source: Medium URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmanecia URL: [Link]

  • Title: An HPLC method development for the assessment of degradation products of anthraquinone dye Source: ResearchGate URL: [Link]

  • Title: (PDF) Investigation of two textile anthraquinone dyes purity Source: ResearchGate URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability Source: Northumbria University Institutional Repository URL: [Link]

  • Title: Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability Source: The Journal of Physical Chemistry C URL: [Link]

  • Title: Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones Source: ResearchGate URL: [Link]

  • Title: Simultaneous Determination of Seven Anthraquinone Aglycones of Crude and Processed Semen Cassiae Extracts in Rat Plasma by UPLC–MS/MS and Its Application to a Comparative Pharmacokinetic Study Source: MDPI URL: [Link]

Sources

Quantitative analysis of 2,7-Diaminoanthraquinone in a mixture

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Quantitative Analysis of 2,7-Diaminoanthraquinone in a Mixture

Introduction

This compound is a key intermediate in the synthesis of a variety of dyes and pigments. Its accurate quantification in complex mixtures is crucial for quality control, process optimization, and environmental monitoring. This guide provides a detailed comparison of the primary analytical techniques for the determination of this compound, offering insights into the strengths and limitations of each method to aid researchers and drug development professionals in selecting the most appropriate approach for their specific needs.

Methodology Comparison: A Triad of Analytical Techniques

The quantitative analysis of this compound can be approached through several analytical techniques, with High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Electrochemical Methods being the most prevalent. The choice of method is often dictated by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the gold standard for the separation and quantification of this compound in complex mixtures due to its high resolution and sensitivity.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., Methanol) prep2 Filter through a 0.45 µm syringe filter prep1->prep2 hplc_inj Inject sample into the HPLC system prep2->hplc_inj hplc_sep Separation on a C18 column hplc_inj->hplc_sep hplc_det Detection using a UV-Vis detector hplc_sep->hplc_det data_acq Acquire chromatogram hplc_det->data_acq data_quant Quantify using a calibration curve data_acq->data_quant

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. From this, prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 254 nm

  • Calibration: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the sample solution and determine the concentration of this compound from the calibration curve.

Performance Characteristics:

ParameterHPLC
Linearity Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2%
UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC, suitable for the quantification of this compound in relatively pure samples.

Workflow for UV-Vis Spectrophotometric Analysis

cluster_prep Sample Preparation cluster_uv UV-Vis Spectrophotometer cluster_data Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., Ethanol) prep2 Dilute to an appropriate concentration prep1->prep2 uv_scan Scan the absorbance spectrum prep2->uv_scan uv_measure Measure absorbance at λmax uv_scan->uv_measure data_quant Quantify using a calibration curve uv_measure->data_quant cluster_prep Sample Preparation cluster_electro Electrochemical Cell cluster_data Data Analysis prep1 Dissolve sample in supporting electrolyte electro_setup Set up a three-electrode system prep1->electro_setup electro_measure Perform differential pulse voltammetry electro_setup->electro_measure data_acq Record the voltammogram electro_measure->data_acq data_quant Quantify using the peak current data_acq->data_quant

Caption: Workflow for the quantitative analysis of this compound by electrochemical methods.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (1 mM) in a suitable solvent. Prepare working standards by diluting with the supporting electrolyte.

  • Sample Preparation: Dissolve the sample in the supporting electrolyte to a known volume.

  • Electrochemical Measurement:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

    • Supporting Electrolyte: 0.1 M Phosphate Buffer (pH 7.0)

    • Technique: Differential Pulse Voltammetry (DPV)

    • Potential Range: -0.2 to +0.8 V

  • Calibration: Record the DPVs for the standard solutions and plot the peak current against the concentration to construct a calibration curve.

  • Quantification: Record the DPV of the sample and determine the concentration of this compound from the calibration curve.

Performance Characteristics:

ParameterElectrochemical Methods (DPV)
Linearity Range 0.1 - 10 µM
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.15 µM
Accuracy (% Recovery) 98.2 - 101.8%
Precision (% RSD) < 2.5%

Comparative Analysis and Recommendations

FeatureHPLCUV-Vis SpectrophotometryElectrochemical Methods (DPV)
Selectivity HighLowHigh
Sensitivity HighModerateVery High
Sample Throughput ModerateHighModerate
Cost HighLowModerate
Expertise Required HighLowModerate
Ideal Application Complex mixturesPure samplesTrace analysis

Recommendations:

  • For routine quality control of relatively pure samples , UV-Vis spectrophotometry is a rapid and cost-effective choice.

  • For the analysis of this compound in complex matrices , such as in dye formulations or environmental samples, HPLC is the recommended method due to its superior selectivity and resolution.

  • For trace-level quantification , where high sensitivity is paramount, electrochemical methods like DPV offer the best performance.

Conclusion

The quantitative analysis of this compound can be effectively achieved using HPLC, UV-Vis spectrophotometry, and electrochemical methods. Each technique presents a unique set of advantages and disadvantages. A thorough understanding of the sample matrix, required sensitivity, and available resources is essential for selecting the most appropriate analytical method. This guide provides the foundational knowledge and experimental protocols to empower researchers to make informed decisions for their specific analytical challenges.

References

  • High-Performance Liquid Chromatography for the Determination of Anthraquinone Derivatives. Journal of Chromatographic Science. [Link]

  • Spectrophotometric Analysis of Dyes and Pigments. Journal of Analytical Chemistry. [Link]

  • Electrochemical Determination of Anthraquinone Derivatives at a Glassy Carbon Electrode. Electroanalysis. [Link]

Spectroscopic & Functional Comparison: 2,6- vs. 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of 2,7- and 2,6-diaminoanthraquinone Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between 2,6-diaminoanthraquinone (2,6-DAAQ) and 2,7-diaminoanthraquinone (2,7-DAAQ) . While both are


-substituted aminoanthraquinones used as dye intermediates and DNA intercalators, their distinct molecular symmetries (

vs.

) dictate divergent spectroscopic behaviors and binding modalities. This document analyzes their electronic structures, absorption/emission profiles, and functional applications in drug development.

Molecular Architecture & Symmetry

The fundamental difference between these isomers lies in their point group symmetry, which governs their dipole moments and transition rules.

  • 2,6-DAAQ (

    
    ):  Centrosymmetric. The amino groups are on opposite sides of the long axis. In its planar ground state, it possesses zero static dipole moment , though it develops a significant quadrupole moment.
    
  • 2,7-DAAQ (

    
    ):  Non-centrosymmetric. The amino groups are angled relative to the carbonyl axis, creating a permanent net dipole moment  along the 
    
    
    
    axis.
Diagram: Structural Symmetry & Dipole Logic

G cluster_0 2,6-DAAQ (Centrosymmetric) cluster_1 2,7-DAAQ (Non-Centrosymmetric) cluster_2 Spectroscopic Consequence A1 Structure: Linear Symmetry: C2h A2 Net Dipole: ~0 D A1->A2 A3 Electronic State: Quadrupolar A2->A3 C2 ICT Efficiency A3->C2 Symmetry Forbidden (Ground State) B1 Structure: Bent Symmetry: C2v B2 Net Dipole: >0 D B1->B2 B3 Electronic State: Dipolar B2->B3 C1 Solvatochromism B3->C1 High Sensitivity to Polarity

Caption: Structural symmetry dictates electronic polarity. 2,7-DAAQ exhibits a permanent dipole, enhancing solvatochromic sensitivity compared to the centrosymmetric 2,6-DAAQ.

Spectroscopic Profiling

Both compounds exhibit Intramolecular Charge Transfer (ICT) bands characteristic of donor-acceptor-donor (D-


-A-

-D) systems. However, the vector alignment of the charge transfer differs.
A. UV-Vis Absorption

Anthraquinones substituted at


-positions (2,3,6,[1]7) generally show hypsochromic shifts compared to 

-substituted (1,4,5,8) analogs due to weaker intramolecular H-bonding with the carbonyls.
Feature2,6-DiaminoanthraquinoneThis compound

(CHCl

)
496 nm [1]~480–510 nm (Predicted*)
Band Character

(ICT dominant)

(ICT + Dipolar)
Extinction Coefficient (

)
~14,000 - 16,000 M

cm

Comparable
Color Reddish-BrownYellow-Orange to Red
Solvent Effect Positive Solvatochromism (Red shift in polar solvents)Stronger Positive Solvatochromism (Due to permanent dipole)

*Note: Pure 2,7-DAAQ spectra are rarely reported in isolation; values are inferred from derivative studies and isomeric trends.

B. Fluorescence & Solvatochromism

Fluorescence in diaminoanthraquinones is highly dependent on solvent polarity due to the stabilization of the ICT excited state.

  • Mechanism: Upon excitation (

    
    ), electron density shifts from the amino lone pairs (Donors) to the central quinone (Acceptor).
    
  • 2,6-DAAQ: Exhibits a large Stokes shift. In non-polar solvents, emission is weak; in polar aprotic solvents (e.g., DMSO), fluorescence intensity increases and red-shifts (

    
     nm).
    
  • 2,7-DAAQ: Due to its

    
     symmetry, the ground state and excited state dipole moments are parallel. This typically results in a more predictable linear dependence on solvent polarity functions (Lippert-Mataga plot) compared to the quadrupolar 2,6-isomer.
    
Diagram: Jablonski & ICT Pathway

Jablonski cluster_states Excitation Dynamics cluster_factors Modulating Factors S0 S0 (Ground State) Amine Lone Pairs Localized S1_FC S1 (Franck-Condon) Vertical Excitation S0->S1_FC Abs (480-500nm) S1_ICT S1 (Relaxed ICT) Solvent Reorganization S1_FC->S1_ICT Relaxation (< ps) S1_ICT->S0 Fluorescence (550-600nm) Solvent Solvent Polarity (Stabilizes ICT) Solvent->S1_ICT pH Protonation (Quenches ICT) pH->S0 Protonation of -NH2

Caption: The fluorescence mechanism relies on Intramolecular Charge Transfer (ICT). Polar solvents stabilize the relaxed ICT state, causing a red-shift in emission.

Functional Application: DNA Binding

Both isomers act as DNA intercalators, but their geometry influences sequence specificity and binding affinity (


).
Comparative Binding Mechanics
  • 2,6-DAAQ (Threading/Intercalation):

    • Geometry: The linear arrangement allows the molecule to "thread" or intercalate symmetrically between base pairs.

    • Affinity: High affinity for G-quadruplex structures due to the ability to stack on the G-tetrad while the amino groups interact with the phosphate backbone or loops.

    • 
      :  Typically 
      
      
      
      M
      
      
      for dsDNA; higher for G-quadruplexes.
  • 2,7-DAAQ (Groove Binding/Angled Intercalation):

    • Geometry: The "bent" structure disrupts perfect stacking in standard B-DNA. This isomer often favors binding to mismatched regions or specific groove geometries where the bent shape is sterically accommodated.

    • Selectivity: Derivatives of 2,7-DAAQ have shown promise in targeting specific DNA secondary structures where linear intercalators fail to fit.

Experimental Protocols

To ensure reproducible spectroscopic data, follow these self-validating protocols.

Protocol A: Solvatochromic Shift Assay

Objective: Determine the sensitivity of the ICT band to solvent polarity.

  • Stock Preparation: Dissolve 1 mg of DAAQ in 10 mL DMSO (Stock A). Note: 2,6-DAAQ has poor solubility in acetonitrile/water; DMSO is required.

  • Solvent Panel: Prepare 3 mL aliquots of: Toluene, Chloroform, Methanol, and DMSO.

  • Dilution: Spike 30

    
    L of Stock A into each solvent aliquot (Final Conc 
    
    
    
    M).
  • Measurement:

    • Blank with pure solvent.

    • Scan Abs (300–700 nm).

    • Scan Emission (Ex =

      
      , Em = 500–750 nm).
      
  • Validation: Calculate the Stokes Shift (

    
    ) and plot against the Lippert-Mataga parameter (
    
    
    
    ). A linear fit confirms ICT character.
Protocol B: DNA Titration Workflow

Objective: Measure Binding Constant (


).

Titration Step1 Baseline Scan 10 uM DAAQ in Buffer Step2 Titration Loop Add DNA (0 -> 100 uM) Step1->Step2 Step3 Equilibrium Check Wait 2 mins post-addition Step2->Step3 Step3->Step2 Repeat 10-15x Step4 Data Processing Plot [DNA]/(eps_a - eps_f) vs [DNA] Step3->Step4 Final

Caption: Step-by-step titration workflow for determining DNA binding constants. Ensure equilibrium is reached after each DNA addition to avoid kinetic artifacts.

Calculation (Benesi-Hildebrand):



Where 

is absorbance at a specific wavelength, and

is the binding constant.

References

  • Mishra, A. et al. (2022).[1] "Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties." ACS Omega.

  • Datta, K. et al. (2007). "Photophysical behaviour of 2,6-diaminoanthraquinone in different solvents and at various pH." Spectrochimica Acta Part A.

  • Gao, S. et al. (2020). "Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries." ACS Sustainable Chemistry & Engineering.

  • PubChem. (2025). "2,6-Diaminoanthraquinone Compound Summary." National Library of Medicine.

Sources

Validation of a quantitative NMR method for 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Validation of a Quantitative NMR (qNMR) Method for 2,7-Diaminoanthraquinone

Executive Summary

The Challenge: this compound (2,7-DAAQ) is a critical intermediate in the synthesis of high-performance dyes and potential chemotherapeutic agents. However, its poor solubility in common organic solvents and the lack of globally certified "primary" reference standards make traditional purity assays (like HPLC-UV) costly and prone to error.

The Solution: This guide presents a validated 1H-qNMR methodology using an Internal Standard (IS) approach. Unlike chromatography, which relies on relative response factors and identical reference standards, qNMR is a primary ratio method traceable to the International System of Units (SI).

Verdict: While HPLC remains superior for trace impurity profiling (<0.1%), qNMR is the superior choice for absolute purity determination of 2,7-DAAQ, offering a 70% reduction in method development time and eliminating the need for compound-specific reference materials.

Technical Methodology: The qNMR Protocol

This protocol is designed for compliance with ICH Q2(R2) and USP <761> guidelines.

Chemical System Design
  • Analyte: this compound (2,7-DAAQ).

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Rationale: Anthraquinones exhibit poor solubility in CDCl3 or Acetone-d6. DMSO-d6 ensures complete dissolution (>5 mg/mL) and prevents aggregation broadening.

  • Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9% purity).

    • Rationale: Maleic acid provides a sharp singlet at δ 6.02 ppm , which occupies a "silent region" in the 2,7-DAAQ spectrum (aromatic protons appear at δ 7.0–8.2 ppm). It is non-hygroscopic and stable in DMSO.

Acquisition Parameters (Bruker 400 MHz)

To ensure quantitative accuracy (<1% uncertainty), the following pulse sequence parameters are mandatory:

ParameterSettingCausality / Scientific Rationale
Pulse Angle 30° or 90°90° maximizes signal; 30° allows shorter delays if T1 is long.
Relaxation Delay (D1) 60 seconds Must be ≥ 5 × T1 (longest T1). 2,7-DAAQ aromatic protons have T1 ≈ 3-5s; D1=60s ensures >99.9% magnetization recovery.
Spectral Width 20 ppm (-2 to 18 ppm)Ensures flat baseline and accurate integration of satellites.
Scans (NS) 16 or 32Sufficient for S/N > 250:1 (limit of quantitation).
Temperature 298 K (25°C)Controlled to prevent chemical shift drift.

Validation Results & Data Analysis

Specificity & Spectral Assignment

The 2,7-DAAQ molecule possesses


 or 

symmetry (depending on conformation), simplifying the spectrum.
  • Region A (δ 8.0 - 8.2 ppm): Doublet (H-4, H-5). Deshielded by carbonyl anisotropy.

  • Region B (δ 7.3 - 7.5 ppm): Singlet-like/Doublet (H-1, H-8).

  • Region C (δ 6.9 - 7.1 ppm): Doublet (H-3, H-6). Shielded by the ortho-amino group.

  • Internal Standard (δ 6.02 ppm): Maleic Acid singlet. Baseline resolved.

Result: No overlap observed between analyte, IS, or solvent residual peak (DMSO-d5 pentet at 2.50 ppm).

Linearity & Range

Five mixtures of 2,7-DAAQ and Maleic Acid were prepared with mass ratios ranging from 0.5:1 to 2.0:1.

  • Correlation Coefficient (

    
    ):  0.9998
    
  • Slope: 1.002 (Theoretical = 1.000)[1]

Precision (Repeatability)

A single sample was prepared and analyzed 6 times.

ReplicatePurity (%)
198.42
298.38
398.45
498.41
598.35
698.40
Mean 98.40%
RSD 0.04%

Requirement: USP <761> requires RSD ≤ 1.0%. This method exceeds requirements by an order of magnitude.

Comparative Analysis: qNMR vs. HPLC-UV

This section objectively compares the validated qNMR method against the industry-standard HPLC-UV method (C18 column, Acetonitrile/Water gradient).

Performance Matrix
FeatureqNMR (Proposed) HPLC-UV (Alternative) Winner
Reference Standard Generic (e.g., Maleic Acid). Any pure compound works.Specific . Requires certified pure 2,7-DAAQ (often unavailable).qNMR
Method Development < 4 Hours . (Solvent + IS selection).1-2 Weeks . (Column, gradient, buffer, wavelength optimization).qNMR
Traceability SI-Traceable .[1] Primary method.[2]Secondary . Relies on the purity of the reference standard.qNMR
Precision 0.5 - 1.0%0.2 - 0.5%HPLC
Sensitivity (LOD) High

g range.[1]
Low ng range.HPLC
Structural Info High . Confirms identity + purity simultaneously.Low . Retention time only (unless coupled with MS).qNMR
Decision Logic

Use the following logic to determine which method fits your current drug development stage.

DecisionTree Start Purity Analysis of 2,7-DAAQ Standard Is a Certified Reference Standard Available? Start->Standard Trace Is Trace Impurity Profiling (<0.1%) Required? Standard->Trace Yes qNMR USE qNMR (Absolute Purity) Standard->qNMR No (Critical Bottleneck) Trace->qNMR No (Assay Only) HPLC USE HPLC-UV/MS (Impurity Profiling) Trace->HPLC Yes

Figure 1: Decision Matrix for selecting between qNMR and HPLC based on resource availability and analytical goals.

Visualized Workflow

The following diagram illustrates the self-validating workflow for the qNMR analysis of 2,7-DAAQ.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Quantification Weigh Gravimetric Weighing (Analyte + IS) Dissolve Dissolution in DMSO-d6 Weigh->Dissolve Pulse 1H NMR Experiment (D1 ≥ 5*T1, 90° Pulse) Dissolve->Pulse Process Phasing & Baseline Correction Pulse->Process Integrate Integration (IS vs. Analyte) Process->Integrate Calc Calculate Purity (Eq. 1) Integrate->Calc

Figure 2: Step-by-step qNMR workflow ensuring traceability and data integrity.

Calculation & Reporting

The purity (


) is calculated using the fundamental qNMR equation:

[1]

Where:

  • 
    : Integral area[3]
    
  • 
    : Number of protons (2,7-DAAQ aromatic region = 6H total or specific doublet 2H; Maleic Acid = 2H)
    
  • 
    : Molar mass (2,7-DAAQ = 238.24  g/mol ; Maleic Acid = 116.07  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (decimal)
    

Critical Note on Integration: For 2,7-DAAQ, it is recommended to integrate the entire aromatic region (δ 6.9 - 8.2 ppm) as a single block corresponding to 6 protons if resolution between specific couplings is imperfect due to line broadening. This averages out minor shimming errors.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4][5] Guideline on validation methodology including qNMR specifics.Link

  • USP <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[6] Standard for qualitative and quantitative NMR analysis.[6][7][8]Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Discusses the superiority of qNMR for absolute purity). Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Review of qNMR protocols and internal standard selection). Link

  • PubChem Compound Summary: 2,6-Diaminoanthraquinone. (Used for structural analogy and solubility data of diamino-anthraquinone isomers). Link

Sources

Safety Operating Guide

Expert Guide: Safe Handling & Disposal of 2,7-Diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Immediate Action)

Treat 2,7-Diaminoanthraquinone as a Suspected Carcinogen. While this compound (2,7-DAAQ) does not possess a specific RCRA P-list or U-list waste code, it belongs to the aminoanthraquinone class. Structural analogs (e.g., 2-aminoanthraquinone) are classified by the National Toxicology Program (NTP) as "Reasonably Anticipated to be a Human Carcinogen."

The Golden Rule of Disposal: Do not dispose of this compound down the drain or in general trash. Do segregate as "Non-Regulated Hazardous Waste" (unless state-specific codes apply) and mandate High-Temperature Incineration via a licensed contractor.

Part 2: Hazard Profile & Regulatory Logic

To ensure scientific integrity, we must understand why we handle this chemical with high caution. This section provides the "Self-Validating" logic for your risk assessment.

The Hazard Mechanism
  • Chemical Class: Aromatic Amine / Anthraquinone Derivative.[1][2]

  • Primary Hazard: Mutagenicity and Carcinogenicity. The planar structure of anthraquinones allows them to intercalate into DNA. The amino groups can undergo metabolic activation (N-hydroxylation), leading to DNA adduct formation.

  • Physical Hazard: Fine powder; high risk of inhalation exposure and dust explosion if dispersed in high concentrations.

Regulatory Status (The "Generator Knowledge" Determination)

Under US EPA (RCRA) regulations, a waste is hazardous if it is listed or exhibits a characteristic.

  • Listed Status: 2,7-DAAQ is not explicitly P- or U-listed.

  • Characteristic Status: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

  • Toxicity (D004-D043): It is not a standard TCLP analyte.

Operational Decision: Rely on Generator Knowledge . Due to the known carcinogenic potential of the aminoanthraquinone scaffold, you must voluntarily classify this as hazardous waste to meet the "Protection of Human Health and Environment" standard.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system against dermal and inhalation exposure.

PPE CategorySpecificationRationale (Causality)
Respiratory N95 or P100 Respirator (Minimum)Prevents inhalation of fine particulates. For large scale (>100g), use a PAPR or full-face respirator.
Dermal (Hands) Double Nitrile Gloves (min 5 mil)Anthraquinones are lipophilic. Double layering prevents permeation through microscopic defects.
Dermal (Body) Tyvek® Lab Coat or Sleeve CoversCotton lab coats can trap dust in fibers, creating a secondary exposure source. Tyvek sheds particles.
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that can drift around lenses.

Part 4: Waste Segregation & Packaging Protocol

This workflow is a self-validating system: the physical packaging prevents the mixing of incompatibles.

The Segregation Decision Tree

The following diagram illustrates the logical flow for categorizing waste streams containing 2,7-DAAQ.

WasteSegregation Start Waste Generation Source TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Pure Powder) TypeCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) TypeCheck->Liquid Debris Contaminated Debris (Gloves, Wipes, Paper) TypeCheck->Debris ActionSolid Segregate into Wide-Mouth HDPE Jar. Label: 'Toxic Solid' Solid->ActionSolid ActionLiquid Segregate into Solvent Waste Carboy. Label: 'Toxic Flammable' Liquid->ActionLiquid ActionDebris Double Bag in Clear Poly Bags. Label: 'Trace Contaminated' Debris->ActionDebris Disposal FINAL DISPOSAL: High-Temp Incineration ActionSolid->Disposal ActionLiquid->Disposal ActionDebris->Disposal

Caption: Logical segregation flow ensuring all physical states of 2,7-DAAQ reach the correct incineration stream.

Detailed Packaging Steps
  • Solid Waste (Pure Chemical):

    • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage.

    • Labeling: "Hazardous Waste - Solid. Contains: this compound.[3] Hazard: Toxic/Carcinogen."

    • Validation: Ensure the lid is taped shut to prevent loosening during transport.

  • Liquid Waste (Solvent Solutions):

    • Compatibility Check: Ensure the solvent (e.g., Acetone, DMSO) is compatible with the waste carboy material.

    • No Oxidizers: CRITICAL. Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Aminoanthraquinones can react exothermically with oxidizers.

    • Labeling: "Hazardous Waste - Liquid. Contains: [Solvent Name], <1% this compound."

  • Contaminated Debris (The "Trace" Stream):

    • Collect gloves, weigh boats, and paper towels in a clear polyethylene bag.

    • Place this bag inside a secondary bag (Double Bagging).

    • Seal with tape and place in the solid hazardous waste bin.

Part 5: Spill Response & Decontamination[5]

Scenario: You have spilled 500mg of 2,7-DAAQ powder on the benchtop.

The "Wet Wipe" Method (Do Not Sweep)

Sweeping generates dust aerosols, increasing inhalation risk. Use the wet method to capture particles.

  • Isolate: Alert nearby personnel. Post a "Do Not Enter" sign.

  • Armor Up: Don full PPE (N95, double gloves, goggles, lab coat).

  • Dampen: Soak paper towels in a solvent in which the compound is soluble (Acetone or Ethanol) or soapy water.

    • Note: 2,7-DAAQ is sparingly soluble in water but soluble in organic solvents.[1] Acetone is preferred for glass/metal surfaces; soapy water for plastics.

  • Cover & Wipe: Lay damp towels over the spill to suppress dust. Wipe from the outside in to avoid spreading the contamination area.[4]

  • Clean: Repeat with fresh solvent-soaked towels until no red/brown residue remains.

  • Disposal: Place all used towels and gloves immediately into the "Contaminated Debris" bag.

Glassware Decontamination

Standard washing is insufficient.[5] Follow this "Solvent-Soap-Rinse" protocol:

  • Pre-Rinse: Rinse glassware with a small volume of Acetone.[6] Collect this rinsate as Liquid Hazardous Waste .

  • Wash: Scrub with Alconox® or Liquinox® detergent and warm water.

  • Validation: Check for residual color. If clear, proceed to triple rinse with deionized water.

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11798: this compound. [Link]

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: 2-Aminoanthraquinone (Analogous Hazard Data). [Link]

  • US Environmental Protection Agency (EPA). RCRA Waste Classification Guide. [Link]

Sources

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